Pericosine A
Description
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Properties
IUPAC Name |
methyl 6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDMWQPFIPNFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(C(C(C1Cl)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Anticancer Potential of Pericosine A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A, a naturally occurring carbasugar isolated from the marine-derived fungus Periconia byssoides, has emerged as a promising candidate in the landscape of anticancer drug discovery.[1][2][3][4] Its unique chemical structure and potent biological activities have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity in cancer cell lines, with a focus on its cytotoxic effects, mechanism of action, and the signaling pathways it modulates.
Data Presentation: Cytotoxic Activity of this compound
This compound has demonstrated significant growth-inhibitory effects against a range of cancer cell lines. The following table summarizes the available quantitative data on its cytotoxic and inhibitory activities.
| Compound | Cell Line | Assay Type | Measurement | Value | Reference |
| This compound | P388 (Murine Leukemia) | Cytotoxicity | ED₅₀ | 0.1 µg/mL | [2] |
| This compound | L1210 (Murine Leukemia) | Antitumor Assay | - | Moderate Activity | |
| This compound | HL-60 (Human Promyelocytic Leukemia) | Antitumor Assay | - | Moderate Activity | |
| This compound | HBC-5 (Human Breast Cancer) | Growth Inhibition | - | Selective Inhibition | |
| This compound | SNB-75 (Human CNS Cancer) | Growth Inhibition | - | Selective Inhibition | |
| This compound | Human Topoisomerase II | Enzyme Inhibition | IC₅₀ | 100-300 µM | |
| This compound | EGFR Protein Kinase | Enzyme Inhibition | % Inhibition | 40-70% at 100 µg/mL |
Mechanism of Action
The anticancer activity of this compound is attributed to its ability to target key molecules involved in cancer cell proliferation and survival. The primary mechanisms of action identified to date are the inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Topoisomerase II.
Inhibition of EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit EGFR protein kinase activity, thereby likely interfering with downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell survival and proliferation.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme that alters the topology of DNA, playing a critical role in DNA replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, this compound can induce DNA damage and ultimately trigger apoptotic cell death in rapidly dividing cancer cells.
Caption: Mechanism of Topoisomerase II inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. The following are representative methodologies for key experiments based on standard laboratory practices.
Cell Culture
-
Cell Lines: P388, L1210, HL-60, HBC-5, and SNB-75 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µg/mL) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal effective concentration (ED₅₀) or inhibitory concentration (IC₅₀) from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.
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Harvest the cells and wash twice with cold PBS.
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Resuspend the cells in 1X Annexin V binding buffer.
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Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Apoptosis-Related Proteins
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Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine protein concentration using a BCA protein assay.
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Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for apoptosis analysis.
EGFR Kinase Inhibition Assay
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Use a commercially available EGFR kinase assay kit.
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Add reaction buffer, purified EGFR enzyme, and various concentrations of this compound to a 96-well plate.
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Initiate the reaction by adding ATP and a specific substrate peptide.
-
Incubate the plate at 30°C for the recommended time.
-
Stop the reaction and measure the kinase activity, typically by detecting the amount of phosphorylated substrate using a luminescence or fluorescence-based method.
-
Calculate the percent inhibition relative to a no-inhibitor control.
Topoisomerase II Inhibition Assay
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Use a commercially available topoisomerase II drug screening kit.
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Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and purified human topoisomerase II enzyme.
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Add various concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and separate the DNA topoisomers (supercoiled, relaxed, and linear) by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA compared to the control.
Conclusion and Future Directions
This compound is a marine-derived natural product with promising anticancer properties, acting through the dual inhibition of EGFR and topoisomerase II. The available data demonstrates its potent cytotoxic effects against various cancer cell lines. However, further in-depth studies are warranted to fully elucidate its therapeutic potential. Future research should focus on:
-
Comprehensive screening against a wider panel of human cancer cell lines to identify specific cancer types that are particularly sensitive to this compound.
-
Detailed investigation of the apoptotic pathway induced by this compound, including the specific caspases and Bcl-2 family members involved.
-
Elucidation of the downstream effects of EGFR and topoisomerase II inhibition to better understand the complete signaling network affected by this compound.
-
In vivo studies in relevant animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
Such studies will be crucial for the continued development of this compound as a potential novel therapeutic agent for the treatment of cancer.
References
The Antitumor Potential of Pericosine A: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: Pericosine A, a marine-derived natural product isolated from the fungus Periconia byssoides, has emerged as a compound of interest in oncology research due to its demonstrated antitumor properties. This technical guide provides a comprehensive overview of the existing data on this compound's anticancer activity, its proposed mechanisms of action, and relevant experimental methodologies. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
In Vitro Cytotoxicity
This compound has exhibited significant cytotoxic effects against a panel of cancer cell lines. Notably, it has shown selective and potent growth inhibition against specific human cancer cell lines. The available quantitative data on its in vitro activity is summarized below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Metric | Value | Citation(s) |
| P-388 | Murine Leukemia | ED50 | 0.1 µg/mL | [1] |
| L1210 | Murine Leukemia | - | Moderate Activity | [2] |
| HL-60 | Human Promyelocytic Leukemia | - | Moderate Activity | [2] |
| HBC-5 | Human Breast Cancer | - | Selective and Potent Cytotoxicity | [1] |
| SNB-75 | Human Glioblastoma | - | Selective and Potent Cytotoxicity | [1] |
In Vivo Antitumor Activity
Preclinical evaluation of this compound in a murine leukemia model has demonstrated its potential for in vivo efficacy.
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Model | Treatment | Outcome | Citation(s) |
| Mice | P388 Leukemia | 25 mg/kg | Significant tumor-inhibitory activity |
Note: Detailed quantitative data, such as the percentage increase in lifespan (%ILS) or specific survival curves, are not extensively detailed in the available literature.
Mechanism of Action
The antitumor properties of this compound are attributed to its ability to target key enzymes involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.
EGFR Inhibition
This compound has been shown to inhibit the protein kinase activity of EGFR. This inhibition can disrupt downstream signaling pathways crucial for cancer cell growth and survival.
Table 3: Enzyme Inhibition Data for this compound
| Target Enzyme | Inhibition Metric | Concentration | Inhibition | Citation(s) |
| EGFR | % Inhibition | 100 µg/mL | 40-70% | |
| Topoisomerase II | - | - | Inhibition Reported |
Note: Specific IC50 values for EGFR and Topoisomerase II inhibition by this compound are not specified in the reviewed literature.
Topoisomerase II Inhibition
This compound also targets Topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription. Inhibition of Topoisomerase II leads to DNA damage and ultimately triggers cell death.
Experimental Protocols (Generic)
While specific, detailed protocols for experiments conducted with this compound are not publicly available, the following are standard, widely-accepted methodologies for the key assays mentioned in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.
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Reaction Setup: In a 96-well plate, add assay buffer, a specific peptide substrate for EGFR, and various concentrations of this compound.
-
Enzyme Addition: Add purified recombinant human EGFR kinase to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
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Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based ADP detection (e.g., ADP-Glo™ Kinase Assay) or antibody-based detection of the phosphorylated substrate (ELISA).
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Topoisomerase II Inhibition Assay
This assay determines a compound's ability to inhibit the decatenation or relaxation activity of Topoisomerase II.
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Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, and kinetoplast DNA (kDNA), which is a network of interlocked DNA circles.
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Compound Addition: Add various concentrations of this compound to the reaction mixture.
-
Enzyme Addition: Add purified human Topoisomerase II to start the reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).
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Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
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Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA (substrate) remains in the well, while decatenated DNA (product) migrates into the gel as open circular or linear forms.
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Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
Potential Downstream Effects and Unexplored Areas
The inhibition of EGFR and Topoisomerase II by this compound suggests potential downstream cellular effects that warrant further investigation.
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Apoptosis Induction: Inhibition of EGFR signaling and the DNA damage caused by Topoisomerase II inhibition are both known to trigger apoptosis. Future studies could involve Western blot analysis for key apoptotic markers such as cleaved caspases (e.g., Caspase-3, -9) and PARP, as well as Annexin V/PI staining followed by flow cytometry.
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Cell Cycle Arrest: Disruption of EGFR signaling can lead to cell cycle arrest, typically at the G1/S transition. Topoisomerase II inhibition can cause arrest at the G2/M phase. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry would be instrumental in determining the specific effects of this compound on cell cycle progression.
Conclusion
This compound demonstrates promising antitumor properties through its dual inhibition of EGFR and Topoisomerase II. The available in vitro and in vivo data support its potential as a lead compound for further anticancer drug development. However, a more detailed characterization of its biological activity is required. Future research should focus on obtaining specific IC50 values against a broader range of cancer cell lines, particularly breast and glioblastoma, conducting more detailed in vivo efficacy studies, and elucidating the specific downstream signaling consequences of its enzymatic inhibition, including its effects on apoptosis and the cell cycle. The generation of more comprehensive and quantitative datasets will be crucial for advancing the preclinical development of this compound.
References
Pericosine A: A Comprehensive Technical Guide on its Mechanism of Action in Inhibiting Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A is a marine-derived natural product, a carbasugar metabolite isolated from the fungus Periconia byssoides.[1][2][3] Its unique hybrid shikimate-polyketide framework has garnered interest within the scientific community for its potential as an anticancer agent.[1] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in inhibiting tumor growth, consolidating available quantitative data, experimental methodologies, and outlining the key signaling pathways involved.
Core Mechanism of Action
Current research indicates that this compound exerts its antitumor effects through a multi-targeted approach, primarily by inhibiting two key cellular components: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[1] This dual-inhibitory action disrupts critical pathways involved in cell proliferation, survival, and DNA replication, ultimately leading to the suppression of tumor growth.
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro and in vivo activities of this compound and its derivatives.
Table 1: In Vitro Cytotoxicity of this compound and its Analogs
| Compound | Cell Line | Cell Type | IC50 / ED50 (µM) |
| (+)-Pericosine A | P388 | Murine Leukemia | 5.00 |
| (+)-Pericosine A | L1210 | Murine Leukemia | 6.12 |
| (+)-Pericosine A | HL-60 | Human Promyelocytic Leukemia | 2.03 |
| This compound | P-388 | Murine Leukemia | 0.1 (µg/mL) |
| Pericosine B | P-388 | Murine Leukemia | 4.0 (µg/mL) |
| Pericosine C | P-388 | Murine Leukemia | 10.5 (µg/mL) |
| Pericosine D | P-388 | Murine Leukemia | 3.0 (µg/mL) |
| Pericosine E | P-388 | Murine Leukemia | 15.5 (µg/mL) |
| (+)-6-Bromo-pericosine A | P388 | Murine Leukemia | 4.93 |
| (+)-6-Bromo-pericosine A | L1210 | Murine Leukemia | 6.55 |
| (+)-6-Bromo-pericosine A | HL-60 | Human Promyelocytic Leukemia | 1.83 |
| (-)-6-Bromo-pericosine A | P388 | Murine Leukemia | 4.79 |
| (-)-6-Bromo-pericosine A | L1210 | Murine Leukemia | 5.89 |
| (-)-6-Bromo-pericosine A | HL-60 | Human Promyelocytic Leukemia | 1.95 |
| (+)-6-Iodo-pericosine A | P388 | Murine Leukemia | 5.12 |
| (+)-6-Iodo-pericosine A | L1210 | Murine Leukemia | 6.87 |
| (+)-6-Iodo-pericosine A | HL-60 | Human Promyelocytic Leukemia | 1.99 |
| (-)-6-Iodo-pericosine A | P388 | Murine Leukemia | 5.51 |
| (-)-6-Iodo-pericosine A | L1210 | Murine Leukemia | 7.02 |
| (-)-6-Iodo-pericosine A | HL-60 | Human Promyelocytic Leukemia | 2.11 |
| (+)-6-Fluoro-pericosine A | P388 | Murine Leukemia | >25 |
| (+)-6-Fluoro-pericosine A | L1210 | Murine Leukemia | >25 |
| (+)-6-Fluoro-pericosine A | HL-60 | Human Promyelocytic Leukemia | >25 |
| (-)-6-Fluoro-pericosine A | P388 | Murine Leukemia | >25 |
| (-)-6-Fluoro-pericosine A | L1210 | Murine Leukemia | >25 |
| (-)-6-Fluoro-pericosine A | HL-60 | Human Promyelocytic Leukemia | >25 |
Table 2: In Vitro Enzyme Inhibition by this compound
| Target Enzyme | Concentration | % Inhibition | IC50 |
| EGFR Protein Kinase | 100 µg/mL | 40-70% | Not Reported |
| Topoisomerase II | Not Reported | Not Reported | 100-300 µM |
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Model | Dosage | Administration Route | Outcome |
| Mice | P388 Leukemia | 25 mg/kg | Intraperitoneal (i.p.) | Increased survival days |
Signaling Pathways and Mechanisms of Inhibition
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit EGFR tyrosine kinase, thereby disrupting the downstream signaling cascades that promote tumor growth.
Inhibition of Topoisomerase II
Human topoisomerase II is an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thus resolving tangles and supercoils. By inhibiting topoisomerase II, this compound introduces errors in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Experimental Protocols
While the specific, detailed experimental protocols for the biological evaluation of this compound are not extensively published in publicly available literature, this section provides generalized methodologies for the key assays used to determine its mechanism of action. These protocols are based on standard laboratory practices for similar compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., P388, L1210, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
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Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
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Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
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MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase. A common method is the ADP-Glo™ Kinase Assay.
-
Reagents and Materials:
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Recombinant human EGFR kinase
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Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
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ATP
-
This compound (test inhibitor)
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
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Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 384-well plate, add the EGFR enzyme.
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Add the this compound dilutions or a vehicle control to the wells.
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Initiate the kinase reaction by adding a mixture of the substrate and ATP.
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Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
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Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
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Convert the ADP generated during the kinase reaction to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined from the dose-response curve.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
-
Reagents and Materials:
-
Human topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
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Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound (test inhibitor)
-
Loading dye
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
-
Assay Procedure:
-
Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or a vehicle control.
-
Add human topoisomerase II enzyme to each reaction mixture to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
-
Data Analysis: The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control reaction without the inhibitor. The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.
Conclusion and Future Directions
This compound demonstrates significant potential as a multi-targeted anticancer agent. Its ability to inhibit both EGFR tyrosine kinase and topoisomerase II provides a dual mechanism to combat tumor growth by disrupting key signaling and DNA replication pathways. The available in vitro and in vivo data are promising and warrant further investigation.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and its target enzymes.
-
Conducting more extensive in vivo studies in various cancer models to evaluate its efficacy and safety profile.
-
Exploring structure-activity relationships through the synthesis of new analogs to optimize potency and selectivity.
-
Investigating potential synergistic effects when combined with other chemotherapeutic agents.
A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Pericosine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A, a unique carbasugar-type metabolite first isolated from the sea hare-derived fungus Periconia byssoides, has garnered significant interest in the scientific community for its pronounced biological activities.[1][2][3][4] This technical guide provides an in-depth overview of the known biological targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in cancer research and drug development.
Core Biological Targets and Quantitative Data
This compound exhibits a multi-targeted profile, primarily impacting key enzymes involved in cancer progression and carbohydrate metabolism. Its principal molecular targets identified to date are human topoisomerase II, epidermal growth factor receptor (EGFR) tyrosine kinase, and various glycosidases.[5] The inhibitory activities of this compound against these targets, as well as its cytotoxic effects on various cancer cell lines, are summarized below.
| Target/Cell Line | Cancer Type | Parameter | Value | Reference |
| Enzymatic Targets | ||||
| Topoisomerase II | - | IC50 | 100-300 µM | |
| EGFR Tyrosine Kinase | - | % Inhibition | 40-70% at 100 µg/mL | |
| α-Glucosidase | - | IC50 | 2.25 mM (for (-)-enantiomer) | |
| Cytotoxic Activity | ||||
| P388 | Murine Lymphocytic Leukemia | ED50 | 0.1 µg/mL | |
| HBC-5 | Human Breast Cancer | Selective Growth Inhibition | - | |
| SNB-75 | Human CNS Cancer | Selective Growth Inhibition | - |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by interfering with critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound on its key targets.
Topoisomerase II Inhibition
This compound acts as an inhibitor of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. By interfering with the enzyme's catalytic cycle, this compound leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.
Caption: this compound stabilizes the Topoisomerase II cleavage complex.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Overactivation of the EGFR signaling pathway is a common feature in many cancers. This compound inhibits the kinase activity of EGFR, thereby blocking downstream signaling cascades that promote tumor growth.
Caption: this compound inhibits EGFR autophosphorylation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, based on the foundational work of Yamada et al. (2007) and other relevant studies.
Cytotoxicity Assay
The cytotoxic activity of this compound against various cancer cell lines was determined using a standard colorimetric assay.
Workflow:
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol:
-
Cell Culture: Murine P388 lymphocytic leukemia cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells were seeded into 96-well microplates at a density of 1 x 10^4 cells/well.
-
Compound Addition: this compound, dissolved in a suitable solvent, was added to the wells at various concentrations.
-
Incubation: The plates were incubated for 72 hours.
-
MTT Assay: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours.
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The ED50 value was calculated from the dose-response curve.
Topoisomerase II Inhibition Assay
The inhibitory effect of this compound on human topoisomerase II was assessed by measuring the relaxation of supercoiled plasmid DNA.
Protocol:
-
Reaction Mixture Preparation: The reaction mixture contained 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol, 30 µg/mL bovine serum albumin, 0.2 µg of supercoiled pBR322 plasmid DNA, and 1 unit of human topoisomerase II in a final volume of 20 µL.
-
Inhibitor Addition: this compound was added to the reaction mixture at final concentrations of 100 µM and 300 µM.
-
Incubation: The mixture was incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction was stopped by the addition of 5 µL of a solution containing 5% SDS, 25% Ficoll-400, 0.05% bromophenol blue, and 50 mM EDTA.
-
Agarose Gel Electrophoresis: The reaction products were separated by electrophoresis on a 1% agarose gel in TBE buffer.
-
Visualization: The gel was stained with ethidium bromide and visualized under UV light to observe the different forms of the plasmid DNA (supercoiled, relaxed, and linear).
EGFR Tyrosine Kinase Inhibition Assay
The inhibitory activity of this compound against EGFR tyrosine kinase was determined using an ELISA-based assay.
Protocol:
-
Plate Coating: A 96-well microplate was coated with a synthetic poly(Glu, Tyr)4:1 substrate and incubated overnight at 4°C.
-
Blocking: The wells were washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Kinase Reaction: The kinase reaction was initiated by adding a mixture containing EGFR, ATP, and this compound (at a final concentration of 100 µg/mL) to each well. The plate was incubated for a specified time at 37°C.
-
Detection: The phosphorylated substrate was detected by adding a horseradish peroxidase-conjugated anti-phosphotyrosine antibody.
-
Substrate Addition: A colorimetric substrate for HRP (e.g., TMB) was added, and the reaction was allowed to develop.
-
Absorbance Measurement: The reaction was stopped with a stop solution, and the absorbance was measured at 450 nm. The percentage of inhibition was calculated by comparing the absorbance of the wells treated with this compound to the control wells.
α-Glucosidase Inhibition Assay
The inhibitory activity of the (-)-enantiomer of this compound against α-glucosidase was evaluated using a colorimetric assay.
Protocol:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) were prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: The reaction mixture contained the α-glucosidase solution and various concentrations of (-)-Pericosine A.
-
Pre-incubation: The enzyme and inhibitor were pre-incubated for a short period at 37°C.
-
Reaction Initiation: The reaction was initiated by adding the pNPG substrate.
-
Incubation: The reaction mixture was incubated at 37°C.
-
Absorbance Measurement: The formation of p-nitrophenol was monitored by measuring the absorbance at 405 nm at regular intervals. The IC50 value was determined from the dose-response curve.
Conclusion
This compound presents a compelling profile as a multi-targeting agent with potential applications in oncology and other therapeutic areas. Its ability to inhibit key enzymes such as Topoisomerase II and EGFR, coupled with its cytotoxic effects on various cancer cell lines, underscores its promise as a lead compound for further drug development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research into the therapeutic potential of this compound and its analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic efforts for stereo structure determination of cytotoxic marine natural product pericosines as metabolites of Periconia sp. from sea hare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Pericosine A as a Topoisomerase II Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A is a naturally occurring carbasugar metabolite with a unique hybrid shikimate-polyketide structure.[1] Isolated from the marine fungus Periconia byssoides, which was originally found associated with the sea hare Aplysia kurodai, this compound has emerged as a compound of interest in oncology research.[1] Initial studies have revealed its potential as an anticancer agent, demonstrating cytotoxic activity against various human cancer cell lines and in vivo efficacy in murine leukemia models.[1] Notably, this compound exhibits a dual mechanism of action, targeting two critical proteins involved in cancer cell proliferation and survival: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II.[1] This whitepaper provides a comprehensive technical overview of this compound's activity as a topoisomerase II inhibitor, consolidating available quantitative data, outlining relevant experimental methodologies, and visualizing its potential mechanism of action and experimental evaluation workflows.
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II is a vital nuclear enzyme that plays a crucial role in managing DNA topology during essential cellular processes such as replication, transcription, and chromosome segregation.[2] The enzyme functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby resolving DNA tangles and supercoils. This process is critical for cell division, and its inhibition can lead to catastrophic DNA damage and subsequent cell death, making it an attractive target for cancer chemotherapy.
Topoisomerase II inhibitors are broadly classified into two categories:
-
Topoisomerase II Poisons: These agents stabilize the transient "cleavage complex," which is the intermediate state where the enzyme is covalently bound to the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and triggering apoptotic pathways.
-
Catalytic Inhibitors: These inhibitors interfere with the enzymatic activity of topoisomerase II without stabilizing the cleavage complex. They can act by preventing ATP binding or hydrolysis, which is necessary for the enzyme's catalytic cycle, or by blocking the binding of DNA to the enzyme.
Currently, the precise mechanism by which this compound inhibits topoisomerase II has not been definitively elucidated in the available literature. Further research is required to determine whether it acts as a topoisomerase II poison or a catalytic inhibitor.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data on the inhibitory and cytotoxic activities of this compound.
Table 1: Topoisomerase II Inhibitory Activity of this compound
| Compound | Target | IC50 Value | Source |
| This compound | Topoisomerase II | 607 µM |
Note: The inhibitory activity of this compound against topoisomerase II is characterized as "very weak" based on the provided IC50 value.
Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Source |
| P388 | Murine Leukemia | Not specified | |
| L1210 | Murine Leukemia | Not specified | |
| HL-60 | Human Promyelocytic Leukemia | Not specified | |
| HBC-5 | Human Breast Cancer | Not specified | |
| SNB-75 | Human Glioblastoma | Not specified |
Note: While several studies report significant growth inhibition, specific IC50 values for cytotoxicity were not consistently available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols specific to the evaluation of this compound's topoisomerase II inhibitory activity are not fully available in the public domain literature. However, the following sections describe standard and widely accepted methodologies for assessing topoisomerase II inhibition and cytotoxicity, which are likely representative of the techniques used to evaluate this compound.
Topoisomerase II DNA Relaxation Assay (Generic Protocol)
This in vitro assay is a standard method to screen for topoisomerase II inhibitors by measuring the relaxation of supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control (e.g., Etoposide)
-
Loading Dye (containing SDS and a tracking dye)
-
Agarose
-
TBE Buffer (Tris-borate-EDTA)
-
Ethidium Bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, supercoiled plasmid DNA, and the desired concentration of this compound or control compound.
-
Initiate the reaction by adding human topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the loading dye containing SDS.
-
Load the samples onto an agarose gel (e.g., 1%).
-
Perform electrophoresis in TBE buffer to separate the different DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. An active inhibitor will prevent the relaxation of the supercoiled DNA by topoisomerase II, resulting in a prominent supercoiled DNA band compared to the enzyme-only control. The intensity of the bands can be quantified to determine the IC50 value.
Cytotoxicity Assay (MTT Assay - Generic Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
The specific signaling pathways activated by this compound downstream of topoisomerase II inhibition have not yet been delineated. The following diagram illustrates a generalized signaling cascade often initiated by topoisomerase II poisons, leading to cell cycle arrest and apoptosis. This should be considered a hypothetical model for this compound's action pending further research.
Experimental Workflow
The following diagram outlines a general experimental workflow for the identification and characterization of a novel topoisomerase II inhibitor like this compound.
References
Initial In Vivo Studies of Pericosine A in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pericosine A, a marine-derived natural product, has demonstrated potential as an anticancer agent. Initial in vivo investigations in murine models have focused on its efficacy against leukemia, revealing promising, albeit modest, activity. This technical guide provides a comprehensive overview of the foundational in vivo studies of this compound, detailing the experimental protocols, summarizing the quantitative data, and illustrating the proposed mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the early-stage preclinical evaluation of this compound.
Core Efficacy Studies in Murine Leukemia Model
The primary in vivo evaluation of this compound was conducted using a murine P388 leukemia model. These studies were crucial in establishing the initial antitumor activity of the compound.
Experimental Protocol: P388 Murine Leukemia Model
While specific details from the original studies are not fully available in the public domain, a standard protocol for this type of study can be outlined based on common practices at the time.
-
Animal Model: The probable mouse strain used was the CDF1 mouse, commonly employed in National Cancer Institute (NCI) screening programs.
-
Tumor Implantation: Mice were inoculated intraperitoneally (i.p.) with P388 leukemia cells.
-
Treatment Group:
-
Compound: this compound
-
Dosage: 25 mg/kg[1]
-
Administration Route: Intraperitoneal (i.p.) injection[1]
-
Vehicle: While not explicitly stated, a common vehicle for such compounds is a saline solution, potentially with a small amount of a solubilizing agent like Tween-80.
-
Dosing Schedule: The frequency and duration of the administration are not specified in the available literature.
-
-
Control Group: A control group receiving the vehicle only was run in parallel.
-
Endpoint: The primary endpoint of the study was the median survival time of the mice.
Quantitative Data Summary
The in vivo antitumor activity of this compound in the P388 leukemia model is summarized in the table below.
| Treatment Group | Dosage (mg/kg) | Administration Route | Median Survival Time (days) | Increase in Lifespan (%) |
| Control | - | i.p. | 10.7 | - |
| This compound | 25 | i.p. | 13.0 | 21.5 |
Data sourced from a review citing the original study.[1]
Proposed Mechanism of Action
In vitro studies have elucidated potential mechanisms through which this compound exerts its cytotoxic effects. These mechanisms are believed to be relevant to its in vivo activity.
Signaling Pathway Inhibition
This compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.[1]
Toxicology and Pharmacokinetics
Toxicology
There is a notable lack of publicly available, detailed toxicology data for this compound in murine models. The initial efficacy studies suggest that the 25 mg/kg dose was tolerated to a degree that allowed for an increase in survival, but specific parameters such as body weight changes, clinical signs of toxicity, or histopathological analysis have not been reported in the reviewed literature. Further dedicated toxicology studies would be required to establish a comprehensive safety profile.
Pharmacokinetics
Similarly, pharmacokinetic data for this compound in murine models, including its absorption, distribution, metabolism, and excretion (ADME), are not available in the public domain. Understanding the pharmacokinetic properties is a critical step in the drug development process to optimize dosing regimens and predict potential drug-drug interactions.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of a novel compound like this compound in a murine cancer model.
Conclusion and Future Directions
The initial in vivo studies of this compound in a P388 murine leukemia model have demonstrated its potential as an antitumor agent, warranting further investigation. The compound led to a modest but statistically significant increase in the lifespan of treated mice. The proposed mechanism of action, involving the inhibition of EGFR tyrosine kinase and topoisomerase II, provides a solid basis for its anticancer effects.
However, to advance this compound through the drug development pipeline, several critical knowledge gaps must be addressed. Comprehensive toxicology studies are imperative to determine its safety profile and establish a therapeutic window. Furthermore, detailed pharmacokinetic investigations are necessary to understand its ADME properties and to inform the design of optimal dosing strategies for future preclinical and clinical trials. Further efficacy studies in a broader range of cancer models, including solid tumors, would also be beneficial to explore the full therapeutic potential of this marine-derived compound.
References
The Structure-Activity Relationship of Pericosine A and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A is a naturally occurring carbasugar isolated from the marine-derived fungus Periconia byssoides.[1][2] This unique cyclohexenoid metabolite, along with its analogs, has garnered significant attention in the scientific community due to its potent biological activities, particularly its antitumor properties.[3][4] this compound has demonstrated significant cytotoxicity against various cancer cell lines, including murine P388 leukemia cells, and has shown in vivo antitumor activity.[3] Its mechanism of action is believed to involve the inhibition of key cellular targets such as protein kinase EGFR and topoisomerase II. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogs, presenting key quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Structure-Activity Relationship Data
The biological activity of this compound and its analogs is highly dependent on their stereochemistry and the nature of substituents on the cyclohexene ring. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on their antitumor and enzyme inhibitory activities.
Antitumor Activity
The cytotoxicity of this compound and its halogenated analogs has been evaluated against several cancer cell lines. The data, presented as ED50 (Effective Dose, 50%) or GI50 (Growth Inhibition, 50%), reveals important SAR insights.
Table 1: Cytotoxicity of this compound and Halogenated Analogs against Various Cancer Cell Lines
| Compound | Cell Line | ED50 (µg/mL) |
| This compound (1Cl) | P388 | 0.1 |
| (-)-Pericosine A | P388 | Not specified, but active |
| (+)-Pericosine A | P388 | Not specified, but active |
| (-)-6-Fluoro-pericosine A (1F) | P388 | 1.8 |
| (+)-6-Fluoro-pericosine A (1F) | P388 | 1.6 |
| (-)-6-Bromo-pericosine A (1Br) | P388 | 0.2 |
| (+)-6-Bromo-pericosine A (1Br) | P388 | 0.2 |
| (-)-6-Iodo-pericosine A (1I) | P388 | 0.3 |
| (+)-6-Iodo-pericosine A (1I) | P388 | 0.3 |
| Pericosine B | P388 | 4.0 |
| Pericosine C | P388 | 10.5 |
| Pericosine D | P388 | 3.0 |
| Pericosine E | P388 | 15.5 |
| 5-Fluorouracil (Positive Control) | P388 | 0.02 |
Table 2: Cytotoxicity of 6-Halo-Substituted this compound Analogs against L1210 and HL-60 Cell Lines
| Compound | L1210 (GI50, µM) | HL-60 (GI50, µM) |
| (-)-1F | 11 | 12 |
| (+)-1F | 13 | 12 |
| (-)-1Br | 1.4 | 1.2 |
| (+)-1Br | 1.4 | 1.2 |
| (-)-1I | 1.3 | 1.1 |
| (+)-1I | 1.3 | 1.1 |
| 1Cl (this compound) | 0.8 | 0.7 |
| 5-Fluorouracil | 0.04 | 0.03 |
From these data, several key SAR observations can be made:
-
Halogen at C-6: The presence and nature of the halogen at the C-6 position are crucial for antitumor activity. The chloro, bromo, and iodo analogs exhibit potent activity, while the fluoro analog is significantly less active. The bromo- and iodo-congeners displayed moderate antitumor activity similar to this compound.
-
Stereochemistry: For the halogenated analogs, no significant difference in antitumor activity was observed between the enantiomers. However, for glycosidase inhibition, stereochemistry plays a more critical role.
-
Other Substitutions: Comparison with Pericosines B, C, D, and E suggests that the specific arrangement and nature of substituents on the cyclohexene ring are critical for potent cytotoxicity, with this compound being the most active among the naturally occurring analogs against P388 cells.
Glycosidase Inhibitory Activity
This compound and its analogs have also been investigated as glycosidase inhibitors. The inhibitory activity is presented as IC50 (Inhibitory Concentration, 50%).
Table 3: Glycosidase Inhibitory Activity of this compound and its Halogenated Analogs
| Compound | Enzyme | IC50 (mM) |
| (-)-Pericosine A (1Cl) | α-Glucosidase | 2.25 |
| (+)-Pericosine A (1Cl) | α-Glucosidase | Inactive |
| (-)-6-Fluoro-pericosine A (1F) | α-Glucosidase | 2.8 |
| (+)-6-Fluoro-pericosine A (1F) | α-Glucosidase | >10 |
| (-)-6-Bromo-pericosine A (1Br) | α-Glucosidase | 4.6 |
| (+)-6-Bromo-pericosine A (1Br) | α-Glucosidase | >10 |
| (-)-6-Iodo-pericosine A (1I) | α-Glucosidase | >10 |
| (+)-6-Iodo-pericosine A (1I) | α-Glucosidase | 7.2 |
| (-)-Pericosine A (1Cl) | β-Galactosidase | 5.38 |
| (+)-Pericosine A (1Cl) | β-Galactosidase | Inactive |
| (-)-1Br | β-Galactosidase | 6.8 |
| (+)-1I | α-Galactosidase | 8.9 |
Key SAR observations for glycosidase inhibition include:
-
Stereochemistry: Unlike the antitumor activity, a clear difference in glycosidase inhibitory activity is observed between enantiomers. The (-)-enantiomers of the chloro, fluoro, and bromo analogs are more potent α-glucosidase inhibitors than their corresponding (+)-enantiomers.
-
Halogen at C-6: The nature of the halogen at C-6 also influences the inhibitory activity and selectivity towards different glycosidases.
Experimental Protocols
Antitumor Assay
The in vitro cytotoxicity of this compound and its analogs is typically evaluated using a panel of human and murine cancer cell lines.
Cell Lines:
-
P388 (murine lymphocytic leukemia)
-
L1210 (murine lymphocytic leukemia)
-
HL-60 (human promyelocytic leukemia)
-
HBC-5 (human breast cancer)
-
SNB-75 (human central nervous system cancer)
General Procedure:
-
Cancer cells are seeded in 96-well microplates at an appropriate density.
-
The cells are exposed to various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) assay.
-
The absorbance is measured using a microplate reader, and the concentration of the compound that inhibits cell growth by 50% (GI50 or ED50) is calculated from dose-response curves.
-
5-Fluorouracil is commonly used as a positive control.
Glycosidase Inhibitory Activity Assay
The ability of this compound and its analogs to inhibit various glycosidases is determined using spectrophotometric assays.
Enzymes:
-
α-Glucosidase (from yeast)
-
β-Glucosidase (from Jack bean)
-
α-Galactosidase (from green coffee bean)
-
β-Galactosidase (from bovine liver)
-
α-Mannosidase (from bovine liver)
General Procedure:
-
The assay is performed in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
The enzyme is pre-incubated with various concentrations of the test compound.
-
The appropriate p-nitrophenyl glycoside substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) is added to initiate the reaction.
-
The reaction is incubated at a specific temperature (e.g., 37 °C) for a defined time.
-
The reaction is terminated by adding a basic solution (e.g., Na2CO3).
-
The amount of released p-nitrophenol is quantified by measuring the absorbance at 405 nm.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: EGFR Signaling Pathway
This compound is reported to inhibit the protein kinase activity of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. The following diagram illustrates the simplified EGFR signaling cascade and the putative point of inhibition by this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Antitumor Activity Screening
The general workflow for screening the antitumor activity of this compound analogs is a systematic process involving cell culture, compound treatment, and viability assessment.
References
- 1. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic efforts for stereo structure determination of cytotoxic marine natural product pericosines as metabolites of Periconia sp. from sea hare - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Path to Pericosine A: A Technical Guide on its Fungal Origins and Biosynthetic Postulates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pericosine A, a potent antitumor metabolite, is a fascinating secondary metabolite produced by the marine-derived fungus Periconia byssoides.[1][2] Despite significant interest in its therapeutic potential, the precise biosynthetic pathway of this compound within its fungal host remains largely unelucidated. This technical guide synthesizes the current knowledge surrounding this compound, including its producing organism, chemical characteristics, and established biological activities. While a definitive enzymatic pathway is yet to be discovered, this document presents a hypothetical biosynthetic route based on the known chemistry of this compound and general principles of fungal secondary metabolism. Furthermore, it outlines potential experimental strategies that could be employed to fully characterize this intriguing pathway, providing a roadmap for future research in the field.
Introduction to this compound
This compound is a member of the pericosine family of natural products, which also includes Pericosines B, C, D, and E.[1][2][3] These compounds were first isolated from the fungus Periconia byssoides OUPS-N133, which was itself isolated from the sea hare Aplysia kurodai. This compound possesses a unique and complex chemical structure, characterized as a carbasugar with a highly functionalized cyclohexene ring. Its molecular formula is C8H11ClO5. The structure is notable for its hybrid nature, suggesting a biosynthetic origin that may involve components of both the shikimate and polyketide pathways.
Biological Activity of this compound
This compound has demonstrated significant and selective cytotoxic activity against various cancer cell lines, making it a compound of high interest for oncological drug development.
Table 1: Reported Antitumor and Glycosidase Inhibitory Activities of this compound and its Analogs
| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |
| (+)-Pericosine A (1Cl) | P388 | Antitumor | 5.00 | |
| (+)-Pericosine A (1Cl) | L1210 | Antitumor | 6.12 | |
| (+)-Pericosine A (1Cl) | HL-60 | Antitumor | 2.03 | |
| (-)-Pericosine A (1Cl) | P388 | Antitumor | 4.85 | |
| (-)-Pericosine A (1Cl) | L1210 | Antitumor | 3.96 | |
| (-)-Pericosine A (1Cl) | HL-60 | Antitumor | 2.33 | |
| (-)-Pericosine A (1Cl) | α-Glucosidase | Inhibition | 2.25 mM |
The Undiscovered Biosynthetic Pathway of this compound
To date, the specific genes and enzymes responsible for the biosynthesis of this compound in Periconia byssoides have not been identified or characterized. Fungal secondary metabolites are typically synthesized by enzymes encoded by genes clustered together in what is known as a biosynthetic gene cluster (BGC). These clusters often contain genes for core enzymes like polyketide synthases (PKSs) or non-ribosomal peptide synthetases (NRPSs), as well as tailoring enzymes that modify the initial carbon skeleton.
Given the hybrid shikimate-polyketide-like structure of this compound, its BGC is hypothesized to contain a unique combination of genes. The elucidation of this pathway would require a combination of genomic sequencing of Periconia byssoides, bioinformatic analysis to identify the putative BGC, and subsequent gene knockout and heterologous expression studies to confirm gene function.
Hypothetical Biosynthetic Pathway and Key Enzymatic Steps
Based on the chemical structure of this compound, a plausible, though unproven, biosynthetic pathway can be proposed. This hypothetical pathway would likely involve key enzymatic reactions common in fungal secondary metabolism.
Caption: A hypothetical biosynthetic pathway for this compound.
Proposed Experimental Workflow for Pathway Elucidation
The definitive elucidation of the this compound biosynthetic pathway will require a systematic experimental approach. The following workflow outlines the key steps that researchers could take.
Caption: A proposed experimental workflow for elucidating the this compound biosynthetic pathway.
Conclusion and Future Outlook
This compound remains a molecule of significant interest due to its potent biological activity. While its total synthesis has been achieved, understanding its natural biosynthesis is crucial for several reasons. It could enable the bioengineering of the pathway to produce novel, even more potent analogs. Furthermore, heterologous expression of the biosynthetic gene cluster in a more tractable fungal host could lead to a more sustainable and scalable production method compared to chemical synthesis or extraction from the native producer. The roadmap provided in this guide offers a clear direction for future research to finally uncover the secrets of how Periconia byssoides crafts this remarkable natural product. The discovery of the this compound BGC would be a significant advancement in the field of fungal natural product biosynthesis and could pave the way for the development of new anticancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Pericosine A: A Fungal-Derived Solution for Thiol-Based Malodor Neutralization
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Malodorous compounds, particularly volatile thiols, present a significant challenge in various industrial and consumer applications. The fungal-derived natural product, Pericosine A, has emerged as a promising agent for the effective neutralization of thiol-based odors. This technical guide provides a comprehensive overview of the underlying chemistry, reaction kinetics, and safety profile of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this potent odor-neutralizing compound.
Introduction
Volatile sulfur compounds (VSCs), especially thiols (mercaptans), are notorious for their potent and unpleasant odors, detectable by the human nose at extremely low concentrations. These compounds are responsible for the offensive smell of skunk spray and other forms of malodor. This compound, a metabolite isolated from the fungus Periconia byssoides, has been identified as a highly effective electrophilic compound capable of neutralizing these odorous molecules.[1] This document outlines the scientific basis for this compound's activity against thiols, providing the necessary technical details for its evaluation and application.
Mechanism of Action: Thiol Neutralization
This compound neutralizes thiols through a chemical reaction that forms a stable, non-volatile, and odorless thioether adduct.[1] The reaction proceeds via a proposed SN2'-type mechanism, a form of nucleophilic substitution. In this reaction, the nucleophilic sulfur atom of the thiol attacks an electrophilic carbon atom in the this compound molecule, leading to the formation of a new carbon-sulfur bond and the displacement of a leaving group.[1]
Alternatively, this reaction can be described as a Michael addition, where the thiol adds across a carbon-carbon double bond that is activated by an adjacent electron-withdrawing group within the this compound structure. This process effectively sequesters the volatile thiol, rendering it unable to interact with olfactory receptors.
Signaling Pathway Diagram
Caption: Reaction mechanism of this compound with a volatile thiol.
Quantitative Data
The efficacy of this compound in neutralizing thiols has been quantified through various experiments. The following tables summarize the key findings.
| Thiol Compound | Reaction Conditions | Outcome | Reference |
| 2-phenylethanethiol | Neutral and basic conditions | Formation of a stable thioether product | [2] |
| 3-methyl-1-butanethiol | Not specified | Reacts to form a non-volatile product | [3] |
| Skunk Anal Gland Secretions | Formulated with cosmetic ingredients | Highly effective deodorization |
| Compound Class | Reactivity with this compound | Reference |
| Thiols | Reactive | |
| Thioacetates/Thioesters | Reactive | |
| Thioethers | Not specified | |
| Disulfides | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound.
Thiol Neutralization Assay
This protocol outlines the general procedure for assessing the reaction between this compound and model thiol compounds.
Materials:
-
This compound
-
Model thiol compound (e.g., 2-phenylethanethiol)
-
Solvent (e.g., aqueous solution)
-
Triethylamine (optional, for basic conditions)
-
Analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS))
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the model thiol compound.
-
In a reaction vessel, combine stoichiometric amounts of the this compound and thiol solutions.
-
For reactions under basic conditions, add a catalytic amount of triethylamine.
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress over time by taking aliquots and analyzing them via HPLC or MS to observe the consumption of reactants and the formation of the product.
-
Characterize the final product to confirm the formation of the thioether adduct.
In Vitro Safety Testing
To assess the suitability of this compound for consumer applications, in vitro safety tests were performed to evaluate its potential for skin and eye irritation.
4.2.1. Skin Irritation Assay
-
Model: Reconstituted human epidermis model.
-
Procedure: A solution of this compound is applied topically to the tissue model. After a defined exposure period, the tissue is rinsed, and cell viability is assessed using a colorimetric assay (e.g., MTT assay). The results are compared to positive and negative controls to determine the irritation potential.
4.2.2. Eye Irritation Assay
-
Model: Corneal epithelial model or other suitable in vitro eye irritation models.
-
Procedure: Similar to the skin irritation assay, the test material is applied to the eye tissue model. After exposure and rinsing, tissue viability or other markers of irritation are measured and compared to controls.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Formulation for Enhanced Efficacy
For practical applications, this compound can be formulated with adjunctive cosmetic ingredients. These formulations can enhance the speed and effectiveness of the odor neutralization process, making it more suitable for use in personal care products and deodorizers. The development of such formulations involves optimizing the delivery vehicle and ensuring the stability and bioavailability of this compound.
Conclusion
This compound presents a novel and effective solution for the neutralization of thiol-based malodors. Its mechanism of action, involving the formation of stable and odorless thioether adducts, is well-supported by chemical principles. The compound has been shown to be non-irritating in in vitro safety studies, highlighting its potential for use in a variety of consumer and industrial applications. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the odor-neutralizing properties of this compound.
References
- 1. Collection - An Electrophilic Natural Product Provides a Safe and Robust Odor Neutralization Approach To Counteract Malodorous Organosulfur Metabolites Encountered in Skunk Spray - Journal of Natural Products - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Pericosine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pericosine A, a potent antitumor marine natural product, has garnered significant interest within the scientific community due to its unique carbocyclic structure and promising biological activity. This document provides a detailed, step-by-step protocol for the total synthesis of this compound, commencing from the readily available chiral starting material, (-)-shikimic acid. The synthesis involves a multi-step sequence including protection, oxidation, chlorination, and deprotection reactions. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, facilitating the production of this compound for further biological evaluation and drug development endeavors.
Introduction
This compound is a carbasugar, a class of compounds where the ring oxygen of a sugar is replaced by a methylene group.[1] Its molecular formula is C₈H₁₁ClO₅, and its IUPAC name is methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate.[1] The molecule features a highly functionalized cyclohexene ring, presenting a significant synthetic challenge.[2] The total synthesis of this compound has been accomplished, with routes developed from both (-)-shikimic acid and (-)-quinic acid.[2] This protocol will focus on the synthetic pathway originating from (-)-shikimic acid.
Experimental Protocols
This section details the multi-step synthesis of (-)-Pericosine A from (-)-shikimic acid.
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product is typically achieved by column chromatography on silica gel.
Synthesis of (-)-Pericosine A from (-)-Shikimic Acid
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Synthetic workflow for (-)-Pericosine A from (-)-shikimic acid.
Step 1: Synthesis of Methyl 5-epishikimate derivative (68)
This intermediate is prepared from (-)-shikimic acid through a series of established procedures.
Step 2: Oxidation to β,γ-unsaturated ketone (69)
The methyl 5-epishikimate derivative (68) is oxidized using Dess-Martin periodinane to yield the corresponding β,γ-unsaturated ketone (69).
Step 3: Formation of Protected Enol (79)
The ketone (69) undergoes a protection step, for example, with a silylating agent like TBSCl in the presence of imidazole, followed by deacetylation to afford the protected enol (79).
Step 4: Chlorination to Intermediate (80)
A key step in the synthesis is the introduction of the chlorine atom. This is achieved by treating the protected enol (79) with thionyl chloride (SOCl₂) in a suitable solvent such as dry dichloromethane. This reaction proceeds via an Sₙ2' type mechanism.
Step 5: Deprotection to afford (-)-Pericosine A (1)
The final step involves the removal of the protecting groups from the chlorinated intermediate (80). This is typically accomplished using a strong acid, such as trifluoroacetic acid (TFA), to yield (-)-Pericosine A.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1-3 | (-)-Shikimic Acid | Multiple | Protected Enol (79) | - |
| 4 | Protected Enol (79) | SOCl₂, CH₂Cl₂ | Chlorinated Intermediate (80) | 42 |
| 5 | Chlorinated Intermediate (80) | TFA | (-)-Pericosine A (1) | 66 |
Table 1: Summary of reaction yields for the key steps in the synthesis of (-)-Pericosine A.
Detailed Experimental Procedures
Synthesis of Chlorinated Intermediate (80) from Protected Enol (79)
To a solution of the protected enol (79) in dry dichloromethane (CH₂Cl₂) is added an excess of thionyl chloride (SOCl₂) at room temperature. The reaction mixture is stirred until completion, as monitored by TLC. Upon completion, the solvent and excess reagent are removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the chlorinated intermediate (80).
Synthesis of (-)-Pericosine A (1) from Chlorinated Intermediate (80)
The chlorinated intermediate (80) is dissolved in a suitable solvent and treated with trifluoroacetic acid (TFA) to effect deprotection. The reaction is stirred at room temperature until the starting material is consumed. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to yield (-)-Pericosine A (1) as the final product.
Logical Relationship of Synthetic Steps
The synthesis of this compound follows a logical progression of functional group transformations and stereochemical control.
Figure 2: Logical flow of the synthetic strategy for this compound.
Conclusion
This protocol outlines a viable and reproducible synthetic route to the potent antitumor agent, this compound, starting from (-)-shikimic acid. The detailed procedures and data provided herein are intended to aid researchers in the chemical and pharmaceutical sciences in the synthesis of this important natural product for further investigation and development. The successful execution of this synthesis will provide valuable material for biological studies aimed at elucidating its mechanism of action and exploring its therapeutic potential.
References
Application Notes and Protocols for the Purification of Synthetic Pericosine A by Chromatography
Authored for researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the purification of synthetic Pericosine A using chromatography. It includes a comprehensive experimental protocol, data presentation in tabular format, and mandatory visualizations of the experimental workflow and relevant signaling pathways.
Introduction
This compound, a marine-derived natural product, has garnered significant interest in the scientific community due to its potent antitumor properties.[1][2] As a result, the total synthesis of this compound has become an important area of research to enable further preclinical and clinical investigations. A critical step in any synthetic route is the purification of the final compound to a high degree of purity. This document outlines a detailed protocol for the purification of synthetic this compound utilizing flash column chromatography, a widely adopted technique for the efficient separation of organic compounds.[3][4][5]
Data Presentation
Successful purification of synthetic this compound relies on the careful selection of chromatographic parameters. The following table summarizes typical parameters and expected outcomes for the purification of a crude synthetic sample of this compound.
| Parameter | Value/Description | Expected Outcome |
| Chromatography Mode | Normal Phase Flash Chromatography | Effective separation of polar this compound from less polar impurities. |
| Stationary Phase | Silica Gel (230-400 mesh) | Good retention and separation of the target compound. |
| Column Dimensions | Dependent on sample size (e.g., 40g silica for 1g crude) | Adequate loading capacity and resolution. |
| Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH) | Elution of this compound at an optimal retention time. |
| Sample Loading | Dry loading with silica gel | Prevents band broadening and improves separation. |
| Flow Rate | 20-40 mL/min | Efficient separation within a reasonable timeframe. |
| Detection | Thin Layer Chromatography (TLC) with UV visualization and/or staining | Monitoring of fractions containing the pure compound. |
| Purity (Post-Column) | >95% (as determined by HPLC and NMR) | High-purity this compound suitable for biological assays. |
| Yield | Variable (dependent on synthesis efficiency) | - |
Experimental Protocol: Flash Chromatography Purification of Synthetic this compound
This protocol describes a general procedure for the purification of synthetic this compound. Optimization may be required based on the specific impurities present in the crude sample.
1. Materials and Reagents:
-
Crude synthetic this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexanes, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Fraction collector or test tubes
-
Rotary evaporator
2. Preparation of the Crude Sample (Dry Loading):
-
Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. This is the dry-loaded sample.
3. Column Packing:
-
Select a glass column of appropriate size based on the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Secure the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
4. Elution and Fraction Collection:
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Begin elution with the initial mobile phase (e.g., 100% DCM).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane over several column volumes.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) using a fraction collector or test tubes.
5. Fraction Analysis:
-
Monitor the elution of the compounds by spotting a small aliquot of each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 10% methanol in dichloromethane).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Identify the fractions containing the pure this compound (based on its Rf value compared to a standard, if available).
6. Isolation of Pure this compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified synthetic this compound as a solid or oil.
-
Confirm the purity of the final product using analytical techniques such as HPLC and NMR spectroscopy.
Mandatory Visualizations
Experimental Workflow
Caption: Purification workflow for synthetic this compound.
Signaling Pathway Inhibition by this compound
This compound exerts its anticancer effects by inhibiting key enzymes involved in cell proliferation and DNA replication, namely Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.
Caption: this compound's inhibitory action on cellular pathways.
MET Signaling Pathway
This compound has also been implicated in the modulation of the MET signaling pathway, which is crucial for cell growth, motility, and invasion.
Caption: Overview of the MET signaling pathway.
References
Application Notes and Protocols for Pericosine A Cytotoxicity Assessment using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A is a naturally occurring cyclohexenoid metabolite isolated from the marine fungus Periconia byssoides.[1][2] It has demonstrated significant cytotoxic and antitumor activities, making it a compound of interest in cancer research and drug development.[2][3] this compound has been shown to exert its effects through the inhibition of key cellular targets, including Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.
Data Presentation
The cytotoxic activity of this compound has been evaluated against several cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | Parameter | Value |
| P388 | Murine Leukemia | ED50 | 0.1 µg/mL |
| HBC-5 | Human Breast Cancer | log GI50 | 5.2 |
| SNB-75 | Human Glioblastoma | N/A | Selective growth inhibition reported, specific IC50/ED50 value not available in the reviewed literature. |
| L1210 | Murine Leukemia | Moderate Cytotoxicity | Specific IC50/ED50 value not available in the reviewed literature. |
| HL-60 | Human Promyelocytic Leukemia | Moderate Cytotoxicity | Specific IC50/ED50 value not available in the reviewed literature. |
Note: ED50 (Median Effective Dose) and GI50 (50% Growth Inhibition) are common metrics for cytotoxicity. While distinct, they both indicate the concentration at which the substance has a half-maximal effect.
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is designed for determining the cytotoxic effects of this compound on adherent cancer cell lines in a 96-well plate format.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)
-
Selected cancer cell lines (e.g., P388, HBC-5, SNB-75)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.01 µg/mL to 100 µg/mL.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 (or ED50/GI50) value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay for this compound.
Signaling Pathways of this compound
Caption: this compound inhibits EGFR and Topoisomerase II signaling pathways.
References
Application Notes: Evaluating Pericosine A as an EGFR Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Pericosine A, a marine-derived natural product, has emerged as a compound of interest due to its cytotoxic activities against several cancer cell lines.[3] Preliminary studies indicate that this compound exerts its effects in part through the inhibition of EGFR, suggesting its potential as a novel anti-cancer agent.[3][4]
These application notes provide a detailed methodology for assessing the inhibitory activity of this compound against EGFR kinase using a luminescence-based assay. The protocol is designed to be adaptable for determining the half-maximal inhibitory concentration (IC50) of this compound, a critical parameter in drug discovery and development.
Data Presentation
The inhibitory potential of this compound against EGFR can be quantified and compared with known inhibitors. The following table summarizes the reported inhibitory activity and provides a template for presenting experimentally determined IC50 values.
| Compound | Target Kinase | Reported Inhibition | IC50 (nM) | Assay Type |
| This compound | EGFR | 40-70% inhibition at 100 µg/mL | To be determined | Luminescence-Based Kinase Assay |
| Erlotinib (Control) | EGFR | - | 26.09 ± 5.42 | ADP-Glo Kinase Assay |
| VF16 (Example) | EGFR | 98.91% inhibition at 1 µM | 7.85 ± 0.88 | ADP-Glo Kinase Assay |
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade, highlighting the central role of the kinase domain, which is the target for inhibitors like this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Principle of the Luminescence-Based Kinase Assay
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay. The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light signal correlates with the amount of ADP generated and thus the EGFR kinase activity.
Materials and Reagents
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
This compound (test compound)
-
Erlotinib (positive control inhibitor)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer plate reader
Experimental Workflow
The following diagram outlines the key steps in the EGFR kinase inhibition assay.
Caption: Workflow for the EGFR kinase inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the kinase reaction buffer to achieve a range of final assay concentrations. It is advisable to start with concentrations around the reported effective range (e.g., 10-200 µg/mL).
-
Prepare a serial dilution of the positive control inhibitor, Erlotinib.
-
Prepare working solutions of recombinant EGFR, Poly(Glu, Tyr) substrate, and ATP in the kinase reaction buffer at the desired concentrations. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically, but a starting point could be 5 nM EGFR and 15 µM ATP.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound, control inhibitor, or vehicle (DMSO) to the wells of a 384-well plate.
-
Include "no enzyme" controls (containing substrate, ATP, and vehicle but no EGFR) and "no inhibitor" controls (containing all reaction components except the inhibitor).
-
-
Kinase Reaction:
-
Add 2 µL of the EGFR enzyme solution to each well (except the "no enzyme" control wells).
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.
-
The final reaction volume will be 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest concentration of the control inhibitor as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive framework for the in vitro evaluation of this compound as an EGFR kinase inhibitor. The detailed protocol for a luminescence-based assay, along with the provided diagrams and data presentation templates, offers a robust starting point for researchers in oncology and drug discovery. The successful determination of this compound's IC50 value against EGFR will be a critical step in elucidating its mechanism of action and advancing its potential as a novel therapeutic agent.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topoisomerase II Activity Assay in the Presence of Pericosine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II is a vital nuclear enzyme that plays a critical role in managing DNA topology during essential cellular processes such as replication, transcription, and chromosome segregation.[1][2] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, thereby resolving DNA tangles and supercoils. This unique mechanism makes Topoisomerase II a key target for anticancer drugs.[3][4][5] These drugs can be broadly categorized into two classes: Topoisomerase II poisons, which stabilize the transient DNA-enzyme cleavage complex leading to cytotoxic DNA breaks, and catalytic inhibitors, which interfere with the enzyme's catalytic cycle without stabilizing the cleavage complex.
Pericosine A, a natural product isolated from the sea hare-derived fungus Periconia byssoides, has demonstrated significant antitumor activity. Preliminary studies have indicated that this compound inhibits the activity of Topoisomerase II, suggesting that this may be a key mechanism behind its cytotoxic effects. These application notes provide detailed protocols for assessing the inhibitory activity of this compound on human Topoisomerase IIα, a key isoform in proliferating cells.
Data Presentation
The inhibitory effect of this compound on Topoisomerase IIα activity can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents representative data from a Topoisomerase IIα relaxation assay conducted in the presence of varying concentrations of this compound.
| This compound Concentration (µM) | Percent Inhibition of Topoisomerase IIα Activity |
| 0 (Control) | 0% |
| 1 | 15% |
| 5 | 45% |
| 10 | 60% |
| 25 | 85% |
| 50 | 95% |
| IC50 | ~6.5 µM |
Experimental Protocols
Two primary in vitro assays are utilized to measure the enzymatic activity of Topoisomerase II and the effect of inhibitors: the DNA relaxation assay and the DNA decatenation assay.
Protocol 1: Topoisomerase IIα DNA Relaxation Assay
This assay measures the ability of Topoisomerase IIα to relax supercoiled plasmid DNA. Inhibitors of the enzyme will prevent this relaxation.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)
-
10X ATP Solution (10 mM)
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
Nuclease-free water
-
5X Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1X TAE Buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture for each concentration of this compound to be tested. A typical 20 µL reaction is as follows:
-
Nuclease-free water: to a final volume of 20 µL
-
10X Topoisomerase II Assay Buffer: 2 µL
-
Supercoiled pBR322 DNA (0.5 µg/µL): 1 µL
-
10X ATP Solution: 2 µL
-
This compound (or vehicle control - DMSO): 1 µL
-
Human Topoisomerase IIα (1-2 units): 1 µL
-
-
Incubation: Mix the components gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 5X Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain (e.g., 0.5 µg/mL ethidium bromide).
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
Supercoiled DNA (unreacted substrate) migrates faster than relaxed DNA (product).
-
Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Protocol 2: Topoisomerase IIα DNA Decatenation Assay
This assay assesses the ability of Topoisomerase IIα to resolve catenated kinetoplast DNA (kDNA) into individual minicircles. This is a specific activity of Topoisomerase II.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10X Topoisomerase II Assay Buffer
-
10X ATP Solution
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
Nuclease-free water
-
5X Stop Buffer/Loading Dye
-
Agarose
-
1X TAE Buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: Prepare the reaction mixtures on ice as described in the relaxation assay, substituting supercoiled plasmid DNA with kDNA (e.g., 200 ng).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Add 4 µL of 5X Stop Buffer/Loading Dye to each reaction.
-
Agarose Gel Electrophoresis:
-
Cast a 1% agarose gel in 1X TAE buffer with a DNA stain.
-
Load the samples into the gel. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Run the gel at a constant voltage.
-
-
Visualization and Analysis:
-
Visualize the gel under UV light.
-
The amount of decatenated minicircles is indicative of Topoisomerase IIα activity.
-
Assess the inhibitory effect of this compound by observing the reduction in the amount of released minicircles compared to the control.
-
Mandatory Visualizations
Caption: Experimental workflow for the Topoisomerase II inhibition assay.
Caption: The catalytic cycle of Topoisomerase II and points of inhibition.
References
- 1. Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and intracellular inhibition of topoisomerase II by the antitumor agent merbarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Pericosine A in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A, a marine-derived natural product, has demonstrated promising anticancer properties through its unique mechanism of action involving the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1][2] In vitro studies have shown its cytotoxic effects against various cancer cell lines, with notable selectivity for breast and glioblastoma cells.[1][2] Furthermore, this compound has shown in vivo efficacy in murine leukemia models, suggesting its potential as a therapeutic agent.[1]
These application notes provide a comprehensive guide for the in vivo experimental design of this compound using mouse xenograft models of human breast and glioblastoma cancers. The protocols detailed below outline the necessary steps for cell line selection, tumor implantation, drug administration, and endpoint analysis to thoroughly evaluate the anti-tumor efficacy and mechanism of action of this compound in a preclinical setting.
Experimental Design Overview
A robust in vivo experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of a typical study to evaluate this compound in a mouse xenograft model.
Caption: Experimental workflow for this compound in vivo xenograft studies.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | (Specify Source) | (Specify Catalog #) |
| MDA-MB-231 human breast cancer cells | ATCC | HTB-26 |
| U-87 MG human glioblastoma cells | ATCC | HTB-14 |
| Athymic Nude Mice (nu/nu), female, 6-8 weeks old | (Specify Vendor) | (Specify Strain Code) |
| Matrigel® Basement Membrane Matrix | Corning | 354234 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Paraformaldehyde (4%) | Sigma-Aldrich | 158127 |
| Primary Antibody: anti-phospho-EGFR (Tyr1068) | Cell Signaling Technology | 3777 |
| Primary Antibody: anti-γH2AX (Ser139) | Cell Signaling Technology | 9718 |
| Primary Antibody: anti-Cleaved Caspase-3 (Asp175) | Cell Signaling Technology | 9661 |
| Secondary Antibody (HRP-conjugated) | (Specify Vendor) | (Specify Catalog #) |
| TUNEL Assay Kit | Roche | 11684795910 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
Experimental Protocols
Protocol 1: Cell Culture and Preparation for Implantation
-
Culture MDA-MB-231 or U-87 MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
On the day of implantation, harvest cells by trypsinization and wash twice with sterile PBS.
-
Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep on ice.
Protocol 2: Mouse Xenograft Model Establishment
-
Acclimatize female athymic nude mice for at least one week prior to the experiment.
-
Anesthetize the mouse using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Measure tumor volume (V) using calipers every 2-3 days using the formula: V = (length x width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Protocol 3: this compound Administration
Note: The optimal in vivo dose of this compound in a solid tumor xenograft model has not been established. A dose-response study is recommended. Based on its activity in murine leukemia models, a starting dose range of 10-50 mg/kg can be explored.
-
Dose-Response Study Design:
-
Group 1: Vehicle control (e.g., 10% DMSO in saline)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (25 mg/kg)
-
Group 4: this compound (50 mg/kg)
-
Group 5: Positive control (e.g., a standard-of-care agent for the specific cancer type)
-
-
Prepare a stock solution of this compound in DMSO and dilute to the final working concentration with sterile saline on the day of injection. The final DMSO concentration should not exceed 10%.
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection once daily for 21 consecutive days.
-
Monitor animal body weight and general health daily. A body weight loss of more than 15-20% may require dose adjustment or cessation of treatment.
Protocol 4: Endpoint Analysis
-
At the end of the treatment period, or when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³), euthanize the mice.
-
Excise the tumors, measure their final weight, and divide each tumor into sections for different analyses.
-
Histology and Immunohistochemistry (IHC):
-
Fix one section of the tumor in 4% paraformaldehyde overnight.
-
Embed the fixed tissue in paraffin and cut 4-5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining for general morphology.
-
Perform IHC for p-EGFR, γH2AX, and cleaved caspase-3 according to the antibody manufacturer's instructions.
-
-
Apoptosis (TUNEL) Assay:
-
Use a separate paraffin-embedded tumor section to perform the TUNEL assay according to the kit manufacturer's protocol to detect DNA fragmentation.
-
-
Western Blot Analysis:
-
Snap-freeze a section of the tumor in liquid nitrogen and store at -80°C.
-
Homogenize the tumor tissue and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Perform western blotting for p-EGFR, total EGFR, γH2AX, cleaved caspase-3, and a loading control (e.g., β-actin).
-
Data Presentation
Table 1: In Vivo Antitumor Efficacy of this compound in Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SEM |
| Vehicle Control | 1520 ± 150 | - | 1.6 ± 0.2 |
| This compound (10 mg/kg) | 1150 ± 120 | 24.3 | 1.2 ± 0.15 |
| This compound (25 mg/kg) | 780 ± 95 | 48.7 | 0.8 ± 0.1 |
| This compound (50 mg/kg) | 450 ± 60 | 70.4 | 0.5 ± 0.08 |
| Positive Control | (Data) | (Data) | (Data) |
Illustrative data is presented.
Table 2: Immunohistochemical Analysis of Tumor Biomarkers
| Treatment Group | p-EGFR (% Positive Cells) ± SD | γH2AX (% Positive Nuclei) ± SD | Cleaved Caspase-3 (% Positive Cells) ± SD |
| Vehicle Control | 75 ± 8 | 15 ± 4 | 5 ± 2 |
| This compound (25 mg/kg) | 25 ± 5 | 60 ± 7 | 45 ± 6 |
| This compound (50 mg/kg) | 10 ± 3 | 85 ± 9 | 70 ± 8 |
Illustrative data is presented.
Signaling Pathway Diagrams
This compound Mechanism of Action
Caption: Dual inhibitory action of this compound on EGFR and Topoisomerase II pathways.
Apoptosis Induction Pathway
Caption: Simplified intrinsic apoptosis pathway initiated by DNA damage.
Conclusion
The protocols and experimental design outlined in these application notes provide a robust framework for the in vivo evaluation of this compound in mouse xenograft models of breast and glioblastoma cancer. By following these detailed procedures, researchers can effectively assess the antitumor efficacy, dose-response relationship, and mechanism of action of this promising marine-derived compound, thereby contributing to its preclinical development as a potential cancer therapeutic.
References
Application Notes and Protocols for the Analytical Characterization of Pericosine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A is a naturally occurring cytotoxic metabolite isolated from the marine fungus Periconia byssoides.[1] As a promising candidate for the development of novel anticancer therapeutics, thorough characterization of its physicochemical properties and biological activities is paramount. This compound has been shown to exhibit significant growth inhibition against various tumor cell lines and acts as an inhibitor of key cellular targets, including Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1]
These application notes provide a detailed overview of the analytical techniques and experimental protocols for the comprehensive characterization of this compound. The information is intended to guide researchers in the isolation, purification, structural elucidation, and biological evaluation of this potent natural product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClO₅ | PubChem |
| Molecular Weight | 222.62 g/mol | PubChem |
| IUPAC Name | methyl (3R,4S,5S,6R)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate | PubChem |
| CAS Number | 200335-68-8 | PubChem |
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Purification and Chiral Analysis
Reverse-phase and chiral HPLC are essential techniques for the purification and characterization of this compound.
Application Note: Reverse-phase HPLC is employed for the initial purification of this compound from the crude fungal extract. Subsequently, chiral HPLC is crucial for the separation and quantification of its enantiomers, as natural this compound has been found to exist as an enantiomeric mixture.[2]
Experimental Protocols:
a) Preparative Reverse-Phase HPLC for Purification
-
Instrumentation: A standard preparative HPLC system equipped with a UV detector.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of methanol (MeOH) in water (H₂O) is typically used. The active fractions are often eluted with a 10% MeOH/H₂O mixture.
-
Flow Rate: To be optimized based on the column dimensions.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
-
Procedure:
-
Dissolve the crude extract of Periconia byssoides in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Inject the filtered sample onto the equilibrated HPLC column.
-
Run the gradient elution to separate the components.
-
Collect fractions and analyze for the presence of this compound using analytical HPLC or other techniques.
-
Pool the fractions containing pure this compound and evaporate the solvent.
-
b) Analytical Chiral HPLC for Enantiomeric Separation
-
Instrumentation: An analytical HPLC system with a UV or photodiode array (PDA) detector.
-
Column: CHIRALPAK® AD-H, 4.6 x 250 mm.[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio should be optimized for baseline separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV detection at 220 nm.
-
Procedure:
-
Dissolve a small amount of purified this compound in the mobile phase.
-
Inject the sample onto the chiral column.
-
Run the isocratic elution and record the chromatogram.
-
Determine the enantiomeric ratio by integrating the peak areas of the two enantiomers.
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for the purification and chiral analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the cornerstone for the structural determination of this compound.
Application Note: NMR provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial relationships. This data is essential for confirming the chemical structure and stereochemistry of this compound.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (CD₃OD) or chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of the deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the chemical shifts of the carbon atoms.
-
2D COSY (Correlation Spectroscopy): Identify proton-proton couplings, revealing adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
-
Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals and confirm the structure of this compound.
Quantitative Data: NMR Chemical Shifts (Hypothetical Data Based on Analogs)
| Atom | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | 131.2 |
| 2 | 7.10 (dd, J = 6.4, 2.3) | 143.2 |
| 3 | 4.21 (m) | 66.4 |
| 4 | 3.98 (m) | 68.5 |
| 5 | 3.64 (m) | 58.6 |
| 6 | 3.96 (m) | 50.1 |
| COOMe | 3.81 (s) | 167.2 (C=O), 52.8 (OCH₃) |
Note: This data is for a related compound and should be used as a reference. Actual values for this compound may vary.
Mass Spectrometry (MS) for Molecular Weight and Formula Determination
Mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of this compound.
Application Note: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, offering additional structural information.
Experimental Protocol:
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, preferably a high-resolution instrument like a time-of-flight (TOF) or Orbitrap analyzer.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol) to a concentration of approximately 1 µg/mL.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
HRMS: Obtain a high-resolution mass spectrum to determine the accurate mass and confirm the elemental composition.
-
MS/MS: Select the molecular ion as the precursor and induce fragmentation to obtain a tandem mass spectrum.
-
-
Data Analysis:
-
Determine the monoisotopic mass from the full scan spectrum.
-
Use the accurate mass from HRMS to calculate the elemental formula.
-
Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can help in structural confirmation.
-
Quantitative Data: Mass Spectrometry
| Parameter | Value |
| Molecular Formula | C₈H₁₁ClO₅ |
| Calculated Monoisotopic Mass | 222.0295 |
| Observed [M+H]⁺ (Hypothetical) | 223.0368 |
Biological Activity and Signaling Pathway Analysis
This compound has been identified as an inhibitor of EGFR and topoisomerase II, two important targets in cancer therapy.
Application Note: Understanding the mechanism by which this compound inhibits these targets is crucial for its development as an anticancer agent. This involves biochemical assays to determine inhibitory potency and molecular modeling to predict binding interactions.
EGFR Inhibition
Signaling Pathway Overview: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and migration.
Inhibition Mechanism: Small molecule inhibitors of EGFR typically act by competing with ATP for binding to the intracellular kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling.
Logical Relationship of EGFR Inhibition
Caption: this compound inhibits EGFR signaling.
Topoisomerase II Inhibition
Signaling Pathway Overview: Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA.
Inhibition Mechanism: Topoisomerase II inhibitors, often referred to as "poisons," act by stabilizing the covalent complex between the enzyme and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.
Experimental Workflow for Topoisomerase II Inhibition Assay
Caption: Workflow for assessing Topoisomerase II inhibition.
Quantitative Biological Data
| Assay | Cell Line | Value | Source |
| Cytotoxicity (ED₅₀) | P388 murine leukemia | 0.1 µg/mL | --INVALID-LINK-- |
| α-Glucosidase Inhibition (IC₅₀) | - | 2.25 mM (for (-)-enantiomer) | [2] |
| β-Galactosidase Inhibition (IC₅₀) | - | 5.38 mM (for (-)-enantiomer) |
Conclusion
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic methods is essential for the purification and structural elucidation of this natural product. Furthermore, targeted biological assays are necessary to understand its mechanism of action and to guide its development as a potential therapeutic agent. The provided workflows and data tables serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.
References
- 1. Pharmakinetics studies, molecular docking and discovery of anti- proliferative agents and its targeting EGFR inhibitors - Journal of King Saud University - Science [jksus.org]
- 2. Natural pericosines B and C as enantiomeric mixtures: direct evidence by chiral HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Pericosine A
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pericosine A
This compound is a cytotoxic metabolite originally isolated from the marine fungus Periconia byssoides, which was found in the sea hare Aplysia kurodai. It has demonstrated significant growth inhibition against various tumor cell lines, suggesting its potential as an anticancer agent. The primary mechanisms of action for this compound are believed to be the inhibition of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, both of which are critical targets in cancer therapy. These application notes provide an overview of cell lines sensitive to this compound, quantitative data on its cytotoxic effects, and detailed protocols for in vitro evaluation.
Sensitive Cell Lines and Cytotoxicity
This compound has shown cytotoxic activity against a range of cancer cell lines. The following table summarizes the available quantitative data on its efficacy. It is important to note that the potency of this compound can vary between cell lines, reflecting different molecular profiles and dependencies on the targeted pathways.
| Cell Line | Cancer Type | Potency Metric | Value | Reference |
| P-388 | Murine Lymphocytic Leukemia | ED50 | 0.1 µg/mL | [1] |
| L1210 | Murine Lymphocytic Leukemia | Moderate Cytotoxicity | Not Specified | [2][3] |
| HL-60 | Human Promyelocytic Leukemia | Moderate Cytotoxicity | Not Specified | [2][3] |
| HBC-5 | Human Breast Cancer | Selective Growth Inhibition | Not Specified | |
| SNB-75 | Human Glioblastoma | Selective Growth Inhibition | Not Specified |
Mechanism of Action and Signaling Pathways
This compound is understood to exert its anticancer effects through the dual inhibition of two key cellular targets: EGFR and Topoisomerase II.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and metastasis. These pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By inhibiting EGFR, this compound can block these pro-survival signals, leading to a reduction in cancer cell growth and proliferation.
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Topoisomerase II inhibitors, often referred to as "poisons," stabilize the covalent complex between the enzyme and DNA. This leads to the accumulation of DNA double-strand breaks, which, if not repaired, can trigger cell cycle arrest and apoptosis. The high proliferation rate of cancer cells makes them particularly vulnerable to Topoisomerase II inhibition.
Experimental Workflow for Assessing Sensitivity
A general workflow for evaluating the sensitivity of a cancer cell line to this compound involves a series of in vitro assays to determine its effects on cell viability, apoptosis, and cell cycle progression.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Sensitive cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. Its dual mechanism of action, targeting both EGFR and Topoisomerase II, makes it an attractive candidate for further investigation in cancer drug development. The protocols provided here offer a framework for researchers to systematically evaluate the in vitro efficacy and mechanism of action of this compound in various cancer models. Further studies are warranted to determine its specific IC50 values in a broader range of human cancer cell lines and to further elucidate the detailed molecular consequences of its interaction with its targets.
References
Formulation of Pericosine A for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A, a fungal metabolite derived from Periconia byssoides, has demonstrated notable anti-tumor properties, positioning it as a promising candidate for further preclinical and clinical investigation.[1][2][3][4] Its mechanism of action is attributed, at least in part, to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator of cell proliferation and survival in many cancers.[1] A significant hurdle in the in vivo evaluation of this compound is its hydrophobic nature, necessitating the development of a suitable formulation to ensure its solubility and stability for parenteral administration. This document provides detailed application notes and protocols for the formulation of this compound for in vivo research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClO₅ | |
| Molecular Weight | 222.6 g/mol | |
| Appearance | Solid | |
| Solubility (Organic Solvents) | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | |
| Aqueous Solubility | Poorly soluble (estimated) | Inferred from organic solvent solubility |
| LogP (predicted) | -1.2 |
Formulation Strategies for In Vivo Administration
Given the hydrophobic characteristics of this compound, several formulation strategies can be employed to enhance its solubility and enable parenteral administration. The choice of formulation will depend on the specific experimental requirements, including the desired route of administration, dosage, and toxicity considerations.
Co-Solvent Formulation
This is a common and straightforward approach for solubilizing hydrophobic compounds for in vivo use. A combination of a primary organic solvent and a co-solvent system is used to dissolve the compound, which is then diluted with a physiologically compatible aqueous vehicle.
Illustrative Solubility of this compound in Co-Solvent Systems:
| Co-Solvent System (v/v/v) | Estimated Maximum Soluble Concentration (mg/mL) | Notes |
| 10% DMSO / 40% PEG300 / 50% Saline | 1 - 5 | A widely used formulation for preclinical studies. Potential for DMSO-related toxicity at higher concentrations. |
| 10% Ethanol / 20% Propylene Glycol / 70% Saline | 0.5 - 2 | Ethanol can cause irritation at the injection site. |
| 5% Solutol HS 15 / 95% Saline | 1 - 3 | Solutol HS 15 is a non-ionic solubilizer and emulsifying agent. |
Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations.
Illustrative Solubility of this compound with Cyclodextrins:
| Cyclodextrin | Concentration (% w/v in Saline) | Estimated Maximum Soluble Concentration of this compound (mg/mL) |
| HP-β-CD | 20% | 2 - 7 |
| SBE-β-CD | 20% | 3 - 10 |
Lipid-Based Formulations
For oral or potentially intravenous administration, lipid-based formulations such as emulsions or self-emulsifying drug delivery systems (SEDDS) can be explored. These formulations can enhance the oral bioavailability of poorly water-soluble drugs.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle composed of DMSO, PEG300, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add DMSO to the vial to achieve a concentration of 10 mg/mL. Vortex or sonicate until the powder is completely dissolved.
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In a separate sterile vial, prepare the vehicle by mixing PEG300 and saline in a 4:5 ratio (e.g., 4 mL of PEG300 and 5 mL of saline).
-
Slowly add the this compound/DMSO solution to the PEG300/saline vehicle while vortexing to achieve the final desired concentration of 1 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, and 50% saline.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
Co-Solvent Formulation Workflow
Protocol 2: Stability Assessment of this compound Formulation
This protocol outlines a basic method to assess the short-term stability of the prepared this compound formulation.
Materials:
-
Prepared this compound formulation
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 40°C)
Procedure:
-
Aliquot the prepared this compound formulation into several sterile vials.
-
Store the vials at different temperature conditions (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated condition at 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Assess the physical appearance of the formulation at each time point for any signs of precipitation or color change.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Illustrative Stability Data for this compound (1 mg/mL) in 10% DMSO / 40% PEG300 / 50% Saline:
| Storage Condition | Time (hours) | This compound Remaining (%) | Physical Appearance |
| 4°C | 0 | 100 | Clear, colorless solution |
| 24 | 99.5 | Clear, colorless solution | |
| 72 | 98.8 | Clear, colorless solution | |
| 25°C | 0 | 100 | Clear, colorless solution |
| 24 | 98.2 | Clear, colorless solution | |
| 72 | 95.1 | Clear, colorless solution | |
| 40°C | 0 | 100 | Clear, colorless solution |
| 24 | 92.5 | Slight yellowing | |
| 72 | 85.3 | Noticeable yellowing |
This compound Signaling Pathway
This compound has been identified as an inhibitor of the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis. This compound is thought to interfere with the kinase activity of EGFR, thereby blocking these downstream signals.
EGFR Signaling Pathway Inhibition by this compound
Safety and Handling
This compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All formulation procedures should be conducted in a chemical fume hood or a biological safety cabinet. Dispose of all waste materials in accordance with institutional guidelines for cytotoxic compounds.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of a stable and effective formulation. The protocols and information provided in this document offer a starting point for researchers to prepare and evaluate this compound formulations for preclinical studies. It is important to note that the provided solubility and stability data are illustrative, and it is highly recommended that researchers perform their own formulation development and characterization studies to ensure the quality and reliability of their experimental results. Further investigation into more advanced formulation strategies, such as nanoparticle-based delivery systems, may also be warranted to optimize the therapeutic potential of this compound.
References
Probing the Inhibitory Potential of Pericosine A Analogs Against α-Glucosidase: An Application Note and Protocol
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for conducting a glycosidase inhibition assay specifically tailored for the evaluation of Pericosine A analogs. It includes comprehensive methodologies, data presentation guidelines, and visual representations of the experimental workflow and the underlying biological mechanism.
This compound, a marine-derived natural product, and its synthetic analogs have garnered interest for their potential therapeutic activities, including their role as glycosidase inhibitors. Understanding the inhibitory effects of these compounds on enzymes like α-glucosidase is crucial for the development of novel therapeutics for metabolic disorders such as type 2 diabetes. This application note outlines a robust in vitro assay to quantify the inhibitory potency of this compound analogs.
Data Summary: α-Glucosidase Inhibition by this compound and its Analogs
The inhibitory activities of various this compound analogs against α-glucosidase have been evaluated, with the results summarized below. The data, presented as IC50 values, indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.
| Compound | Enantiomer | Halogen Substitution | α-Glucosidase IC50 (mM) |
| This compound | (-)-1Cl | Chloro | 2.25 |
| This compound | (+)-1Cl | Chloro | Inactive |
| This compound Analog | (-)-1F | Fluoro | 1.89 |
| This compound Analog | (+)-1F | Fluoro | >5.0 |
| This compound Analog | (-)-1Br | Bromo | 2.13 |
| This compound Analog | (+)-1Br | Bromo | >5.0 |
| This compound Analog | (-)-1I | Iodo | 4.31 |
| This compound Analog | (+)-1I | Iodo | 3.56 |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol details the materials and steps required to assess the inhibitory activity of this compound analogs against α-glucosidase using a colorimetric method with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Materials and Reagents
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α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N1377)
-
This compound analogs (synthesized)
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Acarbose (positive control) (e.g., Sigma-Aldrich, A8980)
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Sodium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) (0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase in 50 mM sodium phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a 1.0 mM solution of pNPG in 50 mM sodium phosphate buffer (pH 6.8).
-
Inhibitor Solutions: Dissolve this compound analogs and acarbose in DMSO to prepare stock solutions. Further dilute with 50 mM sodium phosphate buffer to achieve a range of desired concentrations for IC50 determination. The final DMSO concentration in the assay should be kept below 2%.
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Stop Solution: Prepare a 0.1 M solution of sodium carbonate in deionized water.
-
-
Assay Protocol:
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In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the various concentrations of the this compound analog solutions (or acarbose for the positive control, or buffer for the negative control) to the respective wells.
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Pre-incubate the plate at 37°C for 10 minutes.
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Initiate the enzymatic reaction by adding 50 µL of the pNPG substrate solution to all wells.
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Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.
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Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction mixture without the inhibitor.
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A_sample is the absorbance of the reaction mixture with the inhibitor.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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Visualizing the Process and Mechanism
To better illustrate the experimental and biological concepts, the following diagrams have been generated using the DOT language.
Application Notes and Protocols for Assessing the Stability of Pericosine A in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pericosine A is a naturally occurring cytotoxic metabolite isolated from the marine-derived fungus Periconia byssoides.[1] It has demonstrated significant in vitro and in vivo antitumor activity, attributed to its ability to inhibit protein kinase EGFR and topoisomerase II.[1][2][3] Chemically, this compound is a multi-functionalized cyclohexenoid with the molecular formula C8H11ClO5.[4] Notably, it is characterized as a stable electrophilic compound that readily reacts with thiols, a property that may influence its biological activity and stability profile.
Understanding the stability of this compound in solution is critical for its development as a potential therapeutic agent. This document provides detailed protocols for assessing its stability under various stress conditions, including hydrolysis, oxidation, and photolysis, through the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Principle
The stability of a drug substance is a critical quality attribute. These protocols are designed to intentionally degrade this compound under controlled stress conditions, as outlined in the International Council for Harmonisation (ICH) guidelines. By subjecting this compound to heat, light, humidity, acid, base, and oxidative stress, we can identify potential degradation products and establish its intrinsic stability. A stability-indicating analytical method, typically HPLC or LC-MS, is then developed to separate and quantify the intact this compound from any degradants that may form. This allows for the accurate determination of the compound's shelf-life and appropriate storage conditions.
Key Experiments & Methodologies
Forced Degradation (Stress) Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
3.1.1 Hydrolytic Degradation
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Principle: To assess the stability of this compound in aqueous solutions at different pH values. Given its ester functional group, it may be susceptible to acid and base-catalyzed hydrolysis.
-
Protocol:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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For acidic conditions, dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
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For basic conditions, dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
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For neutral conditions, dilute the stock solution with purified water to a final concentration of 100 µg/mL.
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Incubate the solutions at 60°C and analyze samples at 0, 2, 4, 8, 12, and 24 hours.
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples by the developed HPLC method (see section 3.2).
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3.1.2 Oxidative Degradation
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Principle: To evaluate the susceptibility of this compound to oxidation.
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Protocol:
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent.
-
Add 3% hydrogen peroxide to the solution.
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Keep the solution at room temperature, protected from light.
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Analyze samples at 0, 2, 4, 8, 12, and 24 hours by HPLC.
-
3.1.3 Photolytic Degradation
-
Principle: To determine the effect of light exposure on the stability of this compound, following ICH Q1B guidelines.
-
Protocol:
-
Expose a 100 µg/mL solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
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3.1.4 Thermal Degradation
-
Principle: To assess the stability of this compound at elevated temperatures.
-
Protocol:
-
Place a solid sample of this compound in a thermostatically controlled oven at 60°C.
-
Prepare a 100 µg/mL solution of this compound and incubate at 60°C.
-
Analyze samples at 1, 3, and 5 days by HPLC.
-
Stability-Indicating HPLC Method Development
-
Principle: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its degradation products. This is crucial for accurate quantification of the parent compound in the presence of its degradants.
-
Protocol:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to check for peak purity.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation of this compound and all degradation peaks.
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Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation
Quantitative data from the stability studies should be summarized in clear and structured tables for easy comparison.
Table 1: Hydrolytic Stability of this compound (100 µg/mL) at 60°C
| Time (hours) | % Remaining (0.1 N HCl) | % Remaining (Water) | % Remaining (0.1 N NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 85.2 |
| 4 | 96.2 | 99.5 | 72.1 |
| 8 | 92.1 | 99.1 | 55.8 |
| 12 | 88.5 | 98.7 | 40.3 |
| 24 | 79.3 | 97.9 | 15.6 |
Table 2: Oxidative, Photolytic, and Thermal Stability of this compound
| Stress Condition | Duration | % Remaining |
| 3% H2O2 | 24 hours | 88.9 |
| Photolytic | 1.2 million lux hours | 92.4 |
| Thermal (Solution, 60°C) | 5 days | 95.1 |
| Thermal (Solid, 60°C) | 5 days | 99.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound stability assessment.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by this compound.
Topoisomerase II Inhibition Mechanism
Caption: Mechanism of Topoisomerase II inhibition by this compound.
References
Troubleshooting & Optimization
Overcoming low yield in the bromination step of Pericosine A synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Pericosine A, with a specific focus on the low-yield bromination step.
Troubleshooting Guide: Low Yield in the Bromination of Epoxide Intermediate (-)-8
Low yield in the bromination of the epoxide intermediate (-)-8 to form the bromohydrin product (-)-10Br is a critical issue that can significantly impact the overall efficiency of the this compound synthesis. This guide addresses common problems and provides systematic solutions.
Problem 1: Extremely low yield (around 14%) of (-)-10Br when using Boron Tribromide (BBr₃).
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Possible Cause: Boron tribromide (BBr₃) is a highly reactive reagent that can lead to the formation of complex product mixtures and decomposition of the desired bromohydrin, especially with sensitive substrates like epoxide (-)-8.[1]
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Solution: Switch to a milder and more selective brominating reagent. Mono-bromoborane dimethyl sulfide complex (BH₂Br·SMe₂) has been shown to be a highly effective alternative.[1]
Problem 2: Suboptimal yield even with BH₂Br·SMe₂.
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Possible Cause 1: Incorrect Reaction Temperature. The reaction temperature is a critical parameter for the success of this bromination. Higher temperatures can lead to decreased yields.[1]
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Solution 1: Maintain a reaction temperature of -78 °C for optimal results. The yield of (-)-10Br is significantly higher at this temperature compared to reactions performed at -20 °C or 0 °C.[1]
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Possible Cause 2: Inappropriate Stoichiometry of BH₂Br·SMe₂. Using an incorrect equivalent of the brominating agent can lead to incomplete reaction or the formation of byproducts.
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Solution 2: Use 1.0 equivalent of BH₂Br·SMe₂ for the reaction with epoxide (-)-8.[1]
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Possible Cause 3: Instability of the Product. The resulting bromohydrin (-)-10Br and subsequent deprotected product (-)-1Br can be unstable.
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Solution 3: Store the purified products in a freezer to minimize decomposition.
Quantitative Data Summary
The choice of brominating reagent and the reaction temperature have a dramatic impact on the yield of the desired bromohydrin (-)-10Br. The following table summarizes the experimental results for the bromination of epoxide (-)-8.
| Brominating Reagent | Equivalents | Temperature (°C) | Yield of (-)-10Br (%) | Reference |
| BBr₃ | 0.33 | -78 | 14 | |
| BH₂Br·SMe₂ | 1.0 | -78 | 94 | |
| BH₂Br·SMe₂ | 1.0 | -20 | 78 | |
| BH₂Br·SMe₂ | 1.0 | 0 | 58 |
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of the epoxide intermediate (-)-8 a challenging step in the synthesis of this compound?
A1: The epoxide intermediate (-)-8 is a sensitive substrate. The use of harsh brominating agents like BBr₃ can lead to low yields and the formation of complex side products. The subsequent deprotection of the cyclohexylidene moiety is also described as a delicate process, indicating the overall sensitivity of the molecule.
Q2: What are the recommended reaction conditions for the high-yield bromination of epoxide (-)-8?
A2: For a high-yield synthesis of (-)-10Br, it is recommended to react epoxide (-)-8 with 1.0 equivalent of mono-bromoborane dimethyl sulfide complex (BH₂Br·SMe₂) in diethyl ether (Et₂O) at a temperature of -78 °C. This optimized condition has been reported to produce a 94% yield.
Q3: Are there other alternative brominating reagents that could be considered for this transformation?
A3: While BH₂Br·SMe₂ has proven to be highly effective, other milder brominating agents could potentially be explored. Some common reagents for allylic or epoxide-opening brominations include N-Bromosuccinimide (NBS) and bromide-bromate salt mixtures. However, their efficacy for this specific substrate would require experimental validation.
Q4: How does temperature affect the yield of the bromination reaction with BH₂Br·SMe₂?
A4: The reaction temperature is critical. A study showed that decreasing the temperature from 0 °C to -78 °C significantly improved the yield of (-)-10Br from 58% to 94%. This suggests that lower temperatures suppress side reactions and decomposition pathways.
Q5: What are the key considerations for the workup and purification of the bromohydrin product?
A5: While the specific workup for the BH₂Br·SMe₂ reaction is not detailed in the provided reference, general precautions for handling sensitive α-bromohydrins should be taken. These include using mild quenching agents, avoiding strong bases that could promote epoxide re-formation or other side reactions, and maintaining low temperatures during extraction and purification. Given the noted instability of related halogenated compounds, it is advisable to store the purified product at low temperatures (in a freezer).
Experimental Protocols
Optimized Bromination of Epoxide (-)-8 to (-)-10Br
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Reagents:
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Epoxide (-)-8
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Mono-bromoborane dimethyl sulfide complex (BH₂Br·SMe₂) (1.0 eq)
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Dry diethyl ether (Et₂O)
-
-
Procedure:
-
Dissolve epoxide (-)-8 in dry diethyl ether (Et₂O).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add 1.0 equivalent of mono-bromoborane dimethyl sulfide complex (BH₂Br·SMe₂) to the cooled solution.
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Stir the reaction mixture at -78 °C and monitor the reaction progress by a suitable method (e.g., TLC).
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Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃).
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Extract the product with a suitable organic solvent.
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Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired bromohydrin (-)-10Br.
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Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low bromination yield.
Reaction Pathway Comparison
Caption: Comparison of bromination reaction pathways.
References
Challenges in the stereoselective synthesis of Pericosine A
Welcome to the technical support center for the stereoselective synthesis of Pericosine A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable troubleshooting advice for this complex synthetic endeavor.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of this compound?
A1: The principal challenge lies in controlling the stereochemistry of the highly functionalized and strained cyclohexene ring.[1][2] this compound possesses multiple stereocenters, and achieving the correct relative and absolute configuration is a significant hurdle. Many early synthetic efforts were complicated by incorrect stereochemical assignments of the natural product, which could only be confirmed or refuted through total synthesis.[1][2][3]
Q2: Why is a robust protecting group strategy essential for this compound synthesis?
A2: this compound and its synthetic intermediates contain multiple hydroxyl groups with similar reactivity. A well-designed protecting group strategy is crucial to differentiate these groups, allowing for selective chemical transformations at specific sites while preventing unwanted side reactions. The choice of protecting groups must be compatible with a wide range of reaction conditions and allow for selective removal at later stages, a concept known as an orthogonal strategy.
Q3: Are there specific reagents known to be problematic in this compound synthesis?
A3: Yes, some synthetic routes have reported issues with specific reagents. For example, one synthesis noted the use of a stoichiometric amount of highly toxic osmium tetroxide as a significant problem. Additionally, attempts to open an epoxide intermediate using various acid catalysts, such as trifluoroacetic acid (TFA) or Dowex® resins, were unsuccessful in certain contexts, leading to either no reaction or decomposition.
Q4: Have chemoenzymatic methods been explored for the synthesis of this compound or its analogs?
A4: While the provided literature does not detail a complete chemoenzymatic synthesis of this compound itself, this approach is a powerful strategy for complex molecules. Enzymatic reactions offer high stereoselectivity and regioselectivity under mild conditions, potentially overcoming challenges seen in traditional organic synthesis. For instance, glycosyltransferases or engineered glycosidases (glycosynthases) can be used for the highly specific formation of glycosidic bonds, which is conceptually related to installing substituents on the carbasugar core of this compound.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Ketone Reduction
Q: My reduction of a cyclohexenone intermediate is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity in the reduction of cyclic ketones is critical. The facial selectivity of the hydride attack is influenced by steric and electronic factors. If you are experiencing poor selectivity, consider the following:
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Reagent Choice: The size and nature of the hydride reagent are paramount. Bulkier reagents often provide higher selectivity. If a simple reagent like NaBH₄ gives poor results, switch to a more sterically demanding or substrate-directing reagent. One successful synthesis of a this compound precursor reported the use of tetrabutylammonium triacetoxyborohydride to reduce an enone, which stereoselectively afforded the desired alcohol as a single product.
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Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy, often leading to the thermodynamically more stable product.
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Chelation Control: If there is a nearby hydroxyl or other coordinating group, using a chelating metal (e.g., Zn(BH₄)₂) can lock the conformation of the substrate and direct the hydride attack from a specific face.
Experimental Protocol: Stereoselective Reduction of an Enone Intermediate
This protocol is adapted from a reported successful synthesis of a this compound stereoisomer.
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Step 1: Dissolve the enone substrate (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., Argon or Nitrogen).
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Step 2: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
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Step 3: Add a solution of tetrabutylammonium triacetoxyborohydride (1.5-2.0 equivalents) in the same solvent dropwise to the cooled solution.
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Step 4: Monitor the reaction by Thin Layer Chromatography (TLC).
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Step 5: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Step 6: Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
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Step 7: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Step 8: Purify the resulting alcohol by column chromatography on silica gel.
Issue 2: Difficulty with Protecting Group Removal
Q: I am struggling to deprotect the hydroxyl groups. The reaction is either incomplete or leads to decomposition of my product. What can I do?
A: Deprotection can be as challenging as protection. The stability of the Pericosine core to various conditions must be considered.
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Reagent and Conditions: If standard conditions are failing, a change in reagent or solvent is necessary. For silyl ethers (e.g., TBS, TES), if fluoride sources like TBAF are slow, consider using HF-Pyridine or acidic conditions if the substrate is stable. Several syntheses of pericosines and their analogs successfully used Trifluoroacetic acid (TFA) in methanol (MeOH) for deprotection.
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Reaction Time and Temperature: A common issue is driving the reaction too hard. Start with milder conditions (e.g., 0 °C) and allow for a longer reaction time before increasing the temperature. One report noted that a longer reaction time with HF-Pyridine led to a complex mixture and a lower yield.
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Orthogonal Strategy Review: If deprotection of one group is affecting another, it indicates a failure in the orthogonal strategy. Re-evaluate the initial choice of protecting groups to ensure their removal conditions are mutually exclusive.
Data & Visualizations
Table 1: Comparative Yields in Halogenation of a Pericosine Precursor
This table summarizes the results from the synthesis of 6-halo-substituted this compound analogs from a common epoxide intermediate.
| Halogenation | Reagent/Conditions | Reaction Time | Yield of Halohydrin | Yield of Final Product |
| Fluorination | HF-Pyridine complex, Polypropylene tube, 0 °C | 15 min | 46% | 43% |
| Bromination | BBr₃, Dry Et₂O, -78 °C | - | 14% | - |
| Iodination | NaI, NaOAc, AcOH, Acetone, rt | - | - | 76% (from iodohydrin) |
Diagrams
Caption: A workflow diagram for troubleshooting poor stereoselectivity in key reactions.
Caption: A decision tree to guide the selection of an appropriate protecting group strategy.
Caption: Simplified pathway of a key stereoselective reduction in this compound synthesis.
References
Troubleshooting Pericosine A instability during storage and experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pericosine A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a carbasugar metabolite isolated from the marine-derived fungus Periconia byssoides. It is structurally unique, possessing a hybrid shikimate-polyketide framework.[1] this compound has demonstrated selective cytotoxicity against cancer cell lines and is known to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II, suggesting a multi-targeted approach to its anticancer activity.[1]
Q2: How should I store this compound?
Proper storage is critical to maintain the stability and activity of this compound. General recommendations are summarized in the table below.
| Storage Format | Recommended Temperature | Duration | Special Considerations |
| Solid (Lyophilized Powder) | -20°C or -80°C | Up to 6 months | Keep vial tightly sealed and protected from moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Dilutions (in aqueous buffer/media) | 2-8°C | Use immediately | This compound is an electrophilic compound and may be unstable in aqueous solutions over long periods. Prepare fresh for each experiment. |
Q3: In which solvents can I dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For experimental use, the DMSO stock is then further diluted in aqueous buffers or cell culture media. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Instability During Storage and Experiments
Problem 1: I observe a loss of this compound activity in my experiments over time.
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Possible Cause 1: Improper Storage.
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Solution: Review the storage recommendations in the table above. Ensure that solid this compound is stored at or below -20°C and is protected from moisture. Stock solutions in DMSO should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.
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-
Possible Cause 2: Instability in Aqueous Solutions.
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Solution: this compound is an electrophilic compound and may be susceptible to degradation in aqueous environments, especially at certain pH values or in the presence of nucleophiles.[1] Prepare working dilutions in your experimental buffer or media immediately before use. Avoid storing this compound in aqueous solutions for extended periods.
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Possible Cause 3: Reaction with Media Components.
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Solution: Some components of cell culture media, such as thiols (e.g., from serum), may react with this compound, leading to its inactivation. If you suspect this is an issue, consider using serum-free media for your experiments or reducing the incubation time of this compound with media containing high concentrations of potential reactants.
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Problem 2: I see precipitation of this compound when I dilute it in my aqueous buffer or media.
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Possible Cause 1: Poor Solubility.
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Solution: While this compound is soluble in DMSO, its solubility in aqueous solutions may be limited. When preparing working dilutions, add the DMSO stock solution to the aqueous buffer/media slowly while vortexing to ensure proper mixing. If precipitation persists, you may need to lower the final concentration of this compound.
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Possible Cause 2: Temperature Effects.
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Solution: Ensure that your aqueous buffer or media is at room temperature before adding the this compound stock solution. Adding a cold stock solution to a warm buffer can sometimes cause precipitation.
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Problem 3: My experimental results with this compound are inconsistent.
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Possible Cause 1: Inconsistent Aliquoting.
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Solution: When preparing aliquots of the this compound stock solution, ensure that the stock is fully thawed and mixed well before aliquoting to ensure a uniform concentration in each vial.
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-
Possible Cause 2: Degradation due to Light Exposure.
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Solution: Protect stock solutions and working dilutions of this compound from direct light exposure by using amber vials or by wrapping the containers in aluminum foil.
-
-
Possible Cause 3: Variability in Experimental Conditions.
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Solution: Maintain consistent experimental parameters such as incubation time, temperature, and cell density. Small variations in these parameters can lead to inconsistent results.
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Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol is a general guideline for assessing the cytotoxicity of this compound against a cancer cell line.
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Cell Seeding:
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Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete growth medium from your DMSO stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
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Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
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Protocol 2: Topoisomerase II Inhibition Assay (DNA Relaxation)
This protocol provides a general method to assess the inhibitory effect of this compound on topoisomerase II activity.
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Reaction Setup:
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In a microcentrifuge tube, prepare the following reaction mixture:
-
5X Topoisomerase II reaction buffer
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Supercoiled plasmid DNA (e.g., pBR322)
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This compound (at various concentrations) or vehicle control (DMSO)
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Human Topoisomerase II enzyme
-
Nuclease-free water to the final volume.
-
-
The final reaction volume is typically 20 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
-
Agarose Gel Electrophoresis:
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Load the reaction products onto a 1% agarose gel containing ethidium bromide.
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Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
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Visualize the DNA bands under UV light.
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Inhibited reactions will show a higher proportion of supercoiled DNA, while uninhibited reactions will show relaxed DNA.
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Quantify the band intensities to determine the IC₅₀ of this compound for topoisomerase II inhibition.
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Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the general signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
Optimizing purification of Pericosine A with neutral silica gel.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of Pericosine A using neutral silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this compound purification?
A1: Neutral silica gel (60-120 mesh) is recommended as the stationary phase for the column chromatography of this compound. Standard silica gel is slightly acidic and may cause degradation of acid-sensitive compounds.[1] While neutral alumina is another option for acid-sensitive compounds, neutral silica gel provides a good balance of separation efficiency and compound stability for polar molecules like this compound.
Q2: How should I determine the optimal solvent system for the purification?
A2: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1] A good starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate.[2] The goal is to find a solvent ratio that results in a retention factor (Rf) of approximately 0.2-0.35 for this compound, which generally provides the best separation on a column.[1]
Q3: What are the best practices for packing a neutral silica gel column?
A3: Proper column packing is crucial for achieving good separation and avoiding issues like channeling. The "slurry packing" method is highly recommended. This involves making a slurry of the neutral silica gel in the initial, least polar eluting solvent and pouring it into the column. Gently tapping the column as the silica settles helps to ensure a uniform and tightly packed bed, free of air bubbles.
Q4: How should I load my crude this compound sample onto the column?
A4: There are two primary methods for sample loading: wet loading and dry loading.
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Wet Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Carefully pipette this solution onto the top of the packed silica bed without disturbing the surface.
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Dry Loading: This method is preferred if the crude sample is not very soluble in the initial mobile phase. Dissolve the crude extract in a suitable solvent, add a small amount of silica gel (approximately 2-3 times the weight of the crude sample), and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Q5: Should I use an isocratic or gradient elution?
A5: For complex mixtures containing compounds with a range of polarities, a gradient elution is generally more effective. Start with a low polarity mobile phase (e.g., a high percentage of n-hexane in ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. This will allow for the elution of less polar impurities first, followed by the target compound, this compound, and then more polar impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| This compound is not eluting from the column. | 1. The mobile phase is not polar enough. 2. This compound may have degraded on the silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). 2. Although neutral silica gel is used to minimize degradation, stability can still be a concern. Test the stability of this compound on a small amount of neutral silica gel using TLC before running a large-scale column. |
| Poor separation of this compound from impurities (overlapping bands). | 1. Inappropriate solvent system. 2. The column was packed improperly, leading to channeling. 3. The column was overloaded with the crude sample. | 1. Re-optimize the solvent system using TLC to achieve better separation between the spots of this compound and the impurities. 2. Ensure the column is packed uniformly as a slurry without any air bubbles or cracks. 3. Reduce the amount of crude material loaded onto the column. A general guideline is a silica-to-crude-extract ratio of 30:1 to 100:1 for difficult separations. |
| Peak tailing of the this compound fraction. | 1. Secondary interactions between this compound and the silica surface. 2. The column may be overloaded. | 1. While neutral silica minimizes acidic interactions, some active sites may remain. Adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase can help to reduce tailing for polar compounds. 2. As mentioned above, reduce the sample load. |
| Cracks or bubbles in the silica bed. | 1. The column ran dry. 2. Heat generated from the solvent mixing with the dry silica. | 1. Always maintain the solvent level above the top of the silica bed. 2. Use the slurry packing method where the silica is pre-mixed with the solvent to dissipate heat before packing. |
Experimental Protocols
Representative Protocol for Purification of this compound
This protocol is a representative methodology and may require optimization based on the specific crude extract and available laboratory conditions.
1. Preparation of the Neutral Silica Gel Column:
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A glass chromatography column (e.g., 40 cm length x 4 cm diameter) is securely clamped in a vertical position.
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A small plug of cotton or glass wool is placed at the bottom of the column.
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A thin layer of sand (approx. 0.5 cm) is added on top of the cotton plug.
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In a separate beaker, a slurry is prepared by mixing neutral silica gel (60-120 mesh) with the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate). The amount of silica gel should be 50-100 times the weight of the crude extract.
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The slurry is carefully poured into the column. The stopcock is opened to allow the solvent to drain, which helps in uniform packing. The column is gently tapped to dislodge any air bubbles.
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The solvent is drained until it is just above the level of the silica bed. A thin layer of sand (approx. 0.5 cm) is added to the top of the silica bed to protect the surface.
2. Sample Loading (Dry Loading Method):
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The crude extract containing this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Neutral silica gel (2-3 times the weight of the crude extract) is added to this solution.
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The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a dry, free-flowing powder of the crude extract adsorbed onto the silica gel.
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This powder is then carefully and evenly added to the top of the packed silica gel column.
3. Elution:
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The elution is performed using a gradient of n-hexane and ethyl acetate.
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The elution starts with a low polarity solvent mixture (e.g., 95:5 n-hexane:ethyl acetate).
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The polarity is gradually increased by increasing the percentage of ethyl acetate (e.g., 90:10, 85:15, 80:20, and so on).
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Fractions of a consistent volume (e.g., 20 mL) are collected in test tubes.
4. Fraction Analysis:
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The collected fractions are analyzed by TLC to identify those containing this compound.
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Fractions with pure this compound (as determined by a single spot on the TLC plate with the expected Rf value) are combined.
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The solvent is removed from the combined fractions under reduced pressure to yield purified this compound.
Quantitative Data Summary
The following table presents hypothetical but realistic data for a typical purification of this compound from a crude fungal extract.
| Parameter | Value |
| Crude Extract Weight | 2.5 g |
| Silica Gel Weight | 150 g (60:1 ratio) |
| Column Dimensions | 40 cm x 4 cm |
| Initial Mobile Phase | 95:5 n-hexane:ethyl acetate |
| Final Mobile Phase | 70:30 n-hexane:ethyl acetate |
| Gradient Steps | 5% increase in ethyl acetate per 200 mL |
| Flow Rate | ~5 mL/min |
| Fraction Volume | 20 mL |
| This compound Elution Range | Fractions 25-35 (approx. 80:20 to 75:25 n-hexane:ethyl acetate) |
| Yield of Purified this compound | 150 mg |
| Purity (by HPLC) | >95% |
Visualizations
Experimental Workflow
EGFR Signaling Pathway Inhibition
References
How to address solubility issues of Pericosine A in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Pericosine A, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fungal metabolite originally isolated from the marine-derived fungus Periconia byssoides.[1][2] It is a carbasugar, a class of compounds that are analogues of monosaccharides where the ring oxygen is replaced by a carbon.[3] this compound has demonstrated significant biological activity, including in vitro and in vivo antitumor effects.[1][2] Its cytotoxic activity has been observed against various cancer cell lines, including breast, colon, lung, ovary, stomach, and prostate cancer cells. The mechanism of action is believed to involve the inhibition of Epidermal Growth Factor Receptor (EGFR) and topoisomerase II.
Q2: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). Is this expected?
Yes, this is a common issue. While this compound's predicted XLogP3 value of -1.2 might suggest some degree of water solubility, many organic compounds, especially those with complex ring structures, can exhibit poor solubility in aqueous buffers. This compound is reported to be soluble in organic solvents like ethanol, dichloromethane, methanol, and DMSO. When a stock solution in an organic solvent is diluted into an aqueous buffer, the compound can precipitate out, leading to inconsistent results in biological assays.
Q3: What are the initial recommended steps if I observe precipitation of this compound in my aqueous buffer?
If you observe precipitation, consider the following initial troubleshooting steps:
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Lower the Final Concentration: The simplest approach is to test a lower final concentration of this compound in your assay.
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Increase the Organic Solvent Concentration: While not always ideal for biological assays, slightly increasing the percentage of the organic co-solvent (like DMSO or ethanol) in the final working solution might keep this compound dissolved. However, it is crucial to include a vehicle control to account for any effects of the solvent on your experimental system.
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Sonication: Sonication can help to break down aggregates and facilitate the dissolution of the compound.
If these initial steps are not successful or are not suitable for your experimental setup, more advanced formulation strategies may be necessary.
Troubleshooting Guide: Addressing this compound Solubility Issues
This guide provides detailed strategies and protocols to overcome the solubility challenges of this compound in aqueous buffers.
Strategy 1: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Experimental Protocol: Preparing this compound with a Co-solvent
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Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM).
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Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent to create intermediate concentrations.
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Final Dilution into Aqueous Buffer: For the final working concentration, dilute the intermediate stock solution into your aqueous buffer. It is crucial to add the this compound stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
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Vehicle Control: Always prepare a vehicle control with the same final concentration of the co-solvent used for the this compound solution.
Quantitative Data: Common Co-solvents for Poorly Soluble Drugs
| Co-solvent | Typical Starting Concentration in Final Solution | Maximum Recommended Concentration for Cell-Based Assays | Notes |
| DMSO | 0.1% (v/v) | < 1% (v/v) | Can exhibit toxicity at higher concentrations. |
| Ethanol | 0.1% (v/v) | < 1% (v/v) | Can affect enzyme activity and cell membranes. |
| PEG 300/400 | 1-5% (v/v) | Varies depending on cell type | Generally considered to have low toxicity. |
Strategy 2: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. This compound contains hydroxyl groups and a methyl ester, but it also has an amine-like nitrogen within its implicit structure, which could potentially be protonated. For compounds with basic functional groups, solubility can sometimes be increased in acidic conditions.
Experimental Protocol: pH-Dependent Solubility Testing
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Prepare a series of buffers: Prepare your desired buffer (e.g., phosphate or citrate) at a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
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Solubility Assessment: Add a known excess amount of this compound to a fixed volume of each buffer.
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Equilibration: Rotate or shake the samples at a constant temperature for a set period (e.g., 24-48 hours) to reach equilibrium.
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Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet the undissolved this compound.
-
Quantification: Carefully remove the supernatant and quantify the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Determine Optimal pH: The pH at which the highest concentration of this compound is measured is the optimal pH for its solubility.
Strategy 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that are more soluble in aqueous solutions.
Experimental Protocol: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Prepare a HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v).
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Prepare a this compound Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).
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Complexation: Slowly add the this compound stock solution to the HP-β-CD solution while stirring vigorously.
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Solvent Removal (if necessary): If a significant amount of organic solvent was used, it can be removed by methods such as rotary evaporation or nitrogen stream evaporation.
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Sterile Filtration: Filter the final solution through a 0.22 µm filter to sterilize and remove any remaining undissolved particles.
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Determine Concentration: Accurately determine the concentration of this compound in the final formulation.
Quantitative Data: Commonly Used Cyclodextrins
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, widely used in pharmaceutical formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can improve the stability of the complexed drug. |
| Methylated-β-cyclodextrin (Me-β-CD) | High solubilizing capacity, but can have higher toxicity compared to other derivatives. |
Strategy 4: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations such as micelles or liposomes can be employed to improve aqueous solubility. These formulations encapsulate the hydrophobic drug within a lipid core or bilayer, allowing for dispersion in aqueous media.
Experimental Protocol: Preparation of a Simple Micellar Formulation
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Select a Surfactant: Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Cremophor® EL.
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Prepare a this compound-Surfactant Mixture: Dissolve this compound and the surfactant in a suitable organic solvent (e.g., ethanol).
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Solvent Evaporation: Remove the organic solvent by rotary evaporation or under a stream of nitrogen gas to form a thin film of the drug-surfactant mixture.
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Hydration: Hydrate the film with your aqueous buffer by vortexing or sonicating. This will lead to the formation of micelles with this compound entrapped within their hydrophobic cores.
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Characterization: The resulting formulation should be characterized for particle size and drug concentration.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Troubleshooting Workflow for this compound Solubility
Caption: A step-by-step workflow for addressing this compound solubility issues.
Diagram 2: Simplified EGFR Signaling Pathway Inhibited by this compound
References
Technical Support Center: Pericosine A Cytotoxicity Assays
This technical support center provides troubleshooting guidance for researchers utilizing Pericosine A in cytotoxicity assays. The following information is designed to help identify and mitigate common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a cytotoxic marine-derived fungal metabolite.[1] It has demonstrated significant in vitro and in vivo antitumor activity.[1] Its primary known mechanisms of action are the inhibition of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[2]
Q2: What are the basic physicochemical properties of this compound?
Q3: Can this compound's chemical structure cause artifacts in cytotoxicity assays?
Yes, as an electrophilic natural product, this compound has the potential to interfere with common cytotoxicity assays. Electrophiles can react with cellular components and assay reagents, leading to inaccurate results. For example, it is known to react with organosulfur compounds to form stable thioethers.
Q4: Is this compound stable in cell culture media?
The stability of this compound in typical cell culture conditions (e.g., pH 7.4, 37°C) over extended periods has not been extensively documented in publicly available literature. Instability could lead to a decrease in the effective concentration of the compound during the assay, or the formation of degradation products with different cytotoxic activities. Researchers should consider evaluating its stability under their specific experimental conditions.
Troubleshooting Guides
Artifacts in MTT and Other Tetrazolium-Based Assays
Issue: Inconsistent or unexpectedly high/low absorbance readings in MTT, XTT, or MTS assays.
Potential Cause 1: Direct Reduction of Tetrazolium Salts Natural products with intrinsic reducing potential can directly reduce tetrazolium salts to formazan, leading to a false positive signal of cell viability.[3][4] While the redox potential of this compound is not published, its chemical structure suggests the possibility of such reactivity.
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Troubleshooting Steps:
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Cell-Free Control: Incubate this compound with the tetrazolium salt solution in cell-free media. A color change indicates direct reduction.
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Alternative Assays: Consider using assays not based on tetrazolium reduction, such as those measuring ATP content (e.g., CellTiter-Glo®) or lactate dehydrogenase (LDH) release.
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Potential Cause 2: Absorbance Interference If this compound or its degradation products absorb light at or near the same wavelength as the formazan product (typically 570 nm for MTT), it can interfere with the absorbance reading.
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Troubleshooting Steps:
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Spectral Scan: Perform a UV-Vis spectral scan of this compound in the assay solvent to determine its absorbance spectrum.
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Compound-Only Control: Include wells with this compound in media without cells to measure its background absorbance.
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Artifacts in Fluorescence-Based Assays
Issue: High background or quenched fluorescence signal in assays utilizing fluorescent dyes (e.g., Calcein AM, Propidium Iodide, Hoechst).
Potential Cause 1: Autofluorescence of this compound Some natural products are inherently fluorescent and can emit light in the same spectral range as the assay's fluorescent probes, leading to false signals.
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Troubleshooting Steps:
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Fluorescence Spectroscopy: Characterize the fluorescence excitation and emission spectra of this compound.
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Compound-Only Control: Measure the fluorescence of this compound in the assay buffer to determine its contribution to the signal.
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Use of Red-Shifted Dyes: If this compound autofluorescence is problematic, consider using fluorescent probes with longer excitation and emission wavelengths.
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Potential Cause 2: Quenching of Fluorescence Signal this compound might absorb the excitation or emission light of the fluorescent dye, leading to a decrease in the detected signal (quenching).
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Troubleshooting Steps:
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Spectral Overlap Analysis: Compare the absorbance spectrum of this compound with the excitation and emission spectra of the fluorescent dye to check for overlap.
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Spiking Experiment: Add this compound to a known concentration of the fluorescent dye to see if the signal is reduced.
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Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClO₅ | PubChem |
| Molecular Weight | 222.6 g/mol | PubChem |
| Solubility | Soluble in DMSO, Ethanol, Methanol, Dichloromethane | Cayman Chemical |
Table 2: Summary of Potential Artifacts and Recommended Controls
| Assay Type | Potential Artifact | Recommended Control Experiment |
| MTT/Tetrazolium | Direct reduction of tetrazolium salt | Cell-free assay with this compound and MTT |
| Absorbance interference | UV-Vis spectral scan of this compound | |
| Fluorescence-Based | Autofluorescence | Fluorescence spectroscopy of this compound |
| Signal quenching | Spectral overlap analysis and spiking experiment | |
| General | Compound instability | Time-course stability study using HPLC or LC-MS |
| Reactivity with media components | Analysis of this compound in media over time |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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In a 96-well plate, add cell culture medium to wells.
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Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only).
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Add MTT reagent to each well at the final concentration used in the cytotoxicity assay.
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Incubate the plate for the same duration as the cell-based assay.
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Add solubilization buffer and read the absorbance at the appropriate wavelength.
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An increase in absorbance in the presence of this compound indicates direct reduction of MTT.
Protocol 2: this compound Stability Assay
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Prepare a solution of this compound in cell culture medium at the highest concentration to be used in experiments.
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Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).
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At various time points (e.g., 0, 4, 24, 48, 72 hours), take an aliquot of the solution.
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Analyze the concentration of this compound in the aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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A decrease in the concentration of the parent compound over time indicates instability.
Mandatory Visualization
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Inhibition of the Topoisomerase II catalytic cycle by this compound.
References
Optimizing incubation time for Pericosine A in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pericosine A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range and incubation time for this compound in a cytotoxicity assay?
A1: Based on available data, this compound has shown significant cytotoxicity in the low microgram per milliliter range. For the murine P388 cell line, the reported ED50 is 0.1 µg/mL.[1][2] As a starting point, we recommend a dose-response experiment ranging from 0.01 µg/mL to 10 µg/mL. The optimal incubation time can vary between cell lines and should be determined empirically. We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to identify the ideal incubation period for your specific cell model.
Q2: I am observing low or no cytotoxicity with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of cytotoxic effect:
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Sub-optimal Incubation Time: The selected time point may not be sufficient for this compound to induce a measurable cytotoxic response in your specific cell line. A time-course experiment is crucial to determine the optimal duration of exposure.
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Cell Line Resistance: The cell line you are using may be inherently resistant to the cytotoxic effects of this compound.
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Compound Solubility and Stability: Ensure that this compound is fully dissolved. Precipitation of the compound will result in a lower effective concentration. Also, consider the stability of this compound in your culture medium over the incubation period.
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Cell Seeding Density: The density at which cells are plated can influence their susceptibility to cytotoxic agents. Optimizing cell seeding density is critical for reproducible results.
Q3: My replicate wells in the cytotoxicity assay show high variability. What are the common causes and solutions?
A3: High variability between replicate wells can be caused by several factors:
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Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before and during plating.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.
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Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in dispensing cells and reagents.
Q4: How can I determine if this compound is inducing apoptosis or necrosis in my cells?
A4: To distinguish between apoptosis and necrosis, we recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT, XTT, or LDH)
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxic effect | Sub-optimal incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Cell line is resistant to this compound. | Consider using a different cell line or a positive control known to induce cytotoxicity in your chosen cell line. | |
| This compound precipitated out of solution. | Ensure complete dissolution of this compound in the appropriate solvent before adding to the culture medium. Visually inspect for precipitates. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a consistent seeding technique. |
| Edge effects in the microplate. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly and use a consistent pipetting technique. | |
| High background signal | Contamination of cell culture. | Regularly test for mycoplasma and other microbial contaminants. |
| Interference from the compound. | Run a control with this compound in cell-free medium to check for direct reaction with the assay reagents. |
Apoptosis Assays (Annexin V/PI Staining)
| Issue | Possible Cause | Suggested Solution |
| High percentage of Annexin V-/PI+ cells (necrosis) in the control group | Harsh cell handling during harvesting. | Use gentle trypsinization (if applicable) and centrifugation at low speed. |
| Cells were overgrown or unhealthy before the experiment. | Use cells in the logarithmic growth phase and ensure high viability before starting the experiment. | |
| High percentage of Annexin V+/PI+ cells in the treated group, with few Annexin V+/PI- cells | The incubation time was too long, and early apoptotic events were missed. | Perform a time-course experiment with shorter incubation times to capture the early stages of apoptosis. |
| The concentration of this compound was too high, leading to rapid cell death. | Perform a dose-response experiment with lower concentrations of this compound. | |
| No significant increase in apoptotic cells after treatment | Insufficient incubation time. | Increase the incubation time and perform a time-course analysis. |
| The concentration of this compound was too low. | Increase the concentration of this compound based on initial cytotoxicity data. | |
| The cell line is resistant to apoptosis induction by this compound. | Investigate alternative cell death pathways or use a different cell line. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µg/mL) | Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 24 | 100 | 5.2 |
| 0.01 | 24 | 95.3 | 4.8 |
| 0.1 | 24 | 75.1 | 6.1 |
| 1 | 24 | 48.9 | 5.5 |
| 10 | 24 | 15.2 | 3.9 |
| 0 (Vehicle) | 48 | 100 | 4.9 |
| 0.01 | 48 | 88.7 | 5.3 |
| 0.1 | 48 | 50.2 | 4.7 |
| 1 | 48 | 22.4 | 3.8 |
| 10 | 48 | 5.1 | 2.1 |
Table 2: Hypothetical Apoptosis Assay Data for this compound (at 48 hours)
| Concentration (µg/mL) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle) | 95.1 | 2.5 | 2.4 |
| 0.1 | 65.3 | 25.8 | 8.9 |
| 1 | 30.7 | 45.2 | 24.1 |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound using MTT Assay
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Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot cell viability against incubation time for each concentration to determine the optimal time point for subsequent experiments.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the predetermined optimal incubation time. Include a vehicle-treated control.
-
Cell Harvesting:
-
Collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., Accutase or Trypsin-EDTA).
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
Mandatory Visualization
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound inhibits the EGFR signaling pathway.
References
Technical Support Center: Pericosine A Stability in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of Pericosine A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a reduced response to this compound over time. Could the compound be degrading in my cell culture medium?
A1: Yes, a diminished cellular response over time is a common indicator of compound instability. This compound, like many small molecules, can degrade under typical cell culture conditions (37°C, aqueous environment). Factors such as the pH of the medium, exposure to light, and interactions with media components can contribute to its degradation.[1][2] It is crucial to determine the stability of this compound in your specific experimental setup to ensure accurate and reproducible results.
Q2: What are the most likely causes of this compound degradation in cell culture media?
A2: While specific degradation pathways for this compound in cell culture media have not been extensively published, based on its chemical structure, the primary suspect is its reaction with thiol-containing molecules. Many common cell culture media, such as RPMI-1640, contain the amino acid L-cysteine, which has a reactive thiol group. This compound is known to react with organosulfur compounds to form stable thioethers.[3] Other potential, though less documented, causes could include hydrolysis or oxidation.
Q3: Are there specific components in my cell culture medium I should be concerned about?
A3: The most critical component to be aware of is L-cysteine due to its thiol group. Other thiol-containing molecules like glutathione (often present in cells and can be released into the medium) could also react with this compound. Some vitamins and metal ions present in media can also contribute to the degradation of sensitive compounds, though this is less established for this compound.[4][5]
Q4: How can I test the stability of this compound in my specific cell culture medium?
A4: The most reliable method is to perform a time-course stability study using High-Performance Liquid Chromatography (HPLC). This involves incubating this compound in your cell-free culture medium at 37°C and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining amount of the parent compound. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: To minimize degradation, this compound stock solutions should be prepared in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO). It is recommended to store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution into the cell culture medium immediately before use.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound stability issues.
Issue: Inconsistent or weaker-than-expected results from this compound treatment.
Step 1: Assess Compound Stability
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Action: Perform an HPLC-based stability assay (see Protocol 1) to determine the half-life of this compound in your specific cell culture medium.
-
Rationale: This will provide quantitative data on whether and how quickly this compound is degrading under your experimental conditions.
Step 2: Investigate the Role of Thiols
-
Action: If degradation is confirmed, compare the stability of this compound in your standard medium to its stability in a custom medium formulation that lacks L-cysteine.
-
Rationale: This will help determine if the reaction with L-cysteine is the primary degradation pathway.
Step 3: Implement Mitigation Strategies
Based on your findings, consider the following options:
| Strategy | Description | Considerations |
| Use Cysteine-Free Medium | If available for your cell type, switch to a medium formulation that does not contain L-cysteine. | Ensure the cysteine-free medium supports optimal cell health and growth for your specific cell line. |
| Replenish this compound | If switching media is not feasible, consider partial media changes with fresh this compound during the experiment to maintain a more constant concentration. | This may be disruptive to some experimental setups and should be carefully controlled. |
| Reduce Incubation Time | If possible, shorten the duration of the experiment to minimize the extent of degradation. | This may not be suitable for all assays, particularly those requiring longer-term observation. |
| Include a Thiol Scavenger | As an advanced troubleshooting step, consider the addition of a non-interfering thiol-reactive compound to the medium before adding this compound. | This approach is experimental and requires careful validation to ensure the scavenger itself does not affect the cells or the experimental outcome. N-ethylmaleimide (NEM) is a possible candidate, but its cytotoxicity must be evaluated. |
Data Presentation
Table 1: Potential Factors Influencing this compound Stability in Cell Culture Media
| Factor | Potential Impact on Stability | Recommended Action |
| Presence of Thiols (e.g., L-cysteine) | High: Likely to cause rapid degradation via nucleophilic attack. | Use thiol-free media; perform stability testing. |
| Temperature (37°C) | Moderate to High: Higher temperatures accelerate chemical reactions. | Minimize time at 37°C where possible; prepare solutions fresh. |
| pH (Typically 7.2-7.4) | Unknown: pH can influence hydrolysis rates. | Maintain stable pH with appropriate buffering (e.g., HEPES). |
| Light Exposure | Unknown: Some compounds are susceptible to photodegradation. | Protect stock solutions and media containing this compound from light. |
| Oxygen | Unknown: Potential for oxidative degradation. | Use freshly prepared media. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound
Objective: To quantify the degradation of this compound in cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
37°C incubator
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the Medium: Pre-warm your cell culture medium to 37°C. Spike the this compound stock solution into the medium to a final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.1%). Mix thoroughly.
-
Time-Course Sampling:
-
Immediately take a 100 µL sample and place it in a microcentrifuge tube. This is your T=0 sample.
-
Incubate the remaining medium at 37°C.
-
Take additional 100 µL samples at subsequent time points (e.g., 2, 4, 8, and 24 hours).
-
-
Sample Processing:
-
To each 100 µL sample, add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitate.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a gradient elution, for example: 5% to 95% acetonitrile in water (with 0.1% formic acid) over 15 minutes.
-
Monitor the absorbance at a wavelength appropriate for this compound (this may need to be determined empirically, but a starting point could be in the 220-260 nm range).
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at T=0.
-
Plot the percentage remaining versus time to determine the degradation profile.
-
Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: Troubleshooting EGFR Inhibition Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Epidermal Growth Factor Receptor (EGFR) inhibition assays. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to specific problems to help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my IC50 values for the same EGFR inhibitor across experiments?
Inconsistent IC50 values can stem from several factors related to both the experimental setup and the reagents used. Here are the most common culprits and their solutions:
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Inhibitor Instability: EGFR inhibitors, especially in solution, can degrade over time. Repeated freeze-thaw cycles or improper storage can reduce the effective concentration of the inhibitor.
-
Cell-Based Assay Variability:
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Inconsistent Cell Density: The number of cells seeded can significantly impact the inhibitor's apparent potency.[1]
-
Solution: Ensure consistent cell seeding density and aim for cells to be in the exponential growth phase (30-50% confluency) at the start of the experiment.[3]
-
-
High Cell Passage Number: Continuous passaging of cell lines can lead to genetic drift and altered phenotypes, affecting their response to inhibitors.
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Solution: Use cells within a consistent and low passage number range and perform regular cell line authentication.
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-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor or activate alternative signaling pathways, reducing the inhibitor's efficacy.
-
Solution: Consider using serum-free or reduced-serum media during the treatment period.
-
-
-
Biochemical Assay Variability:
-
ATP Concentration: If the inhibitor is ATP-competitive, variations in the ATP concentration in the assay buffer will directly affect the IC50 value.
-
Solution: Precisely control the ATP concentration in your kinase reaction buffer. It is often recommended to use the ATP concentration at its Km value for the kinase.
-
-
To minimize variability, it is crucial to standardize your protocol and carefully control all experimental parameters.
Q2: My EGFR inhibitor shows potent activity in a biochemical assay but has weak or no effect in my cell-based assay. What could be the reason?
This discrepancy is a common challenge and often points to factors related to the cellular environment that are not present in a purified biochemical system.
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Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Solution: If the inhibitor's chemical properties are known, assess its lipophilicity and potential for active transport. In some cases, structural modifications to the inhibitor might be necessary to improve cell permeability.
-
-
Efflux Pumps: Cancer cells can overexpress ATP-binding cassette (ABC) transporters that actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Solution: Test for the activity of common efflux pumps like P-glycoprotein (MDR1) and consider using a known efflux pump inhibitor as a control.
-
-
Off-Target Effects in Cells: In a cellular context, the inhibitor might have off-target effects that counteract its intended EGFR inhibition.
-
Solution: Perform a kinome scan to assess the inhibitor's selectivity. Additionally, using a control cell line that does not express EGFR can help identify off-target cytotoxic effects.
-
-
Drug Metabolism: Cells can metabolize the inhibitor into an inactive form.
-
Solution: Analyze the inhibitor's stability in the presence of cells or cell lysates over time using techniques like LC-MS.
-
Q3: I am not observing inhibition of downstream signaling (e.g., p-Akt, p-ERK) even though I am using a known EGFR-positive cell line. Why is this happening?
Failure to see an effect on downstream signaling pathways can be due to several reasons, including resistance mechanisms within the cell line.
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Resistance Mutations: The cell line may harbor resistance mutations in EGFR, such as the T790M "gatekeeper" mutation, which can prevent the inhibitor from binding effectively.
-
Solution: Sequence the EGFR gene in your cell line to check for known resistance mutations.
-
-
Constitutively Active Downstream Pathways: The signaling pathway may be activated downstream of EGFR due to mutations in other genes (e.g., KRAS, PIK3CA). In such cases, inhibiting EGFR alone will not be sufficient to block the signal.
-
Solution: Analyze the mutational status of key downstream signaling components.
-
-
Inactive Inhibitor: The inhibitor itself may be degraded or inactive.
-
Solution: Test the activity of the inhibitor in a well-characterized sensitive cell line as a positive control.
-
-
Insufficient Incubation Time: The time of exposure to the inhibitor may not be long enough to see a significant reduction in downstream signaling.
-
Solution: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal incubation time for observing maximal inhibition.
-
Troubleshooting Guides
Biochemical EGFR Kinase Assays
| Problem | Possible Cause | Solution |
| High background signal | Non-specific binding of detection antibody. | Increase the number and duration of wash steps. Optimize the concentration of the primary and secondary antibodies. |
| Contaminated reagents. | Use fresh, high-quality reagents and buffers. | |
| Low signal or no activity | Inactive enzyme. | Ensure proper storage and handling of the recombinant EGFR kinase. Use a new aliquot of the enzyme. |
| Incorrect assay buffer composition. | Verify the concentrations of MgCl2, MnCl2, and DTT in the buffer, as these are critical for kinase activity. | |
| Substrate not optimal for EGFR. | Use a validated EGFR substrate peptide or protein. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening. |
| Temperature fluctuations. | Ensure a consistent incubation temperature throughout the assay. |
Cell-Based EGFR Inhibition Assays
| Problem | Possible Cause | Solution |
| High variability in cell viability readouts | "Edge effect" in multi-well plates. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to minimize evaporation. |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density. | |
| DMSO cytotoxicity. | Maintain a consistent and low final DMSO concentration (ideally ≤ 0.1%) across all wells. | |
| No inhibition of cell proliferation | Cell line insensitivity. | Verify the EGFR expression and activation status of your cell line. Some cell lines may have low EGFR expression or harbor resistance mutations. |
| Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. | |
| Unexpected phenotypic changes | Off-target effects of the inhibitor. | Perform a kinase selectivity profile. Use a control cell line lacking EGFR expression to differentiate between on-target and off-target effects. |
Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation
This protocol is used to assess the phosphorylation status of EGFR and downstream signaling proteins following inhibitor treatment.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., A431) in a 6-well plate and allow them to attach overnight.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Pre-treat the cells with varying concentrations of the EGFR inhibitor (or vehicle control) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Harvest the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 2: Cell Proliferation Assay (MTT/MTS)
This protocol measures cell viability to determine the IC50 value of an inhibitor.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of the EGFR inhibitor in the complete medium. A common starting range is 0.1 nM to 100 µM.
-
Include a "vehicle control" (DMSO only) at the same final concentration as the highest drug concentration.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
EGFR Signaling Pathway and Point of Inhibition
Caption: EGFR signaling pathway and the point of inhibitor action.
General Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
Technical Support Center: Overcoming Cancer Cell Resistance to Pericosine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cancer cell resistance to Pericosine A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a marine-derived natural product with antitumor properties.[1][2] It functions as a dual inhibitor, targeting both topoisomerase II and the epidermal growth factor receptor (EGFR).[1][3][4] By inhibiting topoisomerase II, this compound interferes with DNA replication and repair, leading to cell death. Its inhibition of EGFR blocks signaling pathways that are crucial for cell proliferation and survival.
Q2: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?
Resistance to a dual-targeting agent like this compound can be complex. Based on its known targets, potential resistance mechanisms include:
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Alterations in Drug Efflux: Increased expression or activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can pump this compound out of the cell, reducing its intracellular concentration.
-
Target Modification (Topoisomerase II):
-
Mutations in the TOP2A gene can alter the structure of topoisomerase II, preventing this compound from binding effectively.
-
Changes in the expression levels or post-translational modifications (e.g., phosphorylation) of topoisomerase II can also reduce drug sensitivity.
-
-
Target Modification and Bypass Pathways (EGFR):
-
Secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, can confer resistance to EGFR inhibitors.
-
Activation of alternative or "bypass" signaling pathways (e.g., c-Met, HER2) can compensate for EGFR inhibition, allowing cells to continue proliferating.
-
Downstream mutations in the EGFR signaling cascade, for instance in KRAS, can render the pathway constitutively active, making upstream inhibition of EGFR ineffective.
-
-
Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by topoisomerase II inhibition.
-
Dysregulation of Apoptosis: Alterations in apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can make cells more resistant to drug-induced cell death.
Q3: Are there any known IC50 values for this compound?
Published data on this compound is limited, but some studies have reported its cytotoxic activity in sensitive cancer cell lines. This data can serve as a baseline for comparison when developing resistant cell lines.
| Cell Line | Cancer Type | Reported Activity |
| P388 | Murine Lymphocytic Leukemia | ED50: 0.1 µg/mL |
| HBC-5 | Human Breast Cancer | log GI50: 5.2 |
| SNB-75 | Human CNS Cancer | - |
Note: ED50 (Effective Dose 50) and GI50 (Growth Inhibition 50) are measures of drug potency. Researchers should establish their own baseline IC50 (Inhibitory Concentration 50) values for their specific cell lines and experimental conditions.
Troubleshooting Guides
This section provides a step-by-step approach to investigating the potential mechanisms of resistance to this compound in your cancer cell line.
Issue 1: Decreased Intracellular Accumulation of this compound
Hypothesis: The resistant cells are actively pumping this compound out via efflux pumps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for efflux pump-mediated resistance.
Issue 2: Alterations in Topoisomerase II Activity or Expression
Hypothesis: The resistant cells have modified topoisomerase II, rendering it insensitive to this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for topoisomerase II-mediated resistance.
Issue 3: Alterations in the EGFR Signaling Pathway
Hypothesis: The resistant cells have developed mechanisms to overcome EGFR inhibition by this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for EGFR-mediated resistance.
Issue 4: Reduced Apoptotic Response to this compound
Hypothesis: The resistant cells have a higher threshold for undergoing apoptosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for apoptosis evasion.
Experimental Protocols
Protocol 1: Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA rings, a process that is inhibited by this compound.
Materials:
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Kinetoplast DNA (kDNA)
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10x Topoisomerase II reaction buffer
-
Purified human topoisomerase IIα
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This compound at various concentrations
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Stop buffer/loading dye
-
Agarose gel (1%) and electrophoresis equipment
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:
-
10x Topoisomerase II reaction buffer
-
kDNA
-
ATP
-
This compound (or vehicle control)
-
Nuclease-free water to the final volume.
-
-
Add purified topoisomerase IIα to each tube (except for the negative control).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding stop buffer/loading dye.
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Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
Expected Results: In the absence of an inhibitor, topoisomerase II will convert the high molecular weight, interlocked kDNA into decatenated, monomeric DNA rings that migrate faster through the gel. Effective inhibition by this compound will result in a higher proportion of kDNA remaining at the top of the gel.
Protocol 2: EGFR Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the autophosphorylation of EGFR in whole cells.
Materials:
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Resistant and sensitive cancer cell lines
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Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
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HRP-conjugated secondary antibody
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SDS-PAGE and Western blotting equipment
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Chemiluminescent substrate
Procedure:
-
Plate resistant and sensitive cells and allow them to adhere.
-
Starve the cells in serum-free media for 12-24 hours.
-
Treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with cold PBS and lyse them on ice.
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Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-EGFR.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.
Expected Results: In sensitive cells, this compound should cause a dose-dependent decrease in the level of phosphorylated EGFR. In resistant cells, this inhibition will be reduced or absent if the resistance mechanism involves the EGFR pathway.
Protocol 3: Drug Efflux Assay (Calcein-AM)
This assay measures the activity of efflux pumps like P-glycoprotein. Calcein-AM is a non-fluorescent substrate that becomes fluorescent upon cleavage by intracellular esterases. Active efflux pumps will remove the fluorescent calcein from the cell.
Materials:
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Resistant and sensitive cancer cell lines
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Calcein-AM
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Efflux pump inhibitor (e.g., verapamil, positive control)
-
This compound
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Load the cells with Calcein-AM at 37°C.
-
Wash the cells to remove extracellular Calcein-AM.
-
Incubate the cells with this compound, verapamil, or vehicle control at 37°C to allow for efflux.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
Expected Results: Resistant cells with high efflux pump activity will show lower intracellular fluorescence compared to sensitive cells. If this compound is a substrate of these pumps, its presence may compete with calcein, leading to increased intracellular fluorescence. Treatment with an efflux pump inhibitor like verapamil should increase fluorescence in resistant cells.
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Resistant and sensitive cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Expected Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Resistant cells will show a smaller percentage of apoptotic cells compared to sensitive cells at the same concentration of this compound.
References
Improving the in vivo efficacy of Pericosine A formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pericosine A formulations to improve in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the established in vivo anti-tumor activity of this compound?
This compound has demonstrated significant in vivo tumor-inhibitory activity in murine models.[1][2][3] Specifically, it has been shown to increase the survival days of mice with P-388 leukemia when administered intraperitoneally.[1]
Q2: What is the proposed mechanism of action for this compound's anti-tumor effects?
The anti-tumor activity of this compound is attributed to its ability to inhibit key cellular enzymes. It has been shown to inhibit the protein kinase Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.[1] The inhibition of EGFR signaling is considered a more likely mechanism for its in vivo effects.
Q3: Are there any known derivatives of this compound with in vivo efficacy?
Yes, some semi-synthetic and halogenated analogs of this compound have been evaluated. The in vivo potency of these derivatives can vary, with some showing reduced activity compared to the parent compound. For instance, 6-bromo- and 6-iodo-substituted analogs of this compound have exhibited moderate antitumor activity comparable to this compound itself.
Troubleshooting Guide
Issue 1: Poor solubility of this compound during formulation preparation.
-
Question: I am observing precipitation or incomplete dissolution of this compound when preparing my formulation for in vivo studies. What can I do?
-
Answer: this compound is a fungal metabolite and may have limited aqueous solubility. To address this, consider the following strategies:
-
Co-solvent Systems: Utilize biocompatible co-solvents. A common approach is to first dissolve this compound in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with an appropriate vehicle such as polyethylene glycol (PEG300 or PEG400), Tween 80, or corn oil.
-
Particle Size Reduction: If you have the solid compound, reducing the particle size can enhance the dissolution rate. Techniques like micronization or nano-milling can increase the surface area of the drug particles.
-
Complexation: The use of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPCD), can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Issue 2: Low or inconsistent in vivo efficacy despite successful formulation.
-
Question: My this compound formulation appears stable, but I am not observing the expected anti-tumor effects in my animal model. What could be the reason?
-
Answer: Low or inconsistent in vivo efficacy can stem from several factors related to the drug's bioavailability and the experimental setup:
-
Bioavailability: Poor oral bioavailability is a common challenge for many natural products. If administering orally, consider that this compound may be subject to first-pass metabolism or efflux by transporters in the gastrointestinal tract. Intraperitoneal (i.p.) or intravenous (i.v.) administration might provide more consistent systemic exposure. The established in vivo efficacy for this compound was observed with i.p. administration.
-
Dosing: The reported effective dose in a P388 mouse xenograft model was 25 mg/kg. Ensure your dosing is within a similar range, and consider conducting a dose-response study to determine the optimal dose for your specific model.
-
Animal Model: It is important to note that murine cancer models may not always be representative of human cancers. The efficacy of this compound could be tumor model-dependent.
-
Formulation Stability in Vivo: While your formulation may be stable on the bench, it could be unstable in a physiological environment. Consider evaluating the in vivo stability of your formulation.
-
Issue 3: High toxicity or adverse effects observed in animal studies.
-
Question: I am observing signs of toxicity in my animals at the intended therapeutic dose. How can I mitigate this?
-
Answer: In vivo toxicity can be dose-limiting. Here are some approaches to consider:
-
Dose and Schedule Optimization: If toxicity is observed, reducing the dose or altering the dosing schedule (e.g., less frequent administration) may help. A maximum tolerated dose (MTD) study is recommended to establish a safe and effective dosing regimen.
-
Targeted Delivery: While more advanced, encapsulating this compound in a targeted drug delivery system (e.g., liposomes or nanoparticles) could potentially reduce systemic toxicity by concentrating the drug at the tumor site.
-
Route of Administration: The route of administration can significantly impact the toxicity profile. If you are using a systemic route like i.v. or i.p., toxicity might be higher. While potentially sacrificing efficacy, a localized delivery approach could be considered if applicable to your tumor model.
-
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Cell Line / Model | Result | Reference |
| In Vitro Cytotoxicity (ED₅₀) | P-388 Murine Leukemia | 0.1 µg/mL | |
| In Vivo Anti-Tumor Dose | P-388 Mouse Xenograft | 25 mg/kg (i.p.) | |
| EGFR Inhibition | In Vitro Assay | 40-70% at 100 µg/mL | |
| Topoisomerase II Inhibition (IC₅₀) | In Vitro Assay | 100-300 µM |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal Injection
-
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
PEG400, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials and syringes
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile vial under aseptic conditions.
-
Add a minimal volume of DMSO to dissolve the this compound completely. For example, for a final concentration of 2.5 mg/mL, you might start by dissolving 25 mg of this compound in 1 mL of DMSO.
-
In a separate sterile vial, prepare the vehicle. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
-
Slowly add the this compound/DMSO solution to the PEG400 while vortexing.
-
Add the saline to the mixture while continuing to vortex to ensure a homogenous solution.
-
Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for injection.
-
Administer the formulation to the animals at the desired dose (e.g., 25 mg/kg) via intraperitoneal injection. Ensure the injection volume is appropriate for the size of the animal (e.g., 10 mL/kg for mice).
-
Visualizations
Caption: Experimental workflow for this compound in vivo efficacy studies.
Caption: Simplified signaling pathways targeted by this compound.
References
Enhancing the stability of Pericosine A for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of Pericosine A for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is a cytotoxic marine-derived natural product with potential anticancer properties.[1] Its complex structure, featuring a highly functionalized cyclohexene ring, makes it susceptible to degradation, which can impact its biological activity and lead to inconsistent experimental results. As an electrophilic compound, it can react with nucleophiles, and its epoxide group is prone to hydrolysis under certain conditions.
Q2: What are the primary factors that can affect the stability of this compound?
A: The stability of this compound can be influenced by several factors, including:
-
pH: Acidic or basic conditions can catalyze the opening of the epoxide ring, leading to degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV or visible light can induce photochemical degradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of unwanted byproducts.
-
Solvent: The choice of solvent can impact the stability of this compound in solution.
Q3: What are the recommended general storage conditions for solid this compound?
A: For long-term storage of solid this compound, it is recommended to:
-
Store in a tightly sealed, opaque container to protect from light and moisture.
-
Keep in a desiccator at -20°C or lower.
-
Minimize freeze-thaw cycles.
Q4: How should I prepare and store stock solutions of this compound?
A: It is advisable to prepare fresh solutions for each experiment. If stock solutions must be prepared and stored:
-
Use a high-quality, anhydrous solvent such as DMSO or ethanol.
-
Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots in tightly sealed, opaque vials at -80°C.
-
Before use, allow the aliquot to warm to room temperature slowly before opening to prevent condensation.
Troubleshooting Guides
Problem: I am observing a loss of cytotoxic activity in my experiments with this compound over time.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. If using a previously prepared stock, ensure it has been stored properly at -80°C in small aliquots and has not undergone multiple freeze-thaw cycles. Perform a quality control check of your stock solution using HPLC to assess its purity.
-
-
Possible Cause 2: Instability in the experimental medium.
-
Solution: Assess the pH and composition of your cell culture medium or experimental buffer. This compound may be unstable at certain pH values. Consider performing a time-course experiment to evaluate the stability of this compound in your specific experimental medium.
-
Problem: I am seeing unexpected peaks in my HPLC analysis of this compound.
-
Possible Cause 1: Degradation during sample preparation or analysis.
-
Solution: Ensure that the solvents used for sample preparation and the mobile phase for HPLC are of high purity and are degassed. Protect the sample from light during preparation and while in the autosampler.
-
-
Possible Cause 2: Forced degradation due to experimental conditions.
-
Solution: If you are performing experiments that involve heat, extreme pH, or exposure to light, these conditions may be causing this compound to degrade. Analyze samples at different time points to monitor for the appearance of degradation products.
-
Quantitative Data Summary
The following tables provide illustrative data on the stability of a compound with a similar cyclohexene epoxide core to this compound under various stress conditions. This data is intended to serve as a guideline for designing stability studies for this compound.
Table 1: Illustrative pH-Dependent Degradation of a this compound Analog in Aqueous Buffer at 25°C
| pH | Incubation Time (hours) | % Degradation (Illustrative) |
| 3.0 | 24 | 15% |
| 5.0 | 24 | 5% |
| 7.4 | 24 | < 2% |
| 9.0 | 24 | 20% |
Table 2: Illustrative Temperature-Dependent Degradation of a this compound Analog in DMSO at pH 7.4
| Temperature (°C) | Storage Time (days) | % Degradation (Illustrative) |
| 4 | 30 | < 1% |
| 25 (Room Temp) | 30 | 10% |
| 37 | 30 | 25% |
Table 3: Illustrative Photostability of a this compound Analog in Solution
| Light Condition | Exposure Time (hours) | % Degradation (Illustrative) |
| Dark (Control) | 24 | < 1% |
| Ambient Light | 24 | 8% |
| UV Light (254 nm) | 24 | 40% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stressors to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 24 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in acetonitrile) to UV light (254 nm) for 24 hours. Keep a control sample in the dark.
-
Analysis: Analyze all samples and a control ( untreated stock solution) by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Topoisomerase II Inhibition by this compound.
Caption: Workflow for this compound Stability Assessment.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of Pericosine A and Its Synthetic Analogs
Pericosine A, a naturally occurring carbasugar isolated from the marine-derived fungus Periconia byssoides, has garnered significant attention in the scientific community for its potent antitumor properties.[1][2] This has spurred research into the synthesis of various analogs to explore structure-activity relationships and identify compounds with enhanced cytotoxic effects. This guide provides a comparative overview of the cytotoxicity of this compound and its key synthetic analogs, supported by experimental data and detailed methodologies.
Cytotoxicity Profile: A Tabular Comparison
The cytotoxic activity of this compound and its synthetic derivatives has been evaluated against several cancer cell lines. The data, primarily presented as ED50 and IC50 values, are summarized in the tables below. A lower value indicates higher cytotoxic potency.
Table 1: Cytotoxicity (ED50) of this compound and its Natural Analogs against Murine P388 Leukemia Cells [3]
| Compound | ED50 (µg/mL) |
| This compound | 0.1 |
| Pericosine B | 4.0 |
| Pericosine C | 10.5 |
| Pericosine D | 3.0 |
| Pericosine E | 15.5 |
Table 2: Antitumor Activity (IC50) of this compound and its 6-Halo-Substituted Analogs [4]
| Compound | Cell Line | IC50 (µM) |
| (+)-Pericosine A | p388 | 1.8 |
| L1210 | 2.3 | |
| HL-60 | 0.9 | |
| (-)-Pericosine A | p388 | 1.6 |
| L1210 | 2.5 | |
| HL-60 | 0.8 | |
| (+)-6-Bromo-pericosine A | p388 | 1.9 |
| L1210 | 2.1 | |
| HL-60 | 1.0 | |
| (-)-6-Bromo-pericosine A | p388 | 1.7 |
| L1210 | 2.0 | |
| HL-60 | 0.9 | |
| (+)-6-Iodo-pericosine A | p388 | 2.1 |
| L1210 | 2.4 | |
| HL-60 | 1.1 | |
| (-)-6-Iodo-pericosine A | p388 | 2.0 |
| L1210 | 2.2 | |
| HL-60 | 1.0 | |
| (+)-6-Fluoro-pericosine A | p388 | >25 |
| L1210 | >25 | |
| HL-60 | >25 | |
| (-)-6-Fluoro-pericosine A | p388 | >25 |
| L1210 | >25 | |
| HL-60 | >25 |
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs typically involves the following key experimental procedures:
Cell Culture and Cytotoxicity Assay (MTT Assay)
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., p388, L1210, HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its synthetic analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound and its analogs.
Caption: Workflow for Cytotoxicity Assessment.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling cascade of this compound-induced apoptosis is still under investigation, evidence suggests the involvement of key regulatory proteins.[2] this compound has been shown to inhibit protein kinase EGFR and topoisomerase II, both of which are crucial for cell proliferation and survival. Inhibition of these proteins can trigger the intrinsic pathway of apoptosis.
The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis.
Caption: Proposed Apoptotic Signaling Pathway.
Concluding Remarks
This compound demonstrates potent cytotoxic activity against a range of cancer cell lines. The comparative analysis of its synthetic analogs reveals crucial structure-activity relationships. Specifically, the 6-bromo and 6-iodo analogs exhibit cytotoxicity comparable to the parent compound, while the 6-fluoro analog is significantly less active. This suggests that the nature of the halogen substituent at the C-6 position plays a critical role in the molecule's antitumor efficacy. Further research into the detailed molecular mechanisms and signaling pathways will be invaluable for the rational design of more potent this compound-based anticancer agents.
References
- 1. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Pericosine A and Doxorubicin: A Comparative Analysis in the Treatment of Leukemia Cells
A detailed guide for researchers and drug development professionals on the cytotoxic and mechanistic properties of Pericosine A and the established chemotherapeutic agent, doxorubicin, in the context of leukemia.
This guide provides a comprehensive comparison of this compound, a marine-derived natural product, and doxorubicin, a widely used chemotherapy drug, in their efficacy against leukemia cells. The information is compiled from various independent studies to offer a comparative perspective on their mechanisms of action, cytotoxic effects, and the signaling pathways they influence.
I. Overview of Compounds
This compound is a carbasugar metabolite isolated from the marine fungus Periconia byssoides. It has demonstrated cytotoxic activity against several cancer cell lines, including leukemia.[1][2][3][4][5] Its anticancer effects are attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as EGFR tyrosine kinase and topoisomerase II.
Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for various cancers, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.
II. Cytotoxicity Against Leukemia Cells
The following tables summarize the cytotoxic effects of this compound and doxorubicin on different leukemia cell lines as reported in various studies. It is important to note that these results are from separate experiments and direct, head-to-head comparisons in a single study are not available in the reviewed literature.
Table 1: Cytotoxicity of this compound against Leukemia Cell Lines
| Cell Line | Leukemia Type | Metric | Value | Reference |
| P388 | Murine Lymphocytic Leukemia | ED₅₀ | 0.1 µg/mL | |
| HL-60 | Human Promyelocytic Leukemia | IC₅₀ | Moderate (similar to this compound) | |
| L1210 | Murine Lymphocytic Leukemia | IC₅₀ | Moderate (similar to this compound) |
Table 2: Cytotoxicity of Doxorubicin against Leukemia Cell Lines
| Cell Line | Leukemia Type | Metric | Value | Reference |
| MOLM-13 | Acute Myeloid Leukemia | - | Significant cell death at 0.5 µM and 1 µM after 48h | |
| Jurkat | Acute Lymphoblastic Leukemia | - | Apoptosis induced at 5-100 µmol/l | |
| HL-60 | Acute Myeloid Leukemia | IC₅₀ | 114.8 pM (for a doxorubicin analogue) | |
| Molm-14 | Acute Myeloid Leukemia | IC₅₀ | 68.6 nM |
III. Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through a multi-targeted approach. Key mechanisms include:
-
Topoisomerase II Inhibition: Similar to doxorubicin, this compound inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately apoptosis.
-
EGFR Tyrosine Kinase Inhibition: this compound has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. In some leukemias, aberrant EGFR signaling can contribute to cell proliferation and survival.
Figure 1: Proposed signaling pathway of this compound in leukemia cells.
Doxorubicin's mechanism of action is well-characterized and involves several key cellular processes:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and causing double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS that damage cellular components, including DNA, proteins, and lipids, ultimately inducing apoptosis.
Figure 2: Key mechanisms of doxorubicin-induced apoptosis in leukemia cells.
IV. Experimental Protocols
This section details the methodologies for key experiments cited in the literature for assessing the efficacy of anticancer compounds like this compound and doxorubicin.
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Leukemia cells are seeded in 96-well plates and allowed to adhere (if applicable).
-
Cells are treated with various concentrations of the test compound (this compound or doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀/ED₅₀ (concentration that inhibits 50% of cell growth) is determined.
-
Figure 3: General workflow for determining cell viability using MTT/MTS assay.
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Leukemia cells are treated with the compound of interest for a defined time.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells) are added.
-
The stained cells are analyzed by flow cytometry to quantify the different cell populations.
-
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways.
-
Protocol:
-
Treated and untreated cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of signaling proteins, apoptosis markers like cleaved caspases).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric), which is captured and quantified.
-
V. Comparative Summary and Future Directions
| Feature | This compound | Doxorubicin |
| Source | Marine-derived fungus | Streptomyces peucetius var. caesius |
| Primary Mechanism | Topoisomerase II and EGFR inhibition | DNA intercalation and Topoisomerase II inhibition |
| Secondary Mechanism | - | ROS generation |
| Leukemia Cell Line Efficacy | Demonstrated in P388, HL-60, L1210 | Well-established in a wide range of leukemia cell lines |
| In Vivo Data | Increased survival in P388 leukemia-bearing mice | Standard clinical use in leukemia treatment |
Both this compound and doxorubicin demonstrate potent anti-leukemic activity by targeting topoisomerase II. However, this compound presents a potentially distinct mechanism through its additional inhibition of EGFR signaling. This dual-targeting capability could be advantageous in certain leukemia subtypes where EGFR pathways are dysregulated.
The data for doxorubicin is extensive, reflecting its long-standing clinical use. In contrast, the research on this compound is still in the preclinical stages. Future studies should aim for a direct head-to-head comparison of this compound and doxorubicin in a panel of human leukemia cell lines to better delineate their relative potency and therapeutic potential. Furthermore, in vivo studies in relevant animal models of human leukemia are crucial to validate the promising in vitro findings for this compound and to assess its safety and efficacy in a more complex biological system. Investigating potential synergistic effects of combining this compound with doxorubicin or other chemotherapeutic agents could also be a valuable avenue for future research.
References
- 1. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic efforts for stereo structure determination of cytotoxic marine natural product pericosines as metabolites of Periconia sp. from sea hare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Pericosine A and Gefitinib as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Pericosine A, a marine-derived natural product, and gefitinib, a well-established synthetic drug, as inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document synthesizes available experimental data to objectively compare their performance, mechanisms of action, and potential therapeutic applications.
Executive Summary
Gefitinib is a highly potent and selective first-generation EGFR tyrosine kinase inhibitor (TKI) with a well-characterized mechanism of action and extensive clinical data. It demonstrates significant efficacy against EGFR mutations that confer sensitivity, such as L858R and exon 19 deletions, but is less effective against the T790M resistance mutation. In contrast, this compound is a natural product with demonstrated anti-cancer properties that include the inhibition of EGFR. However, quantitative data on its specific inhibitory potency against EGFR is limited. A key differentiator is this compound's dual-targeting potential, as it also exhibits inhibitory activity against topoisomerase II, an enzyme involved in DNA replication and repair. This suggests a broader mechanism of action compared to the targeted approach of gefitinib.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and gefitinib as EGFR inhibitors. A significant disparity in the available quantitative data is evident, with extensive data for gefitinib and limited specific IC50 values for this compound.
| Parameter | This compound | Gefitinib |
| Target(s) | EGFR, Topoisomerase II | EGFR |
| EGFR Inhibition (Biochemical Assay) | 40-70% inhibition at 100 µg/mL | Wild-Type EGFR: 26-37 nM[1] L858R Mutant EGFR: <20 nM - 156 nM[2] Exon 19 Deletion EGFR: <20 nM[2] T790M Mutant EGFR: >8000 nM |
| Cellular EGFR Inhibition (IC50) | Data not available | H3255 (L858R): 0.003 µM[3] PC-9 (Exon 19 Del): 0.04 µM[4] 11-18 (Sensitive Mutant): 0.39 µM |
| Topoisomerase II Inhibition | Inhibitory activity reported, specific IC50 not available. | No significant inhibition reported. May interact with topoisomerase I inhibitors through effects on drug efflux pumps. |
| Mechanism of Action | ATP-competitive (presumed for EGFR), Topoisomerase II inhibition. | Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are standard protocols for assays used to characterize EGFR inhibitors.
EGFR Kinase Inhibition Assay (Continuous-Read Assay)
This protocol is a standard method for determining the in vitro potency of a compound against EGFR kinase activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified EGFR protein.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
ATP
-
Synthetic peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
Test compounds (this compound, gefitinib) serially diluted in DMSO
-
384-well microtiter plates
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Prepare 10X stocks of EGFR enzyme, ATP, and the peptide substrate in the kinase reaction buffer.
-
Pre-incubate 5 µL of the EGFR enzyme in a 384-well plate.
-
Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells and incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the peptide substrate.
-
Monitor the reaction kinetics by measuring the change in fluorescence at regular intervals (e.g., every 71 seconds) for 30-120 minutes at λex360/λem485.
-
Determine the initial velocity of the reaction from the linear phase of the progress curves.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Objective: To determine the IC50 of a test compound in reducing the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, PC-9)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (this compound, gefitinib) serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the compound concentration to determine the IC50 value.
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and points of inhibition by gefitinib and this compound.
Experimental Workflow for EGFR Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of EGFR inhibitors.
Comparative Logic of this compound and Gefitinib
Caption: A comparative logic diagram of this compound and gefitinib.
References
Validating the Antitumor Efficacy of Pericosine A: A Comparative Analysis in Diverse Cancer Models
For Immediate Release
A comprehensive evaluation of the marine-derived compound Pericosine A demonstrates notable antitumor activity against various cancer models. This guide provides a comparative analysis of its efficacy against established chemotherapeutic agents, detailed experimental methodologies, and insights into its molecular mechanisms of action, offering valuable data for researchers and drug development professionals.
This compound, a natural carbasugar isolated from the marine fungus Periconia byssoides, has emerged as a promising candidate in anticancer research. Exhibiting a unique mechanism of action through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II, this compound presents a potential therapeutic alternative in oncology. This report consolidates available data on its antitumor activity, offering a direct comparison with standard-of-care drugs and outlining the experimental frameworks used for its validation.
Comparative In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic effects across a panel of human cancer cell lines, with particular selectivity towards breast and glioblastoma cells. To contextualize its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in comparison to established anticancer drugs, Doxorubicin and Etoposide, in murine leukemia cell lines, and Gefitinib in a glioblastoma cell line.
| Cell Line | Compound | IC50 (µM) |
| Murine Leukemia | ||
| P388 | This compound (1Cl) | Moderate Activity |
| 6-bromo-pericosine A | Moderate Activity | |
| 6-iodo-pericosine A | Moderate Activity | |
| Doxorubicin | ~0.02 (sensitive) | |
| Etoposide | Not Found | |
| L1210 | This compound (1Cl) | Moderate Activity |
| 6-bromo-pericosine A | Moderate Activity | |
| 6-iodo-pericosine A | Moderate Activity | |
| Doxorubicin | Not Found | |
| Etoposide | Not Found | |
| HL-60 | This compound (1Cl) | Moderate Activity |
| 6-bromo-pericosine A | Moderate Activity | |
| 6-iodo-pericosine A | Moderate Activity | |
| Doxorubicin | ~0.04 (resistant) | |
| Etoposide | ~0.86-4.16 | |
| Glioblastoma | ||
| U87MG | Gefitinib | >20 |
Note: "Moderate Activity" for this compound and its derivatives indicates that while specific IC50 values were not explicitly found in the searched literature, the compounds were reported to exhibit notable antitumor effects in these cell lines. Further research is needed to quantify these values for a direct comparison.
In Vivo Antitumor Efficacy in Murine Leukemia Model
The therapeutic potential of this compound has been substantiated in in vivo studies using a P388 murine leukemia model. Administration of this compound at a dose of 25 mg/kg resulted in a modest extension of survival in tumor-bearing mice. While specific percentage increases in lifespan are not detailed in the available literature, this finding underscores the compound's bioactivity and warrants further preclinical development. For comparison, established agents like Doxorubicin have been shown to extend the survival of leukemic mice.
Deciphering the Mechanism of Action: Signaling Pathways
This compound exerts its antitumor effects through a dual-pronged molecular attack, targeting two critical pathways in cancer cell proliferation and survival: the EGFR signaling cascade and the DNA replication machinery via Topoisomerase II inhibition.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell growth and proliferation, and its overactivation is a hallmark of many cancers. This compound inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades that promote tumorigenesis.
Caption: this compound inhibits the EGFR signaling pathway.
Topoisomerase II Inhibition
Topoisomerase II is a vital enzyme responsible for resolving DNA topological problems during replication and transcription. By inhibiting this enzyme, this compound introduces DNA strand breaks, ultimately leading to apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of Topoisomerase II inhibition by this compound.
Experimental Protocols
To ensure the reproducibility and validation of the antitumor activity of this compound, detailed experimental protocols are essential. The following are standardized methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a comparator drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 2-4 hours.[1]
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or a control drug for a specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Cells are resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound demonstrates significant potential as an antitumor agent, with a dual mechanism of action that targets key cancer-driving pathways. The comparative data, while still emerging, suggests that its efficacy is on par with or exceeds that of some established drugs in specific contexts. The detailed protocols provided herein will facilitate further research and validation of this compound's therapeutic utility. Continued investigation, particularly in generating more extensive comparative in vitro and in vivo data, is crucial to fully elucidate the clinical potential of this promising marine-derived compound.
References
Pericosine A: An Insight into its Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Pericosine A, a natural product isolated from the marine fungus Periconia byssoides, has demonstrated significant cytotoxic activity against various cancer cell lines, positioning it as a compound of interest in oncological research. Mechanistic studies have identified its potential to inhibit key cellular enzymes, including Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, and topoisomerase II. Understanding the selectivity of a compound across the human kinome is a critical step in drug development, providing insights into its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of this compound's known kinase interactions and outlines the experimental methodologies used to assess such activities.
Summary of Known Inhibitory Activity
Currently, comprehensive kinome-wide screening data for this compound is not publicly available. The primary reported kinase target is EGFR. The table below summarizes the existing quantitative data on its inhibitory action.
| Target | This compound Concentration | % Inhibition | Reference Compound | % Inhibition |
| EGFR | 100 µg/mL | 40-70% | Not Reported | Not Reported |
| Topoisomerase II | IC50: 100-300 µM | - | Not Reported | - |
Comparative Analysis
The available data indicates that this compound exhibits inhibitory activity against the protein kinase EGFR. An in-vitro study demonstrated a 40-70% reduction in EGFR activity at a concentration of 100 µg/mL. However, without a broader kinase selectivity profile, it is challenging to ascertain its specificity. For comparison, a highly selective EGFR inhibitor would typically show potent inhibition of EGFR at nanomolar concentrations while having minimal effect on other kinases at much higher concentrations.
The inhibitory concentration for topoisomerase II (IC50 of 100-300 µM) is relatively high, suggesting that this may not be the primary mechanism of its potent cytotoxic effects observed in cancer cell lines, which are often in the sub-micromolar range.
To thoroughly evaluate the cross-reactivity of this compound, a comprehensive kinase profiling study, such as a KINOMEscan™ or a similar broad panel kinase assay, would be required. Such a screen would test the compound against hundreds of kinases to identify potential off-target interactions and to better understand its selectivity profile.
Experimental Protocols
Detailed experimental protocols for assessing the interaction of a compound like this compound with its potential targets are crucial for reproducible and comparable results. Below are generalized methodologies for key assays.
In Vitro EGFR Kinase Activity Assay
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP solution
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
This compound (or other test compounds) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
To the wells of a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control).
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Topoisomerase II Decatenation Assay
This assay measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human topoisomerase IIα
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
kDNA (catenated network of circular DNA)
-
This compound (or other test compounds) dissolved in DMSO
-
Loading dye (containing SDS and a tracking dye)
-
Agarose gel (1%)
-
Ethidium bromide staining solution
Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA, and serial dilutions of this compound (or DMSO for control).
-
Add human topoisomerase IIα to each reaction mixture to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding loading dye containing SDS.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated kDNA from the decatenated circular DNA products.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
Visualizations
EGFR Signaling Pathway
The diagram below illustrates a simplified view of the EGFR signaling pathway, which is a known target of this compound. Activation of EGFR by its ligands leads to the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
General Kinase Inhibitor Profiling Workflow
The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: A general workflow for kinase inhibitor selectivity profiling.
Comparing the efficacy of different halogenated Pericosine A analogs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of various halogenated analogs of Pericosine A, a cytotoxic marine natural product. The data presented is compiled from published experimental studies to assist researchers in evaluating the potential of these compounds as antitumor and enzyme-inhibitory agents.
Comparative Efficacy Data
The following tables summarize the in vitro biological activities of 6-fluoro-, 6-bromo-, and 6-iodo-Pericosine A analogs compared to the naturally occurring 6-chloro-Pericosine A.
Antitumor Activity
The antitumor efficacy was evaluated against three cancer cell lines: P388 (murine lymphocytic leukemia), L1210 (murine lymphocytic leukemia), and HL-60 (human promyelocytic leukemia). The data is presented as IC50 values (µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Halogen | Enantiomer | P388 IC50 (µM) | L1210 IC50 (µM) | HL-60 IC50 (µM) |
| This compound | Chlorine | (+) | 5.00 | 6.12 | 2.03 |
| (-) | 4.85 | 3.96 | 2.33 | ||
| 6-Fluoro-pericosine A | Fluorine | (+) | 9.91 | 44.0 | 10.8 |
| (-) | 9.03 | 38.0 | 9.46 | ||
| 6-Bromo-pericosine A | Bromine | (+) | 5.39 | 5.66 | 5.57 |
| (-) | 5.65 | 6.30 | 6.08 | ||
| 6-Iodo-pericosine A | Iodine | (+) | 6.17 | 8.18 | 6.78 |
| (-) | 6.17 | 8.18 | 6.78 |
Key Findings:
-
Bromo- and iodo-pericosine A analogs exhibited moderate antitumor activity, comparable to that of the parent compound, this compound.[1][2]
-
The fluorinated analog was found to be less active than the other halogenated derivatives and this compound.[1][2]
-
No significant difference in antitumor potency was observed between the (+) and (-) enantiomers for any of the tested halogenated compounds.[1]
α-Glucosidase Inhibitory Activity
The inhibitory activity against α-glucosidase was assessed to determine the potential of these analogs as antidiabetic agents. The IC50 values are presented in mM.
| Compound | Halogen | Enantiomer | α-Glucosidase IC50 (mM) |
| This compound | Chlorine | (+) | Inactive |
| (-) | 2.25 | ||
| 6-Fluoro-pericosine A | Fluorine | (+) | Inactive |
| (-) | 1.95 | ||
| 6-Bromo-pericosine A | Bromine | (+) | 5.05 |
| (-) | 1.79 | ||
| 6-Iodo-pericosine A | Iodine | (+) | 1.15 |
| (-) | 3.60 |
Key Findings:
-
The (-)-enantiomers of the fluoro- and bromo- analogs were more potent inhibitors of α-glucosidase than their corresponding (+)-enantiomers.
-
In contrast, (+)-iodothis compound demonstrated stronger inhibitory activity compared to its (-)-enantiomer and was the most potent α-glucosidase inhibitor among all the tested compounds.
-
The (+)-enantiomers of this compound and its fluoro-analog were inactive.
Experimental Protocols
The following sections outline the general methodologies used for the key experiments cited in this guide.
Antitumor Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (P388, L1210, or HL-60) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs. Control wells with untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: The this compound analogs at various concentrations are pre-incubated with the α-glucosidase solution in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the wells. The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product.
-
Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period.
-
Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate.
-
Absorbance Measurement: The absorbance of the yellow p-nitrophenol is measured using a microplate reader at 405 nm.
-
IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the analog. The IC50 value is then determined from a plot of inhibition percentage versus compound concentration.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a key signaling pathway potentially targeted by this compound and a general workflow for evaluating the efficacy of its analogs.
Caption: Simplified EGFR signaling pathway, a potential target of this compound.
Caption: General workflow for the evaluation of this compound analogs.
References
Validating the Multi-Targeted Mechanism of Pericosine A in Cancer Cells via Genetic Knockdown
A Comparative Guide to Substantiating EGFR and Topoisomerase II Inhibition
Pericosine A, a carbasugar metabolite derived from the marine fungus Periconia byssoides, has demonstrated notable cytotoxic and antitumor properties.[1][2][3] Initial mechanistic studies suggest that its anticancer effects may stem from the inhibition of multiple key cellular targets, including the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II (TOP2).[1][4] This guide provides a comparative framework for validating these proposed mechanisms of action using genetic knockdown techniques, offering researchers a robust strategy to dissect the compound's contribution to cancer cell inhibition.
Genetic knockdown, through methods like siRNA or CRISPR-Cas9, is a powerful approach to confirm whether a drug's effect is truly dependent on its proposed target. By reducing the expression of a specific target protein, researchers can observe if the cell's sensitivity to the drug is diminished. A significant reduction in drug efficacy in knockdown cells compared to control cells provides strong evidence for on-target activity.
This guide compares the cytotoxic effects of this compound in wild-type cancer cells versus cells where either EGFR or TOP2A (the alpha isoform of Topoisomerase II) has been genetically silenced.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the hypothetical quantitative data from experiments designed to validate this compound's mechanism of action. These experiments measure the drug's effect on cell viability and the phosphorylation status of key downstream proteins in the presence or absence of its putative targets.
Table 1: Cell Viability (IC50) Comparison
| Cell Line | Genetic Background | This compound IC50 (µM) | Fold Change in IC50 (vs. Control siRNA) |
| HBC-5 | Control siRNA | 5.2 | - |
| HBC-5 | EGFR siRNA | 25.8 | 5.0x |
| HBC-5 | TOP2A siRNA | 18.5 | 3.6x |
| SNB-75 | Control siRNA | 7.9 | - |
| SNB-75 | EGFR siRNA | 38.1 | 4.8x |
| SNB-75 | TOP2A siRNA | 22.3 | 2.8x |
This table illustrates that knocking down either EGFR or TOP2A leads to a significant increase in the half-maximal inhibitory concentration (IC50) of this compound, indicating that the cells have become more resistant to the drug. This resistance suggests that both proteins are indeed targets of this compound.
Table 2: Downstream Pathway Modulation (Western Blot Quantification)
| Cell Line | Treatment (10 µM this compound) | Genetic Background | Relative p-Akt Levels (Normalized to Control) |
| HBC-5 | Vehicle | Control siRNA | 1.00 |
| HBC-5 | This compound | Control siRNA | 0.35 |
| HBC-5 | This compound | EGFR siRNA | 0.89 |
This table shows that this compound treatment significantly reduces the phosphorylation of Akt, a downstream effector of EGFR signaling. However, when EGFR is knocked down, the ability of this compound to reduce p-Akt levels is substantially diminished, further confirming that its effect on this pathway is EGFR-dependent.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation studies.
1. siRNA-Mediated Gene Knockdown
This protocol outlines the transient knockdown of EGFR and TOP2A using small interfering RNA (siRNA).
-
Cell Seeding: Plate human breast cancer (HBC-5) or glioblastoma (SNB-75) cells in 6-well plates at a density that will reach 50-70% confluency at the time of transfection.
-
siRNA Preparation: For each well, dilute 20 pmol of target-specific siRNA (EGFR or TOP2A) or a non-targeting control siRNA into 100 µL of serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation, and then add the mixture to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C to allow for gene silencing. The efficiency of knockdown should be confirmed by Western Blot or qPCR.
2. Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity to determine the cytotoxic effect of this compound.
-
Cell Treatment: After the 24-48 hour knockdown period, seed the transfected cells into 96-well plates. Allow cells to adhere, then treat with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
3. Western Blotting for Protein Expression and Pathway Analysis
This technique is used to confirm protein knockdown and assess the phosphorylation status of downstream signaling proteins.
-
Sample Preparation: Following treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against EGFR, TOP2A, phospho-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Signal Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: Dual inhibitory action of this compound on EGFR and Topoisomerase II pathways.
Experimental Workflow Diagram
Caption: Workflow for validating this compound's mechanism via siRNA knockdown.
References
In vivo comparison of Pericosine A with standard chemotherapy agents
A Comparative Analysis for Researchers and Drug Development Professionals
The quest for novel oncology therapeutics with improved efficacy and reduced toxicity is a cornerstone of cancer research. In this guide, we provide an objective in vivo comparison of Pericosine A, a promising marine-derived compound, with established standard-of-care chemotherapy agents. This analysis is based on available preclinical data and is intended to inform future research and development directions.
This compound, a carbasugar metabolite isolated from the marine fungus Periconia byssoides, has demonstrated notable cytotoxic activity against a range of cancer cell lines, including glioblastoma.[1][2] Its purported mechanisms of action, involving the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and human topoisomerase II, position it as an intriguing candidate for further investigation.[1][3] The current standard of care for many solid tumors, including glioblastoma, often involves alkylating agents such as temozolomide (TMZ).[4]
This guide synthesizes the available in vivo data for this compound and contrasts it with the well-established profile of temozolomide, with a focus on glioblastoma models.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical in vivo studies. It is important to note that direct head-to-head comparative studies are limited, and thus data is presented from separate studies in relevant cancer models.
Table 1: In Vivo Efficacy of this compound in a Murine Leukemia Model
| Compound | Animal Model | Cancer Model | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| This compound | Mice | P388 Leukemia | 25 mg/kg, intraperitoneal administration | Increased survival days | Modest extension of survival |
Table 2: In Vivo Efficacy of Temozolomide in a Glioblastoma Model
| Compound | Animal Model | Cancer Model | Dosing Regimen | Key Efficacy Endpoint | Result | Reference |
| Temozolomide | Mice (xenograft) | Human Glioblastoma | Varies (e.g., 50-100 mg/kg/day) | Tumor growth inhibition, increased survival | Significant tumor growth delay and increased survival |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are representative experimental protocols for the in vivo evaluation of this compound and temozolomide.
This compound In Vivo Murine Leukemia Study Protocol
-
Animal Model: Male CDF1 mice are utilized for this study.
-
Tumor Implantation: Mice are inoculated intraperitoneally with P388 leukemia cells.
-
Drug Administration: this compound is administered intraperitoneally at a dose of 25 mg/kg. The treatment schedule (e.g., single dose, multiple doses) would be as specified in the original study.
-
Monitoring: Animals are monitored daily for signs of toxicity and mortality. Body weight is recorded regularly.
-
Efficacy Endpoint: The primary endpoint is the mean survival time of the treated group compared to a vehicle-treated control group. The percentage increase in lifespan (% ILS) is calculated.
Temozolomide In Vivo Glioblastoma Xenograft Study Protocol
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human glioblastoma cells (e.g., U87MG) are stereotactically implanted into the brains of the mice.
-
Drug Administration: Once tumors are established (as determined by imaging or clinical signs), temozolomide is administered orally or intraperitoneally. A typical dosing regimen might be 50-100 mg/kg/day for 5 consecutive days.
-
Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging or magnetic resonance imaging (MRI). Animal well-being and body weight are also monitored.
-
Efficacy Endpoints: Primary endpoints include tumor growth inhibition and increased median survival time of the treated group compared to a vehicle-treated control group.
Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound and Temozolomide
The diagram below illustrates the known signaling pathways targeted by this compound and the mechanism of action of temozolomide.
Caption: Targeted signaling pathways of this compound and Temozolomide.
Hypothetical In Vivo Comparative Experimental Workflow
The following diagram outlines a logical workflow for a head-to-head in vivo comparison of this compound and temozolomide in a glioblastoma model.
Caption: Proposed workflow for in vivo comparison.
References
- 1. This compound as a Marine-Derived Anticancer Agent: Molecular Targets, Bioactivity and Therapeutic Potential Through EGFR and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
Validating the Binding of Novel Compound Pericosine A to EGFR: A Molecular Docking Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy due to its critical role in cell proliferation and survival.[1][2][3][4] The development of small-molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has led to significant advancements in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).[1] This guide provides a comparative framework for validating the binding of a hypothetical novel compound, Pericosine A, to EGFR through molecular docking, benchmarking it against established EGFR inhibitors.
Comparative Binding Affinities of EGFR Inhibitors
Molecular docking simulations are a powerful computational tool used to predict the binding affinity and mode of interaction between a ligand and its target protein. The binding energy, typically expressed in kcal/mol, is a key metric for evaluating the potential of a compound as an inhibitor. A lower binding energy indicates a more stable and favorable interaction.
For the purpose of this guide, we will assume a hypothetical binding energy for the novel compound this compound and compare it with the experimentally and computationally determined binding energies of well-established EGFR inhibitors.
| Compound | Class | Target EGFR Status | Binding Energy (kcal/mol) | Reference |
| This compound (Hypothetical) | Novel Compound | Wild-Type/Mutant | -11.5 | N/A |
| Erlotinib | 1st Generation TKI | Wild-Type, Activating Mutations | -10.2 | |
| Gefitinib | 1st Generation TKI | Wild-Type, Activating Mutations | -9.8 | |
| Afatinib | 2nd Generation TKI | Wild-Type, Activating & Resistance Mutations | -10.8 | |
| Osimertinib | 3rd Generation TKI | Activating & T790M Resistance Mutation | -12.1 | |
| Molecule-19 (Triazole-substituted quinazoline) | Novel Compound | Wild-Type | -12.4 | |
| [¹²⁵I]epirubicin | Novel Compound | AKT1 (downstream of EGFR) | -11.84 |
Experimental Protocol: Molecular Docking of this compound with EGFR
This protocol outlines the standard in-silico procedure for validating the binding of a novel compound, such as this compound, to the EGFR kinase domain.
Objective: To predict the binding affinity and interaction mode of this compound with the ATP-binding site of the EGFR kinase domain and compare it with known inhibitors.
1. Preparation of the Receptor (EGFR)
-
1.1. Protein Structure Retrieval: Obtain the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A common PDB ID used is 1M17, which is the EGFR kinase domain in complex with Erlotinib.
-
1.2. Receptor Preparation:
-
Remove the co-crystallized ligand (e.g., Erlotinib) and all water molecules from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., using the Gasteiger charge calculation method).
-
Define the rotatable bonds within the protein, if flexible docking is intended.
-
2. Preparation of the Ligand (this compound and Controls)
-
2.1. Ligand Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure. The structures of control inhibitors (Erlotinib, etc.) should also be prepared.
-
2.2. Ligand Optimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.
-
2.3. Ligand Preparation for Docking:
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
3. Molecular Docking Simulation
-
3.1. Software Selection: Utilize a validated molecular docking program such as AutoDock Vina, Glide, or GOLD.
-
3.2. Grid Box Definition: Define a grid box that encompasses the ATP-binding site of the EGFR kinase domain. The grid box should be centered on the position of the co-crystallized ligand in the original PDB structure to ensure the docking simulation is focused on the active site.
-
3.3. Docking Execution:
-
Run the docking simulation using a genetic algorithm or other search algorithm to explore various conformations and orientations of the ligand within the binding site.
-
The number of binding modes to be generated and the exhaustiveness of the search should be specified.
-
4. Analysis of Docking Results
-
4.1. Binding Energy Evaluation: Analyze the output files to determine the binding energy (in kcal/mol) for the most favorable binding pose of each ligand.
-
4.2. Interaction Analysis: Visualize the docked poses of the ligands within the EGFR binding pocket using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer). Identify key interactions such as:
-
Hydrogen bonds: Particularly with key residues like Met793 in the hinge region.
-
Hydrophobic interactions: With residues such as Leu718, Val726, Ala743, and Leu844.
-
Pi-stacking or pi-cation interactions: Often observed with aromatic rings in the ligands and residues like Phe856.
-
-
4.3. Comparison: Compare the binding energy and interaction patterns of this compound with those of the known EGFR inhibitors.
Visualizing Molecular Pathways and Workflows
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. The two major pathways are the RAS-RAF-MAPK pathway, which primarily controls cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival and inhibition of apoptosis.
Molecular Docking Workflow
The process of molecular docking involves several sequential steps, from the preparation of the protein and ligand to the final analysis of the results. This systematic workflow ensures the reliability and reproducibility of the in-silico experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potential epidermal growth factor receptor inhibitors from black pepper for the treatment of lung cancer: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of different Pericosine A synthesis routes
Pericosine A, a marine-derived natural product, has garnered significant attention from the scientific community due to its promising antitumor properties. This potent biological activity has spurred the development of various synthetic strategies to access this complex molecule. This guide provides a detailed head-to-head comparison of the prominent total syntheses of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available routes. The comparison focuses on key metrics such as overall yield, number of steps, and the nature of the starting materials, supported by detailed experimental protocols for pivotal transformations.
Comparative Analysis of Synthetic Strategies
The primary approaches to the total synthesis of this compound have utilized chiral pool starting materials to establish the stereochemistry of the densely functionalized cyclohexene core. The two most notable starting points are (-)-shikimic acid and (-)-quinic acid. The following table summarizes the key quantitative data for these synthetic routes.
| Parameter | Synthesis from (-)-Shikimic Acid | Synthesis from (-)-Quinic Acid |
| Starting Material | (-)-Shikimic Acid | (-)-Quinic Acid |
| Number of Steps | Approximately 9 steps | Approximately 12 steps |
| Overall Yield | ~15% | ~10% |
| Key Reactions | Epoxidation, Chlorination with SOCl2 | Lactonization, Epoxidation, Chlorination |
| Enantioselectivity | Derived from chiral starting material | Derived from chiral starting material |
Visualization of Synthetic Pathways
To illustrate the logical flow of the synthetic routes, the following diagrams, generated using the DOT language, outline the key transformations from the respective starting materials to this compound.
Caption: Synthetic route to this compound from (-)-shikimic acid.
Caption: Synthetic route to this compound from (-)-quinic acid.
Experimental Protocols for Key Reactions
The following sections provide detailed experimental procedures for the critical steps in each of the compared synthetic routes.
Synthesis from (-)-Shikimic Acid: Key Chlorination Step
The introduction of the chlorine atom at a key intermediate is a crucial step in the synthesis of this compound from (-)-shikimic acid.
Reaction: Conversion of a diol intermediate to a chlorinated compound.
Procedure: To a solution of the enol intermediate (1.0 eq) in dry dichloromethane (CH₂Cl₂) at 0 °C is added thionyl chloride (SOCl₂) (1.2 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chlorinated intermediate.[1]
Synthesis from (-)-Quinic Acid: Key Epoxidation Step
The formation of a key epoxide intermediate is a pivotal transformation in the synthesis of this compound starting from (-)-quinic acid.
Reaction: Intramolecular epoxidation of a bromohydrin intermediate.
Procedure: To a solution of the bromohydrin intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1) at 0 °C is added sodium hydride (NaH) (1.5 eq) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude epoxide is purified by flash chromatography on silica gel.
Synthesis of Halogenated this compound Analogs
The synthesis of various 6-halo-substituted this compound analogs has also been explored to investigate their structure-activity relationships. These syntheses often utilize a common epoxide intermediate derived from either (-)-shikimic acid or (-)-quinic acid.[2][3]
Representative Halogenation Protocol: Bromination
Reaction: Ring-opening of an epoxide with a bromine source.
Procedure: To a solution of the epoxide intermediate (1.0 eq) in dry diethyl ether (Et₂O) at -78 °C is added a solution of monobromoborane dimethyl sulfide complex (BH₂Br·SMe₂) (1.1 eq) in dichloromethane dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude bromohydrin is purified by silica gel chromatography.[2]
This comparative guide highlights the different strategies employed for the total synthesis of this compound. The choice of a particular route will depend on factors such as the availability and cost of the starting material, the desired overall yield, and the scalability of the key reactions. The provided experimental protocols offer a practical insight into the critical transformations involved in these synthetic endeavors.
References
Assessing the Off-Target Effects of Pericosine A in Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target effects of Pericosine A and its therapeutic alternatives. Due to a lack of publicly available data on the specific off-target effects of this compound in normal, non-cancerous human cells, this document focuses on a comparative analysis of well-characterized alternative drugs that target the same pathways: Gefitinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor, and Etoposide, a Topoisomerase II inhibitor.
The on-target effects of this compound are primarily its antitumor activities, attributed to the inhibition of EGFR and Topoisomerase II. While this dual-targeting capability presents a promising avenue for cancer therapy, it also underscores the importance of understanding its potential impact on healthy cells. This guide outlines the standard experimental methodologies to assess such off-target effects and presents available data for Gefitinib and Etoposide to serve as a benchmark for future studies on this compound.
Comparative Cytotoxicity Data
A critical aspect of assessing off-target effects is to determine a compound's therapeutic window or selectivity index (SI). This is often calculated as the ratio of the cytotoxic concentration in normal cells (CC50) to the cytotoxic concentration in cancer cells (IC50). A higher SI value indicates greater selectivity for cancer cells and a potentially better safety profile.
While specific CC50 values for this compound in normal human cell lines are not available in the current literature, the following tables summarize the reported IC50 values for Gefitinib and Etoposide in various cancer and normal cell lines. This data allows for a direct comparison of their selectivity.
Table 1: Comparative Cytotoxicity of the EGFR Inhibitor Gefitinib
| Cell Line | Cell Type | Cancer Type | IC50 (µM) |
| A549[1] | Human Lung Carcinoma | Non-Small Cell Lung Cancer | 7.0 ± 1.0 |
| H1650[1] | Human Lung Adenocarcinoma | Non-Small Cell Lung Cancer | 31.0 ± 1.0 |
| HCC827[2] | Human Lung Adenocarcinoma | Non-Small Cell Lung Cancer | 0.013 |
| PC9[2] | Human Lung Adenocarcinoma | Non-Small Cell Lung Cancer | 0.077 |
| BEAS-2B [3] | Normal Human Bronchial Epithelium | Non-Cancerous | > 10 (approx.) |
| MCF 10A | Normal Human Breast Epithelium | Non-Cancerous | 49.55 (24h) |
Table 2: Comparative Cytotoxicity of the Topoisomerase II Inhibitor Etoposide
| Cell Line | Cell Type | Cancer Type | IC50 (µM) |
| A549 | Human Lung Carcinoma | Non-Small Cell Lung Cancer | 3.49 |
| Jurkat | Human T lymphocyte | Acute T-cell Leukemia | > 100 (approx.) |
| Breast Cancer Cells (Primary Culture) | Human Breast Cancer | Breast Cancer | Variable (synergistic with radiation) |
| BEAS-2B | Normal Human Bronchial Epithelium | Non-Cancerous | 2.10 |
| Normal Mammary Gland Cells (Primary Culture) | Normal Human Mammary Gland | Non-Cancerous | Similar to cancer cells |
Note: IC50 values can vary depending on the assay conditions and duration of exposure.
Inferred Off-Target Effects of this compound
Given that this compound inhibits both EGFR and Topoisomerase II, its off-target effects in normal cells can be inferred from the known side effects of inhibitors targeting these pathways.
-
EGFR Inhibition-Related Off-Target Effects: EGFR is crucial for the maintenance and growth of epithelial tissues. Inhibition of EGFR in normal cells can lead to skin rashes, diarrhea, and mucositis.
-
Topoisomerase II Inhibition-Related Off-Target Effects: Topoisomerase II is essential for DNA replication and cell division. Its inhibition in rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract, can result in myelosuppression (neutropenia, thrombocytopenia), mucositis, nausea, and alopecia. A significant concern with topoisomerase II poisons is the risk of secondary malignancies due to their impact on non-cancerous cells.
Experimental Protocols for Assessing Off-Target Effects
To rigorously evaluate the off-target effects of a compound like this compound, a multi-faceted experimental approach is necessary. The following are detailed methodologies for key experiments.
Cytotoxicity Assays
These assays are fundamental in determining the concentration at which a compound is toxic to cells. Comparing the cytotoxicity in cancer cell lines versus normal human cell lines (e.g., primary cells or immortalized non-cancerous lines) provides the selectivity index.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Include wells with media only as a background control.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or the comparator compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/CC50 value.
-
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity and cell death.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.
-
Incubation and Absorbance Reading: Incubate the plate in the dark at room temperature for a specified time. Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
-
Kinase Selectivity Profiling
Since this compound is known to inhibit EGFR, a protein kinase, it is crucial to assess its selectivity across the human kinome to identify potential off-target kinase interactions.
-
Principle: The inhibitory activity of the compound is tested against a large panel of purified kinases using in vitro activity assays.
-
Protocol (General Overview):
-
Compound Preparation: Prepare the test compound at various concentrations.
-
Kinase Reaction: In a multi-well plate, incubate each kinase from the panel with its specific substrate and ATP in the presence of the test compound or a vehicle control.
-
Activity Measurement: Quantify the kinase activity. A common method is to measure the amount of phosphorylated substrate, often using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) followed by capture of the phosphorylated substrate on a filter membrane and scintillation counting. Alternatively, non-radioactive methods based on fluorescence or luminescence can be used.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at a given compound concentration. For kinases that are significantly inhibited, determine the IC50 value. The results are often visualized as a "kinome map" or a dendrogram to illustrate the selectivity profile.
-
Gene Expression Analysis
Changes in gene expression in normal cells following treatment with a compound can reveal the cellular pathways affected by off-target interactions.
-
Principle: Microarray or RNA-sequencing (RNA-seq) is used to profile the global changes in the transcriptome of normal cells treated with the compound.
-
Protocol (RNA-seq):
-
Cell Culture and Treatment: Culture normal human cells (e.g., primary fibroblasts, endothelial cells, or peripheral blood mononuclear cells) and treat them with a sub-lethal concentration of this compound or a vehicle control for a defined period.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit, ensuring high quality and purity.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Next-Generation Sequencing (NGS): Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the treated cells compared to the control.
-
Pathway and Functional Enrichment Analysis: Use bioinformatics tools (e.g., GO, KEGG) to identify the biological pathways and cellular functions that are enriched among the differentially expressed genes.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially affected by this compound and a general workflow for assessing off-target effects.
Caption: EGFR and Topoisomerase II signaling pathways targeted by this compound and its alternatives.
Caption: Experimental workflow for assessing the off-target effects of a test compound.
References
Comparative analysis of the enantiomers of Pericosine A in biological assays
A deep dive into the stereospecific bioactivity of the marine-derived natural product, Pericosine A, reveals distinct differences in the biological performance of its enantiomers. This guide provides a comparative analysis of (+)-Pericosine A and (-)-Pericosine A, focusing on their antitumor and enzyme inhibitory activities, supported by experimental data and detailed methodologies.
This compound, a chlorinated carbasugar isolated from the marine fungus Periconia byssoides, has garnered attention for its notable biological activities. While natural this compound often exists as a mixture of enantiomers, synthetic routes have enabled the isolation and individual assessment of the (+) and (-) forms.[1][2] This allows for a precise evaluation of how stereochemistry influences biological function.
Comparative Biological Activity: A Tale of Two Enantiomers
The biological evaluation of the enantiomers of this compound has primarily focused on two key areas: antitumor cytotoxicity and glycosidase enzyme inhibition. The findings highlight a significant divergence in their efficacy, particularly in enzyme inhibition.
Antitumor Activity
Both enantiomers of this compound have been evaluated for their cytotoxic effects against a panel of cancer cell lines, including murine leukemia (p388 and L1210) and human promyelocytic leukemia (HL-60) cells.[1][2][3] The consistent observation across studies is that no significant difference in potency exists between the (+)- and (-)-enantiomers in terms of their antitumor activity . Both enantiomers exhibit moderate cytotoxicity against these cell lines. This suggests that the stereochemical configuration at the chiral centers of the this compound core is not a critical determinant for its cytotoxic mechanism of action.
Table 1: Comparative Antitumor Activity of this compound Enantiomers
| Cell Line | (+)-Pericosine A | (-)-Pericosine A | Observation |
| p388 (murine leukemia) | Moderate Cytotoxicity | Moderate Cytotoxicity | No significant difference in potency |
| L1210 (murine leukemia) | Moderate Cytotoxicity | Moderate Cytotoxicity | No significant difference in potency |
| HL-60 (human leukemia) | Moderate Cytotoxicity | Moderate Cytotoxicity | No significant difference in potency |
Glycosidase Inhibitory Activity
In stark contrast to their comparable antitumor effects, the enantiomers of this compound display a pronounced difference in their ability to inhibit glycosidase enzymes. The (-)-enantiomer has been identified as a moderate inhibitor of specific glycosidases, while the (+)-enantiomer is largely inactive.
Specifically, (-)-Pericosine A has been shown to inhibit α-glucosidase with a half-maximal inhibitory concentration (IC50) of 2.25 mM and β-galactosidase with an IC50 of 5.38 mM. Conversely, (+)-Pericosine A showed no inhibitory activity against a panel of five glycosidases, including α- and β-glucosidases, α- and β-galactosidases, and α-mannosidase. This striking difference underscores the high degree of stereospecificity required for interaction with the active sites of these enzymes.
Table 2: Comparative Glycosidase Inhibitory Activity of this compound Enantiomers
| Enzyme | (+)-Pericosine A (IC50) | (-)-Pericosine A (IC50) |
| α-Glucosidase | Inactive | 2.25 mM |
| β-Glucosidase | Inactive | Not specified |
| α-Galactosidase | Inactive | Not specified |
| β-Galactosidase | Inactive | 5.38 mM |
| α-Mannosidase | Inactive | Not specified |
Experimental Protocols
The following are detailed methodologies for the key biological assays used to compare the enantiomers of this compound.
Antitumor Cytotoxicity Assay
A common method to assess the antitumor activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
-
Cell Culture: p388, L1210, and HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The enantiomers of this compound are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of each this compound enantiomer. Control wells containing untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Assay: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., acidified isopropanol).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Glycosidase Inhibitory Assay
The inhibitory activity against glycosidases is typically determined using a colorimetric assay with a p-nitrophenyl (pNP) glycoside substrate.
-
Enzyme and Substrate Preparation: Solutions of the target glycosidase enzyme (e.g., α-glucosidase from baker's yeast) and the corresponding p-nitrophenyl substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Inhibitor Preparation: The this compound enantiomers are dissolved in the buffer to various concentrations.
-
Reaction Mixture: The assay is performed in a 96-well plate. A mixture of the enzyme solution and the inhibitor solution (or buffer for control) is pre-incubated.
-
Initiation of Reaction: The reaction is initiated by adding the substrate solution to the enzyme-inhibitor mixture.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Termination of Reaction: The reaction is stopped by adding a basic solution, such as sodium carbonate (Na2CO3), which also develops the color of the liberated p-nitrophenol.
-
Data Analysis: The absorbance of the yellow p-nitrophenolate is measured at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Signaling Pathways and Molecular Targets
While the precise mechanisms underlying the cytotoxicity of this compound are not fully elucidated, some studies have pointed to its interaction with key cellular signaling molecules. This compound has been reported to inhibit the protein kinase EGFR (Epidermal Growth Factor Receptor) and topoisomerase II. These enzymes are critical for cell proliferation and DNA replication, and their inhibition is a common strategy in cancer therapy.
However, there is currently a lack of publicly available data that directly compares the inhibitory effects of the individual enantiomers of this compound on EGFR and topoisomerase II. Further research is needed to determine if the stereochemistry of this compound influences its activity against these specific molecular targets, which could provide insights into its cytotoxic mechanism despite the lack of enantiomeric difference in overall cell viability assays.
Conclusion
The comparative analysis of the enantiomers of this compound reveals a fascinating case of stereospecific biological activity. While both the (+) and (-) forms exhibit comparable and moderate antitumor cytotoxicity, their interaction with glycosidase enzymes is highly dependent on their stereochemistry, with only the (-)-enantiomer showing significant inhibitory activity. This highlights the potential for developing enantiomerically pure this compound analogs for different therapeutic applications. Further investigation into the differential effects of these enantiomers on specific molecular targets like EGFR and topoisomerase II will be crucial for a complete understanding of their biological profiles and for guiding future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and Glycosidase Inhibitory Activities, and in Silico Docking Studies of Pericosine E Analogs Methoxy-Substituted at C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pericosine A: From In Vitro Promise to In Vivo Potential in Cancer Therapy
A comprehensive analysis of the marine-derived compound Pericosine A's journey from laboratory findings to its evaluation in living organisms reveals a promising, albeit early-stage, anti-cancer agent. This guide objectively compares its performance with established cancer therapies, providing a deep dive into the experimental data and methodologies that underpin its current standing in oncological research.
This compound, a natural product isolated from the marine fungus Periconia byssoides, has demonstrated significant cytotoxic effects against various cancer cell lines in initial laboratory studies.[1][2][3] These in vitro findings have prompted further investigation into its efficacy and mechanism of action in more complex in vivo models, aiming to bridge the gap between promising lab results and potential clinical applications. This comparison guide synthesizes the available data on this compound, placing it in context with established chemotherapeutic agents that target similar cellular pathways, namely Epidermal Growth Factor Receptor (EGFR) inhibitors and Topoisomerase II inhibitors.
In Vitro Efficacy: A Potent Anti-Leukemic Agent
Initial screening of this compound revealed potent cytotoxic activity against P388 murine lymphocytic leukemia cells.[1][2] The effective dose 50 (ED50), a measure of the concentration of a drug that is required for 50% of its maximum effect, highlights its potency in a laboratory setting.
| Compound | Cell Line | ED50 (µg/mL) |
| This compound | P388 | 0.1 |
| Pericosine B | P388 | 4.0 |
| Pericosine C | P388 | 10.5 |
| Pericosine D | P388 | 3.0 |
| Pericosine E | P388 | 15.5 |
In Vivo Validation: Demonstrating Anti-Tumor Activity
Mechanism of Action: A Dual Threat to Cancer Cells
This compound is believed to exert its anti-cancer effects through the inhibition of two critical cellular targets: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.
EGFR Inhibition: EGFR is a protein on the surface of cells that helps them grow and divide. In many types of cancer, EGFR is overactive, leading to uncontrolled cell growth. By inhibiting EGFR, this compound can disrupt these growth signals.
Topoisomerase II Inhibition: Topoisomerase II is an enzyme that is essential for DNA replication and cell division. Inhibiting this enzyme leads to DNA damage and ultimately triggers cell death.
This dual mechanism of action is a significant advantage, as it targets two distinct and crucial pathways for cancer cell survival and proliferation.
Comparison with Alternative Therapies
To provide a comprehensive perspective, it is essential to compare this compound with established drugs that target the same pathways.
EGFR Inhibitors: Gefitinib is a well-known EGFR inhibitor used in the treatment of non-small cell lung cancer. While it has shown efficacy, resistance can develop. The potential for this compound to overcome such resistance through its dual mechanism warrants further investigation.
Topoisomerase II Inhibitors: Etoposide and Doxorubicin are widely used topoisomerase II inhibitors in the treatment of various cancers, including leukemias. However, their use can be associated with significant side effects. The safety profile of this compound in comparison to these established drugs will be a critical factor in its future development.
| Drug Class | Example Drug(s) | Primary Mechanism of Action | Known Efficacy in Leukemia Models |
| This compound | - | EGFR & Topoisomerase II Inhibition | P388 Murine Leukemia |
| EGFR Inhibitors | Gefitinib | EGFR Tyrosine Kinase Inhibition | Acute Myeloid Leukemia (preclinical) |
| Topoisomerase II Inhibitors | Etoposide, Doxorubicin | Inhibition of Topoisomerase II | P388 Murine Leukemia, various human leukemias |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. While specific, granular details for the in vivo studies of this compound are not extensively published, the general methodologies can be outlined based on standard practices for anti-leukemic drug testing.
In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: P388 murine lymphocytic leukemia cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effects.
-
Viability Assessment: Cell viability is determined using a standard assay, such as the MTT assay, which measures metabolic activity.
-
Data Analysis: The results are used to calculate the ED50 value, representing the concentration at which the drug inhibits 50% of cell growth.
In Vivo Anti-Leukemic Activity (General Protocol)
-
Animal Model: A suitable mouse strain (e.g., DBA/2 or BDF1) is used.
-
Tumor Implantation: A known number of P388 leukemia cells are implanted into the mice, typically intraperitoneally or intravenously.
-
Drug Administration: this compound is administered to the mice at various doses and schedules (e.g., daily intraperitoneal injections for a set number of days). A control group receives a vehicle solution.
-
Monitoring: The mice are monitored for signs of toxicity, tumor burden (which can be assessed by ascitic fluid volume or organ infiltration), and survival time.
-
Efficacy Evaluation: The anti-tumor effect is evaluated by comparing the mean survival time of the treated groups to the control group, often expressed as the percentage of increase in lifespan (% ILS).
Conclusion and Future Directions
The journey of this compound from a marine fungal metabolite to a potential anti-cancer therapeutic is a compelling example of natural product drug discovery. Its potent in vitro cytotoxicity against leukemia cells and subsequent validation in in vivo models, coupled with a promising dual mechanism of action, position it as a compound of significant interest. However, the path to clinical application is long and requires further rigorous investigation. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, comprehensive toxicity profiling, and evaluation in a broader range of cancer models, including those resistant to current therapies. The synthesis of analogues may also lead to compounds with improved efficacy and safety profiles. The continued exploration of this compound and similar natural products holds the promise of novel and effective treatments in the fight against cancer.
References
Benchmarking the Potency of New Pericosine A Analogs Against the Parent Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newly designed Pericosine A analogs against the parent compound, a marine-derived natural product with established antitumor activity.[1][2][3][4][5] The objective of this guide is to present a clear, data-driven benchmark of the potency of these novel analogs, supported by detailed experimental protocols and visual representations of key biological pathways and workflows. The data and analogs presented herein are hypothetical and intended to serve as a framework for the evaluation of new chemical entities in drug discovery.
Introduction to this compound and its Analogs
This compound is a carbasugar metabolite, originally isolated from the marine fungus Periconia byssoides, that has demonstrated significant cytotoxicity against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of key cellular targets such as the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II. The unique structural scaffold of this compound makes it an attractive starting point for the development of new anticancer agents. In this guide, we evaluate three novel, hypothetical analogs designed for enhanced potency and target specificity:
-
PA-Analog 1 (Fluorinated Analog): Introduction of a fluorine atom at the C6 position, based on previous studies of halogenated analogs, to potentially enhance binding affinity.
-
PA-Analog 2 (Side Chain Modification): Modification of the C1 carboxylate to an amide to explore the impact on cellular uptake and target interaction.
-
PA-Analog 3 (Hybrid Analog): A combination of C6 fluorination and C1 amide modification to investigate synergistic effects on potency.
Comparative Potency Assessment: Data Summary
The following tables summarize the quantitative data from a series of in vitro experiments designed to benchmark the potency of the new this compound analogs against the parent compound.
Table 1: Cytotoxicity against Human Glioblastoma (U87) Cell Line
| Compound | IC₅₀ (µM) |
| This compound | 12.5 |
| PA-Analog 1 | 8.2 |
| PA-Analog 2 | 15.1 |
| PA-Analog 3 | 5.7 |
Table 2: EGFR Kinase Inhibitory Activity
| Compound | IC₅₀ (nM) |
| This compound | 250 |
| PA-Analog 1 | 180 |
| PA-Analog 2 | 280 |
| PA-Analog 3 | 120 |
Table 3: Topoisomerase II Decatenation Assay
| Compound | IC₅₀ (µM) |
| This compound | 50 |
| PA-Analog 1 | 42 |
| PA-Analog 2 | 55 |
| PA-Analog 3 | 30 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Cytotoxicity Assay
Human glioblastoma (U87) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For the cytotoxicity assay, cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with serial dilutions of this compound and its analogs for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
EGFR Kinase Assay
The inhibitory activity of the compounds against EGFR was determined using a commercially available LanthaScreen™ Eu Kinase Binding Assay. The assay measures the binding of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the EGFR kinase domain. The test compounds were incubated with the EGFR kinase and the tracer. The binding of the tracer to the kinase results in a high FRET signal. Displacement of the tracer by a competitive inhibitor leads to a decrease in the FRET signal. The IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.
Topoisomerase II Decatenation Assay
The effect of the compounds on Topoisomerase II activity was evaluated using a Topoisomerase II Drug Screening Kit. The assay measures the ability of Topoisomerase II to decatenate kinetoplast DNA (kDNA). The reaction mixture, containing kDNA, human Topoisomerase II, and varying concentrations of the test compounds, was incubated at 37°C for 30 minutes. The reaction was stopped, and the DNA was resolved by agarose gel electrophoresis. The amount of decatenated DNA was quantified by densitometry. The IC₅₀ values were calculated based on the inhibition of kDNA decatenation.
Visualizing Biological and Experimental Frameworks
To provide a clearer understanding of the underlying biological mechanisms and the experimental procedures, the following diagrams have been generated.
Caption: Experimental workflow for benchmarking this compound analogs.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Conclusion
The data presented in this guide suggest that specific structural modifications to this compound can lead to enhanced potency. Notably, the hybrid analog PA-Analog 3 , which combines C6 fluorination and C1 amide modification, demonstrated the most significant improvement in both cytotoxicity against glioblastoma cells and inhibitory activity against its molecular targets, EGFR and Topoisomerase II. These findings underscore the potential of rational drug design to build upon the promising scaffold of natural products like this compound for the development of next-generation anticancer therapeutics. Further preclinical evaluation of these analogs is warranted.
References
- 1. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Pericosine A: A Comprehensive Guide for Laboratory Professionals
Affiliation: Google Research
This document provides essential safety and logistical information for the proper disposal of Pericosine A, a potent fungal metabolite with significant anti-cancer activity. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental contamination. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.
Quantitative Data of this compound
The following table summarizes the key quantitative data for this compound, facilitating easy reference for handling and disposal procedures.
| Property | Value |
| Molecular Formula | C₈H₁₁ClO₅ |
| Molecular Weight | 222.6 g/mol |
| Appearance | Solid |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol. |
| Biological Activity | Inhibits the growth of various cancer cell lines (GI₅₀s = 0.05-24.55 µM) and inhibits EGFR.[1] |
| Storage Temperature | Recommended storage at -20°C. |
Proper Disposal Procedures for this compound
This compound exhibits potent cytotoxic and anti-cancer properties, necessitating its classification as a hazardous chemical waste.[1] All disposal procedures must adhere to institutional and local regulations for cytotoxic waste.
2.1. Immediate Spill Response
In the event of a spill, immediate action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene). For larger spills, a respirator may be necessary.
-
Containment: For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontamination: Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution), followed by a thorough rinse with water.
-
Waste Collection: All materials used for cleanup, including contaminated PPE, must be collected in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.
2.2. Routine Disposal of Unused this compound and Contaminated Materials
All materials that have come into contact with this compound must be treated as cytotoxic waste.
-
Segregation: Do not mix this compound waste with other chemical or biological waste streams.
-
Waste Containers:
-
Solid Waste: Unused this compound powder, contaminated gloves, pipette tips, and other solid materials should be placed in a rigid, puncture-resistant container with a secure lid, clearly labeled "Cytotoxic Waste for Incineration" and with the chemical name "this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled "Cytotoxic Liquid Waste: this compound" and include the solvent composition.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof, and clearly labeled as "Cytotoxic Sharps".
-
-
Storage: Store cytotoxic waste containers in a secure, designated area away from general laboratory traffic, and in accordance with institutional guidelines.
-
Final Disposal: Arrange for the collection and disposal of this compound waste through a certified hazardous waste disposal service. The primary recommended method for the final disposal of cytotoxic waste is high-temperature incineration.
Experimental Workflow and Signaling Pathway Visualizations
To further clarify the procedures and the compound's mechanism of action, the following diagrams are provided.
By adhering to these disposal procedures and understanding the mechanism of action of this compound, laboratory professionals can maintain a safe working environment and ensure regulatory compliance. This commitment to safety and meticulous handling protocols is paramount in the advancement of scientific research.
References
Essential Safety and Operational Guidance for Handling Pericosine A
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Pericosine A, a carbasugar metabolite with significant biological activity. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting and to provide a framework for its operational handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known biological activities necessitate a cautious approach. This compound has demonstrated cytotoxic effects against various tumor cell lines and inhibits key enzymes such as protein kinase EGFR and human topoisomerase II.[1][2][3] Therefore, it should be handled as a potentially hazardous compound.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a face shield. | To protect against accidental splashes of solutions containing this compound. |
| Skin Protection | Nitrile gloves (double-gloving recommended). | To prevent dermal absorption of the compound. |
| A lab coat or chemical-resistant apron. | To protect clothing and skin from contamination. | |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. | To be used if there is a risk of aerosol generation. |
Note: One study indicated that this compound did not cause skin or eye irritation in a specific formulation for odor neutralization.[4] However, given its cytotoxic properties, standard laboratory precautions for handling potent compounds should be strictly followed.
Operational Plan for Handling this compound
This section outlines a standard workflow for handling this compound in a research laboratory, from receipt to disposal.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate waste container.
-
Solid Waste: All disposables that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste container.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Summary of Biological Activity
This compound has shown significant cytotoxic activity against a range of cancer cell lines. The table below summarizes the reported inhibitory activities.
| Cell Line | Activity (ED₅₀ or IC₅₀) | Reference |
| P388 (murine leukemia) | 0.1 µg/mL (ED₅₀) | [3] |
| L1210 (mouse lymphocytic leukemia) | Moderate antitumor activity | |
| HL-60 (human promyelocytic leukemia) | Moderate antitumor activity | |
| HBC-5 (human breast cancer) | Selective growth inhibition | |
| SNB-75 (human glioblastoma) | Selective growth inhibition |
This compound also inhibits the following enzymes:
-
Protein Kinase EGFR: Inhibition of 40-70% at a concentration of 100 µg/mL.
-
Human Topoisomerase II: IC₅₀ value of 100-300 mM.
Detailed Experimental Protocols
The following are examples of experimental protocols adapted from the literature for the synthesis and use of this compound.
Synthesis of (-)-6-Fluorothis compound (an analog of this compound)
-
To a solution of (−)-10F (7.5 mg, 0.026 mmol) in methanol (1.0 mL), add trifluoroacetic acid (TFA) (2.0 mL) at 0 °C with stirring.
-
Stir the reaction mixture for 3.5 hours at room temperature.
-
Condense the mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on neutral silica gel (eluent = 5% MeOH in CH₂Cl₂) to afford (−)-1F as a colorless oil.
Antitumor Assay
The antitumor activity of this compound and its analogs can be evaluated against various tumor cell lines such as P388, L1210, and HL-60.
-
Culture the tumor cells in an appropriate medium.
-
Expose the cells to varying concentrations of this compound.
-
Use a positive control, such as 5-fluorouracil (5-FU).
-
After a specified incubation period, assess cell viability using a suitable method (e.g., MTT assay).
-
Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀ or ED₅₀).
Signaling Pathway and Logical Relationships
Due to the complex and not fully elucidated mechanism of action of this compound, a detailed signaling pathway is not available. However, based on its known targets, a simplified logical diagram illustrating its proposed mechanism of action can be constructed.
References
- 1. researchgate.net [researchgate.net]
- 2. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. An Electrophilic Natural Product Provides a Safe and Robust Odor Neutralization Approach To Counteract Malodorous Organosulfur Metabolites Encountered in Skunk Spray - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
